molecular formula C75H140O6 B1644309 1,2,3-Trinervonoyl glycerol CAS No. 81913-24-8

1,2,3-Trinervonoyl glycerol

Cat. No.: B1644309
CAS No.: 81913-24-8
M. Wt: 1137.9 g/mol
InChI Key: KOBUHTMAMVEYSR-IUPFWZBJSA-N
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Description

1,2,3-Trinervonoyl glycerol is a triacylglycerol that contains nervonic acid at the sn-1, sn-2, and sn-3 positions.>TG(24:1(15Z)/24:1(15Z)/24:1(15Z)), also known as TG(24:1/24:1/24:1) or tag(72:3), belongs to the class of organic compounds known as triacylglycerols. These are glycerides consisting of three fatty acid chains covalently bonded to a glycerol molecule through ester linkages. TG(24:1(15Z)/24:1(15Z)/24:1(15Z)) is considered to be a practically insoluble (in water) and relatively neutral molecule. TG(24:1(15Z)/24:1(15Z)/24:1(15Z)) has been found in human adipose tissue tissue, and has also been primarily detected in blood. Within the cell, TG(24:1(15Z)/24:1(15Z)/24:1(15Z)) is primarily located in the membrane (predicted from logP) and adiposome. In humans, TG(24:1(15Z)/24:1(15Z)/24:1(15Z)) is involved in the metabolic disorder called de novo triacylglycerol biosynthesis TG(24:1(15Z)/24:1(15Z)/24:1(15Z)) pathway.

Properties

IUPAC Name

2,3-bis[[(Z)-tetracos-15-enoyl]oxy]propyl (Z)-tetracos-15-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C75H140O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-49-52-55-58-61-64-67-73(76)79-70-72(81-75(78)69-66-63-60-57-54-51-48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)71-80-74(77)68-65-62-59-56-53-50-47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h25-30,72H,4-24,31-71H2,1-3H3/b28-25-,29-26-,30-27-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOBUHTMAMVEYSR-IUPFWZBJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCC=CCCCCCCCC)OC(=O)CCCCCCCCCCCCCC=CCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCCCCCC(=O)OCC(OC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC)COC(=O)CCCCCCCCCCCCC/C=C\CCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C75H140O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1137.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name TG(24:1(15Z)/24:1(15Z)/24:1(15Z))
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0052141
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

A Technical Guide to the Chemical Synthesis of 1,2,3-Trinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

1,2,3-Trinervonoyl glycerol (B35011), a triacylglycerol composed of a glycerol backbone esterified with three nervonic acid molecules, is a compound of significant interest in neuroscience and drug development due to the crucial role of nervonic acid in the myelination of nerve fibers. While biosynthesis is the primary route for its natural occurrence, chemical synthesis offers a viable pathway for producing this target molecule with high purity for research and pharmaceutical applications. This technical guide provides an in-depth overview of the plausible chemical synthesis methods for 1,2,3-trinervonoyl glycerol, including detailed experimental protocols, data on reaction parameters, and visualizations of the synthesis pathway and workflow. It is important to note that while specific literature on the direct chemical synthesis of this compound is scarce, the methodologies presented here are based on established principles of glycerol esterification with long-chain fatty acids.

Introduction

Nervonic acid (cis-15-tetracosenoic acid) is a very-long-chain monounsaturated omega-9 fatty acid. It is an essential component of myelin, the lipid-rich sheath that insulates nerve cell axons, facilitating the rapid transmission of nerve impulses. Deficiencies in nervonic acid have been linked to demyelinating diseases such as multiple sclerosis and adrenoleukodystrophy. This compound, as a triglyceride of nervonic acid, serves as a stable, lipid-soluble carrier for this vital fatty acid.

The chemical synthesis of this compound primarily involves the direct esterification of glycerol with nervonic acid. This process requires overcoming challenges such as the high melting point of nervonic acid and the potential for side reactions. This guide outlines the key chemical synthesis strategies, focusing on direct esterification under various catalytic conditions.

Chemical Synthesis Pathways

The most direct chemical route to this compound is the esterification of glycerol with three equivalents of nervonic acid. This reaction is typically acid-catalyzed and driven to completion by the removal of water, a byproduct of the reaction.

Synthesis_Pathway cluster_products Products Glycerol Glycerol reaction Glycerol->reaction NervonicAcid Nervonic Acid (3 eq.) NervonicAcid->reaction TrinervonoylGlycerol This compound Water Water (3 eq.) reaction->TrinervonoylGlycerol Acid Catalyst, Heat (Removal of Water)

Caption: Direct esterification of glycerol with nervonic acid.

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound via direct acid-catalyzed esterification. This protocol is adapted from general methods for the synthesis of triacylglycerols from long-chain fatty acids.

Materials:

  • Glycerol (anhydrous, 99.5%)

  • Nervonic Acid (>98%)

  • p-Toluenesulfonic acid (p-TSA) or other suitable acid catalyst (e.g., sulfuric acid)

  • Toluene (B28343) (anhydrous)

  • Sodium bicarbonate (saturated solution)

  • Anhydrous sodium sulfate

  • Hexane

  • Silica (B1680970) gel for column chromatography

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine glycerol (1.0 eq), nervonic acid (3.3 eq, a slight excess to drive the reaction to completion), and a catalytic amount of p-toluenesulfonic acid (0.1 eq).

  • Solvent Addition: Add a sufficient volume of anhydrous toluene to the flask to facilitate azeotropic removal of water.

  • Esterification Reaction: Heat the reaction mixture to reflux. The water produced during the esterification will be collected in the Dean-Stark trap. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute the mixture with an organic solvent such as diethyl ether or ethyl acetate (B1210297).

  • Neutralization: Wash the organic layer sequentially with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane:ethyl acetate gradient to isolate the pure this compound.

  • Characterization: Confirm the identity and purity of the final product using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

Data Presentation: Reaction Parameters

The following table summarizes typical reaction parameters for the acid-catalyzed esterification of glycerol with long-chain fatty acids. These can be used as a starting point for the optimization of this compound synthesis.

ParameterValue/ConditionRationale
Molar Ratio (Nervonic Acid:Glycerol) 3.1:1 to 3.5:1A slight excess of the fatty acid drives the equilibrium towards the formation of the tri-ester.
Catalyst p-Toluenesulfonic acid, H₂SO₄Strong acid catalysts are effective for esterification.
Catalyst Loading 0.05 - 0.2 equivalentsSufficient to catalyze the reaction without causing significant side reactions.
Solvent Toluene, XyleneAllows for azeotropic removal of water to drive the reaction to completion.
Temperature 110 - 140 °CThe reflux temperature of the chosen azeotropic solvent.
Reaction Time 8 - 24 hoursDependent on the reactivity of the fatty acid and the efficiency of water removal.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the chemical synthesis and purification of this compound.

Experimental_Workflow start Start reactants Combine Glycerol, Nervonic Acid, Catalyst, and Toluene start->reactants reflux Heat to Reflux with Dean-Stark Trap reactants->reflux monitor Monitor Reaction by TLC reflux->monitor workup Cool and Perform Aqueous Work-up monitor->workup Reaction Complete neutralize Neutralize with NaHCO₃ Solution workup->neutralize dry Dry with Na₂SO₄ and Concentrate neutralize->dry purify Purify by Column Chromatography dry->purify characterize Characterize Product (NMR, MS, IR) purify->characterize end End characterize->end

A Technical Guide to the Natural Sources and Extraction of 1,2,3-Trinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trinervonoyl glycerol (B35011), also known as trinervonin, is a triacylglycerol comprised of a glycerol backbone esterified with three molecules of nervonic acid (cis-15-tetracosenoic acid), a long-chain monounsaturated omega-9 fatty acid. Nervonic acid is a significant component of sphingolipids in the myelin sheath of nerve fibers, making 1,2,3-Trinervonoyl glycerol a molecule of considerable interest for research in neurology, drug development, and nutritional science. This technical guide provides an in-depth overview of the primary natural sources of this compound and outlines a detailed methodology for its extraction and purification.

Natural Sources of this compound

This compound is found as a component of the seed oil in a select number of plant species. The concentration of nervonic acid, and by extension trinervonin, can vary significantly between species and even within the same species due to environmental factors and cultivation practices. The most prominent and commercially viable sources are detailed below.

Table 1: Natural Sources of Nervonic Acid and Estimated this compound Content

Plant SpeciesCommon NameFamilyNervonic Acid Content (% of total fatty acids)
Malania oleiferaMalaniaOlacaceae40 - 67%
Lunaria annuaHonesty, Money PlantBrassicaceae22 - 25%
Cardamine gracea-BrassicaceaeHigh, specific percentage not widely reported
Heliophila africana-BrassicaceaeIdentified as a potential source
Acer truncatumPurple-blow MapleSapindaceae~5%

Note: The exact concentration of this compound is dependent on the overall triglyceride composition of the seed oil.

Extraction and Purification of this compound: A Detailed Protocol

The following protocol outlines a comprehensive, multi-step process for the isolation and purification of high-purity this compound from plant seeds, primarily focusing on Lunaria annua or Malania oleifera due to their high nervonic acid content.

Part 1: Seed Preparation and Oil Extraction

1.1. Seed Preparation:

  • Source: Obtain mature, high-quality seeds from a reputable supplier.

  • Cleaning: Remove any foreign material, such as leaves, stems, and dirt, by sieving and air classification.

  • Drying: Reduce the moisture content of the seeds to 5-8% using a forced-air oven at a controlled temperature (40-50°C) to prevent enzymatic degradation of lipids.

  • Grinding: Mechanically grind the dried seeds into a fine powder using a laboratory mill to increase the surface area for efficient solvent extraction.

1.2. Oil Extraction (Soxhlet Method):

  • Apparatus: 5L Soxhlet extractor, heating mantle, round-bottom flask, and condenser.

  • Solvent: n-Hexane (analytical grade).

  • Procedure:

    • Place the ground seed powder (approx. 1 kg) in a large cellulose (B213188) thimble and insert it into the Soxhlet extractor.

    • Fill the round-bottom flask with 3L of n-hexane.

    • Assemble the apparatus and heat the solvent to its boiling point (69°C).

    • Allow the extraction to proceed for 8-12 hours, or until the solvent in the siphon tube runs clear.

    • After extraction, cool the apparatus and recover the crude oil by evaporating the hexane (B92381) using a rotary evaporator under reduced pressure at 40°C.

Part 2: Purification of this compound

The crude oil obtained is a complex mixture of various triglycerides, free fatty acids, phospholipids, and other minor components. A multi-step chromatographic purification is necessary to isolate this compound to a high degree of purity.

2.1. Flash Chromatography (Initial Purification):

  • Objective: To remove highly polar impurities and a significant portion of other triglycerides.

  • Stationary Phase: Silica (B1680970) gel 60 (230-400 mesh).

  • Column: Glass column (10 cm diameter, 50 cm length) packed with a slurry of silica gel in n-hexane.

  • Mobile Phase: A gradient of ethyl acetate (B1210297) in n-hexane.

    • Initial: 100% n-hexane

    • Gradient: 0-20% ethyl acetate over 60 minutes.

  • Procedure:

    • Dissolve the crude oil in a minimal amount of n-hexane.

    • Load the sample onto the top of the silica gel column.

    • Begin elution with 100% n-hexane, collecting fractions (50 mL each).

    • Gradually increase the polarity of the mobile phase with ethyl acetate.

    • Monitor the fractions by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (90:10 v/v) and visualizing with iodine vapor or a suitable stain. Triglycerides will have a higher Rf value than more polar lipids.

    • Pool the fractions containing the bulk of the triglycerides and evaporate the solvent.

2.2. Preparative High-Performance Liquid Chromatography (HPLC) (Final Purification):

  • Objective: To separate this compound from other closely related triglycerides.

  • System: Preparative HPLC system with a refractive index (RI) or evaporative light scattering detector (ELSD).

  • Column: C18 reversed-phase preparative column (e.g., 50 mm x 250 mm, 10 µm particle size).

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and isopropanol (B130326) (e.g., 60:40 v/v). The exact ratio may need to be optimized based on the specific column and triglyceride profile.

  • Flow Rate: 50 mL/min.

  • Temperature: Column oven set to 30°C.

  • Procedure:

    • Dissolve the triglyceride-rich fraction from the flash chromatography step in the mobile phase.

    • Inject the sample onto the preparative HPLC column.

    • Monitor the elution profile and collect the peak corresponding to this compound. The elution order on a C18 column is generally based on the equivalent carbon number (ECN), where triglycerides with longer chain fatty acids and fewer double bonds elute later. As trinervonin is a high molecular weight triglyceride, it is expected to have a longer retention time.

    • Evaporate the solvent from the collected fraction under reduced pressure to obtain pure this compound.

    • Verify the purity of the final product using analytical HPLC-MS.

Workflow and Signaling Pathway Diagrams

Extraction_and_Purification_Workflow cluster_Source Natural Source cluster_Preparation Seed Preparation cluster_Extraction Oil Extraction cluster_Purification Purification Seed Plant Seeds (e.g., Lunaria annua) Cleaning Cleaning & Sieving Seed->Cleaning Drying Drying (40-50°C) Cleaning->Drying Grinding Grinding Drying->Grinding Soxhlet Soxhlet Extraction (n-Hexane) Grinding->Soxhlet Evaporation1 Solvent Evaporation (Rotary Evaporator) Soxhlet->Evaporation1 CrudeOil Crude Seed Oil Evaporation1->CrudeOil FlashChrom Flash Chromatography (Silica Gel, Hexane/Ethyl Acetate Gradient) CrudeOil->FlashChrom TLC TLC Monitoring FlashChrom->TLC TriglycerideFraction Triglyceride-Rich Fraction FlashChrom->TriglycerideFraction PrepHPLC Preparative HPLC (C18, Acetonitrile/Isopropanol) TriglycerideFraction->PrepHPLC PureProduct Pure this compound PrepHPLC->PureProduct

Caption: Workflow for the extraction and purification of this compound.

Conclusion

The isolation of high-purity this compound from natural sources is a multi-step process that requires careful selection of raw materials and a combination of extraction and chromatographic techniques. The protocol outlined in this guide provides a robust framework for researchers to obtain this valuable triglyceride for further investigation into its biological activities and potential therapeutic applications. The use of high-nervonic acid plant sources, such as Malania oleifera and Lunaria annua, is crucial for achieving a viable yield. Further optimization of the chromatographic steps may be necessary depending on the specific composition of the crude oil.

Mass Spectrometry Analysis of 1,2,3-Trinervonoyl Glycerol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry-based analysis of 1,2,3-trinervonoyl glycerol (B35011), a triacylglycerol composed of a glycerol backbone esterified with three nervonic acid molecules. This document outlines expected experimental protocols, data interpretation, and visualization of analytical workflows, serving as a valuable resource for researchers in lipidomics, natural product chemistry, and drug development.

Introduction

1,2,3-Trinervonoyl glycerol is a triacylglycerol (TAG) of significant interest due to its composition of nervonic acid (24:1 n-9), a very-long-chain monounsaturated fatty acid. Nervonic acid is particularly abundant in the white matter of the brain and is a key component of sphingolipids in the myelin sheath.[1] Its presence in TAGs, especially in certain plant-based oils, makes the accurate analysis of molecules like this compound crucial for understanding their dietary sources, metabolism, and potential therapeutic applications.[1][2]

Mass spectrometry (MS) stands as a powerful analytical technique for the structural elucidation and quantification of TAGs.[3] Coupled with liquid chromatography (LC), it allows for the separation and identification of individual lipid species from complex mixtures. This guide will focus on the application of LC-MS/MS for the analysis of this compound.

Experimental Protocols

The following sections detail a generalized experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS). These protocols are based on established methods for the analysis of triacylglycerols.

Sample Preparation

Effective sample preparation is critical for accurate and reproducible analysis. A standard procedure involves lipid extraction from the sample matrix.

  • Lipid Extraction: A modified Bligh-Dyer or Folch extraction method is commonly used.

    • Homogenize the sample in a chloroform (B151607):methanol mixture (1:2, v/v).

    • Add chloroform and water to induce phase separation.

    • The lower organic phase, containing the lipids, is collected.

    • The solvent is evaporated under a stream of nitrogen.

  • Reconstitution: The dried lipid extract is reconstituted in an appropriate solvent for LC-MS analysis, such as isopropanol:acetonitrile (1:1, v/v).

  • Internal Standard: For quantitative analysis, a known amount of a suitable internal standard (e.g., a commercially available odd-chain or deuterated triacylglycerol) should be added prior to extraction.

Liquid Chromatography (LC)

Reverse-phase liquid chromatography is typically employed for the separation of TAGs based on their hydrophobicity, which is determined by the total number of carbons and double bonds in the fatty acyl chains.

ParameterValue
Column C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 1.8 µm particle size)
Mobile Phase A Acetonitrile:Water (60:40) with 10 mM ammonium (B1175870) formate
Mobile Phase B Isopropanol:Acetonitrile (90:10) with 10 mM ammonium formate
Gradient 30% B to 100% B over 20 minutes, hold at 100% B for 10 minutes
Flow Rate 0.3 mL/min
Column Temperature 40 °C
Injection Volume 5 µL
Mass Spectrometry (MS)

Electrospray ionization (ESI) is a soft ionization technique commonly used for the analysis of TAGs, often resulting in the formation of adduct ions.

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Ion Source Temperature 300 °C
Capillary Voltage 3.5 kV
Nebulizer Gas Nitrogen, 40 psi
Drying Gas Flow 8 L/min
Scan Range (Full Scan) m/z 300-1500
MS/MS Fragmentation Collision-Induced Dissociation (CID)
Collision Energy 30-50 eV (optimized for the specific instrument and precursor ion)

Data Presentation and Interpretation

Expected Mass and Adducts

The molecular weight of this compound (C₇₅H₁₄₀O₆) is 1150.05 g/mol . In positive ion mode ESI, it is expected to be detected as an ammonium adduct [M+NH₄]⁺ or a sodium adduct [M+Na]⁺.

IonCalculated m/z
[M+H]⁺1151.06
[M+NH₄]⁺1168.09
[M+Na]⁺1173.04
Fragmentation Pattern

Tandem mass spectrometry (MS/MS) of the precursor ion (e.g., [M+NH₄]⁺) will induce fragmentation, primarily through the neutral loss of the fatty acid chains. The fragmentation of triacylglycerols typically involves the loss of a fatty acid plus ammonia (B1221849) from the ammoniated precursor, resulting in diacylglycerol-like fragment ions.[4]

For this compound, the primary fragmentation pathway is the neutral loss of a nervonic acid molecule (C₂₄H₄₆O₂; MW = 366.62 g/mol ).

Precursor Ion (m/z)Fragment IonNeutral LossFragment Ion (m/z)
1168.09 ([M+NH₄]⁺)[M+NH₄ - (C₂₄H₄₆O₂ + NH₃)]⁺Nervonic Acid + Ammonia783.43

Further fragmentation can lead to the formation of monoacylglycerol-like ions and acylium ions of nervonic acid.

Visualization of Workflows and Pathways

Experimental Workflow

The overall experimental workflow for the LC-MS/MS analysis of this compound is depicted below.

experimental_workflow sample Biological Sample extraction Lipid Extraction (Bligh-Dyer/Folch) sample->extraction reconstitution Reconstitution in LC-MS compatible solvent extraction->reconstitution lcms LC-MS/MS Analysis reconstitution->lcms data_acquisition Data Acquisition (Full Scan and MS/MS) lcms->data_acquisition data_processing Data Processing and Interpretation data_acquisition->data_processing

Caption: Experimental workflow for LC-MS/MS analysis.

Fragmentation Pathway

The expected primary fragmentation pathway for the [M+NH₄]⁺ adduct of this compound is illustrated below.

fragmentation_pathway precursor [M+NH₄]⁺ m/z 1168.09 fragment1 [M+NH₄ - (C₂₄H₄₆O₂ + NH₃)]⁺ m/z 783.43 precursor->fragment1 CID loss1 - Nervonic Acid - NH₃

Caption: Proposed fragmentation of this compound.

Conclusion

This technical guide provides a foundational understanding of the mass spectrometric analysis of this compound. The detailed protocols and expected data will aid researchers in designing experiments, interpreting results, and furthering the study of this and other complex lipids. While the provided information is based on established principles of lipid analysis, it is important to note that specific instrument parameters and experimental conditions may require optimization.

References

In-Depth Technical Guide to the NMR Spectroscopy of 1,2,3-Trinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to 1,2,3-Trinervonoyl Glycerol (B35011)

1,2,3-Trinervonoyl glycerol is a triacylglycerol (TAG) composed of a glycerol backbone esterified with three molecules of nervonic acid. Nervonic acid is a cis-monounsaturated omega-9 fatty acid that is particularly abundant in the white matter of the brain and in peripheral nervous tissue.[1] Its presence in sphingolipids of the myelin sheath underscores its importance in neurological function.[1] Understanding the structure and properties of triacylglycerols containing nervonic acid is crucial for various research applications, including the study of lipid metabolism, the development of therapeutic agents for neurological disorders, and the formulation of specialized lipid-based products.

Predicted NMR Spectroscopy Data

The following tables summarize the predicted ¹H and ¹³C NMR chemical shifts for this compound. These values are compiled from known chemical shifts of the glycerol backbone in triacylglycerols and the experimental data for nervonic acid.

¹H NMR Spectral Data

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
Glycerol CH₂ (sn-1, sn-3)4.10 - 4.35dd~12.0, ~4.3 / ~12.0, ~6.0
Glycerol CH (sn-2)5.25 - 5.28m-
Olefinic CH=CH5.32 - 5.38m-
α-CH₂ (next to C=O)2.29 - 2.32t~7.5
Allylic CH₂1.98 - 2.05m-
β-CH₂ (next to C=O)~1.61m-
Bulk Methylene (CH₂)n1.25 - 1.35br s-
Terminal CH₃0.86 - 0.90t~7.0

Note: Chemical shifts are referenced to TMS (0 ppm) and are typically recorded in CDCl₃. The exact chemical shifts and coupling constants can vary depending on the solvent, concentration, and temperature.

¹³C NMR Spectral Data

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

CarbonChemical Shift (δ, ppm)
Carbonyl C=O172.8 - 173.3
Olefinic CH=CH129.8 - 130.2
Glycerol CH (sn-2)68.8 - 69.1
Glycerol CH₂ (sn-1, sn-3)62.0 - 62.3
α-CH₂ (next to C=O)34.0 - 34.2
CH₂ adjacent to CH=CH27.2
Bulk Methylene (CH₂)n29.1 - 29.8
β-CH₂ (next to C=O)24.8 - 24.9
CH₂ adjacent to terminal CH₃22.7
Terminal CH₃14.1

Note: Chemical shifts are referenced to TMS (0 ppm) and are typically recorded in CDCl₃.

Experimental Protocols for NMR Analysis of Triacylglycerols

The following provides a generalized yet detailed methodology for the NMR analysis of triacylglycerols like this compound.

Sample Preparation
  • Extraction: Lipids are typically extracted from biological samples using a modified Folch or Bligh-Dyer method, which employs a chloroform (B151607)/methanol/water solvent system to partition lipids into the organic phase.

  • Purification: The triacylglycerol fraction can be isolated from the total lipid extract using solid-phase extraction (SPE) or preparative thin-layer chromatography (TLC).

  • Solvent: For NMR analysis, the purified triacylglycerol is dissolved in a deuterated solvent, most commonly deuterated chloroform (CDCl₃). A typical concentration is 5-10 mg of the sample in 0.5-0.7 mL of solvent.

  • Internal Standard: Tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

NMR Data Acquisition
  • Spectrometer: High-field NMR spectrometers (e.g., 400, 500, or 600 MHz for ¹H) are used to achieve optimal signal dispersion and resolution.

  • ¹H NMR Experiment:

    • Pulse Sequence: A standard single-pulse experiment is typically sufficient.

    • Acquisition Parameters:

      • Spectral Width: ~12-15 ppm

      • Acquisition Time: 2-4 seconds

      • Relaxation Delay: 1-5 seconds

      • Number of Scans: 16-64, depending on the sample concentration.

  • ¹³C NMR Experiment:

    • Pulse Sequence: A proton-decoupled pulse sequence (e.g., zgpg30 or zgig) is used to simplify the spectrum and improve the signal-to-noise ratio. Inverse-gated decoupling can be used for quantitative analysis.[2][3]

    • Acquisition Parameters:

      • Spectral Width: ~200-250 ppm

      • Acquisition Time: 1-2 seconds

      • Relaxation Delay: 2-10 seconds (longer delays are necessary for accurate quantification of quaternary carbons like the carbonyl group).

      • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • 2D NMR Experiments: For unambiguous signal assignment, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be performed.

Data Processing
  • Fourier Transformation: The acquired free induction decay (FID) is converted into a frequency-domain spectrum through Fourier transformation.

  • Phasing and Baseline Correction: The spectrum is manually or automatically phased and the baseline is corrected to ensure accurate integration.

  • Referencing: The chemical shifts are referenced to the internal standard (TMS at 0.00 ppm).

  • Integration: The relative integrals of the signals are determined to provide information on the relative number of protons or carbons in different chemical environments.

Visualizations

Molecular Structure of this compound

cluster_glycerol Glycerol Backbone cluster_nervonoyl1 Nervonoyl Chain (sn-1) cluster_nervonoyl2 Nervonoyl Chain (sn-2) cluster_nervonoyl3 Nervonoyl Chain (sn-3) G1 CH₂ G2 CH G1->G2 O1 O G1->O1 G3 CH₂ G2->G3 O2 O G2->O2 O3 O G3->O3 C1 C=O O1->C1 N1 (CH₂)₁₃-CH=CH-(CH₂)₇-CH₃ C1->N1 C2 C=O O2->C2 N2 (CH₂)₁₃-CH=CH-(CH₂)₇-CH₃ C2->N2 C3 C=O O3->C3 N3 (CH₂)₁₃-CH=CH-(CH₂)₇-CH₃ C3->N3

Caption: Molecular structure of this compound.

Experimental Workflow for NMR Analysis of Triacylglycerols

cluster_sample_prep Sample Preparation cluster_nmr_acq NMR Data Acquisition cluster_data_proc Data Processing & Analysis A Lipid Extraction B TAG Purification (SPE/TLC) A->B C Dissolution in Deuterated Solvent B->C D ¹H NMR Experiment C->D E ¹³C NMR Experiment C->E F 2D NMR (COSY, HSQC, etc.) C->F G Fourier Transformation D->G E->G F->G H Phasing & Baseline Correction G->H I Referencing & Integration H->I J Structural Elucidation I->J

Caption: General workflow for NMR analysis of triacylglycerols.

References

The Biological Role and Significance of Trinervonoyl Glycerol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Trinervonoyl glycerol (B35011), also known as glycerol trinervonate or trinervonin, is a triacylglycerol composed of a glycerol backbone esterified with three molecules of nervonic acid (cis-15-tetracosenoic acid). As a significant dietary and endogenous source of nervonic acid, a very-long-chain monounsaturated fatty acid, trinervonoyl glycerol plays a crucial role in the structure and function of the central and peripheral nervous systems. This technical guide provides an in-depth exploration of the biological role, metabolism, and potential therapeutic significance of trinervonoyl glycerol. It details the current understanding of its involvement in myelin sheath formation and maintenance, neuronal signaling, and its association with neurological and metabolic disorders. This document also outlines relevant experimental protocols and presents quantitative data to serve as a valuable resource for researchers and professionals in drug development.

Introduction

Nervonic acid, a 24-carbon omega-9 monounsaturated fatty acid, is a critical component of sphingolipids, particularly in the myelin sheath that insulates nerve fibers.[1] Its presence is vital for the proper development and maintenance of the nervous system. Trinervonoyl glycerol, as a triglyceride carrying three nervonic acid moieties, represents a primary storage and transport form of this essential fatty acid. While much of the existing research has focused on nervonic acid as a free fatty acid or as a component of plant-based oils, understanding the specific role of its triglyceride form, trinervonoyl glycerol, is paramount for developing targeted therapeutic strategies for a range of neurological and metabolic conditions.

Chemical Structure and Properties

Trinervonoyl glycerol is a large, hydrophobic molecule with the chemical formula C₇₅H₁₄₀O₆ and a molecular weight of 1137.91 g/mol .[2] Its structure consists of a central glycerol molecule to which three nervonic acid molecules are attached via ester bonds.

Key Properties of Trinervonoyl Glycerol:

PropertyValueReference
Chemical Formula C₇₅H₁₄₀O₆[2]
Molecular Weight 1137.91 g/mol [2]
Synonyms Glycerol trinervonate, Trinervonin
CAS Number 81913-24-8[2]

Biological Role and Significance

The biological significance of trinervonoyl glycerol is intrinsically linked to the functions of its constituent, nervonic acid.

Role in the Nervous System

Nervonic acid is highly enriched in the white matter of the brain and is a major component of the myelin sheath.[1] Myelin is a lipid-rich layer that insulates axons, facilitating the rapid transmission of nerve impulses. The incorporation of nervonic acid into sphingolipids, such as cerebrosides and sphingomyelin, is crucial for the structural integrity and stability of the myelin membrane.[3][4]

Supplementation with oils rich in nervonic acid has been shown to improve cognitive functions, such as learning and memory, in animal models.[5][6] This suggests that a sufficient supply of nervonic acid, potentially delivered via trinervonoyl glycerol, is essential for optimal neuronal health and function.

Association with Neurological Disorders

Disruptions in nervonic acid metabolism have been implicated in several neurological diseases. For instance, lower levels of nervonic acid have been observed in patients with multiple sclerosis, a demyelinating disease. The potential for nervonic acid supplementation, possibly in the form of trinervonoyl glycerol, to support remyelination is an active area of research.

Role in Metabolic Health

Recent studies have highlighted a connection between nervonic acid levels and metabolic syndrome. A reduced proportion of nervonic acid in serum lipids has been associated with metabolic syndrome, suggesting a potential role for this fatty acid in metabolic regulation.[7]

Quantitative Data on Nervonic Acid Content in Various Sources:

SourceNervonic Acid Content (% of total fatty acids)Reference
Malania oleifera seed oil46.20 ± 0.22[8]
Acer truncatum seed oil3.53 ± 0.20[8]
Xanthoceras sorbifolium seed oil1.83 ± 0.21[8]

Metabolism of Trinervonoyl Glycerol

The metabolism of trinervonoyl glycerol follows the general pathway of dietary triacylglycerol digestion and absorption.

Metabolism_Workflow TG Trinervonoyl Glycerol (Dietary Intake) LPL Lipoprotein Lipase (B570770) TG->LPL Hydrolysis in Intestine NA_G Nervonic Acid + Glycerol LPL->NA_G Intestinal_Mucosa Intestinal Mucosa NA_G->Intestinal_Mucosa Absorption Re_esterification Re-esterification Intestinal_Mucosa->Re_esterification Chylomicrons Chylomicrons Re_esterification->Chylomicrons Lymphatic_System Lymphatic System Chylomicrons->Lymphatic_System Bloodstream Bloodstream Lymphatic_System->Bloodstream Tissues Target Tissues (e.g., Brain) Bloodstream->Tissues Hydrolysis Hydrolysis Tissues->Hydrolysis by tissue lipases NA_uptake Nervonic Acid Uptake Hydrolysis->NA_uptake Sphingolipid_Synthesis Sphingolipid Synthesis NA_uptake->Sphingolipid_Synthesis

Caption: Simplified workflow of trinervonoyl glycerol metabolism.

In the lumen of the small intestine, pancreatic lipases hydrolyze trinervonoyl glycerol into free nervonic acid and monoacylglycerols. These products are then absorbed by enterocytes, where they are re-esterified back into triacylglycerols and packaged into chylomicrons. The chylomicrons are secreted into the lymphatic system and subsequently enter the bloodstream, where they are transported to various tissues. In target tissues, such as the brain, lipoprotein lipase on the surface of endothelial cells hydrolyzes the triacylglycerols, releasing nervonic acid for uptake by the cells.

Signaling Pathways

While direct signaling pathways for trinervonoyl glycerol have not been elucidated, the effects of its constituent, nervonic acid, are linked to several key signaling cascades.

Supplementation with nervonic acid-rich oils has been shown to modulate neurotrophin signaling, glycerophospholipid metabolism, and sphingolipid metabolism pathways.[5][6] These pathways are fundamental for neuronal survival, differentiation, and synaptic plasticity.

The Netrin-1 signaling pathway is critical for axon guidance during development and for neuronal survival in the adult brain.[9][10] Given the importance of nervonic acid in myelin and neuronal membrane structure, it is plausible that the availability of nervonic acid from sources like trinervonoyl glycerol could influence the integrity of these signaling platforms.

Signaling_Pathways cluster_0 Nervonic Acid Influence cluster_1 Downstream Effects NA Nervonic Acid (from Trinervonoyl Glycerol) Myelin Myelin Sheath Integrity NA->Myelin Membrane Neuronal Membrane Fluidity NA->Membrane Netrin1 Netrin-1 Signaling Integrity Myelin->Netrin1 Neurotrophin Neurotrophin Signaling Membrane->Neurotrophin Glycerophospholipid Glycerophospholipid Metabolism Membrane->Glycerophospholipid Sphingolipid Sphingolipid Metabolism Membrane->Sphingolipid

Caption: Postulated influence of nervonic acid on key signaling pathways.

Experimental Protocols

Extraction and Quantification of Trinervonoyl Glycerol

A common method for the analysis of specific triacylglycerols involves lipid extraction followed by chromatographic separation and mass spectrometric detection.

Protocol: Lipid Extraction from Tissues

  • Homogenization: Homogenize tissue samples in a chloroform/methanol mixture (2:1, v/v).

  • Phase Separation: Add a salt solution (e.g., 0.9% NaCl) to induce phase separation.

  • Collection: The lower organic phase containing the lipids is carefully collected.

  • Drying: The solvent is evaporated under a stream of nitrogen.

  • Reconstitution: The lipid extract is reconstituted in an appropriate solvent for analysis.

Protocol: Quantification by LC-MS/MS

  • Chromatographic Separation: Use a reversed-phase high-performance liquid chromatography (RP-HPLC) system to separate the different triacylglycerol species.[11]

  • Mass Spectrometric Detection: Employ tandem mass spectrometry (MS/MS) for the identification and quantification of trinervonoyl glycerol based on its specific mass-to-charge ratio and fragmentation pattern.

Analysis of Nervonic Acid Content

The nervonic acid content within a trinervonoyl glycerol sample can be determined after hydrolysis and derivatization.

Protocol: Fatty Acid Methyl Ester (FAME) Analysis

  • Hydrolysis: Saponify the trinervonoyl glycerol sample using a strong base (e.g., KOH in methanol) to release the fatty acids.

  • Methylation: Convert the free fatty acids to their corresponding fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

  • Gas Chromatography (GC) Analysis: Separate and quantify the nervonic acid methyl ester using a gas chromatograph equipped with a flame ionization detector (FID).[12]

Therapeutic Potential and Future Directions

The unique composition of trinervonoyl glycerol makes it a compelling candidate for therapeutic applications, particularly in the context of neurological and metabolic diseases. As a direct and concentrated source of nervonic acid, it holds promise for:

  • Promoting Remyelination: In diseases like multiple sclerosis, providing an ample supply of nervonic acid could support the repair of damaged myelin sheaths.

  • Enhancing Cognitive Function: Supplementation may bolster neuronal membrane integrity and signaling, potentially improving cognitive performance and offering a neuroprotective effect in age-related cognitive decline and neurodegenerative diseases.

  • Metabolic Regulation: Further research is needed to elucidate the role of trinervonoyl glycerol in modulating lipid metabolism and its potential as a therapeutic agent for metabolic syndrome.

Future research should focus on elucidating the specific biological activities of trinervonoyl glycerol that may differ from free nervonic acid. Head-to-head studies comparing the bioavailability and efficacy of different forms of nervonic acid are warranted. Furthermore, the development of robust and scalable methods for the synthesis of pure trinervonoyl glycerol will be crucial for advancing its study and potential clinical application.

Conclusion

Trinervonoyl glycerol is a biologically significant molecule due to its role as a carrier of nervonic acid, an essential fatty acid for the nervous system. Its involvement in myelin structure, neuronal function, and potentially metabolic health positions it as a molecule of interest for researchers and drug development professionals. While the direct biological effects of trinervonoyl glycerol are still being unraveled, the wealth of knowledge on nervonic acid provides a strong foundation for future investigations. The methodologies and data presented in this guide aim to facilitate further research into this promising compound and its potential therapeutic applications.

References

The Solubility Profile of Trinervonoyl Glycerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Prepared for: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of trinervonoyl glycerol (B35011) in various solvents. Given the limited availability of published quantitative data for this specific triglyceride, this document focuses on presenting the known solubility information and furnishes a comprehensive experimental protocol for determining its solubility in a broader range of solvents. This guide is intended to be a valuable resource for researchers working with trinervonoyl glycerol in formulation development, analytical chemistry, and other scientific applications.

Introduction to Trinervonoyl Glycerol

Trinervonoyl glycerol, also known as glycerol trinervonate, is a triacylglycerol composed of a glycerol backbone esterified with three molecules of nervonic acid (cis-15-tetracosenoic acid).[1][2] Nervonic acid is a long-chain monounsaturated omega-9 fatty acid.[3] The physical and chemical properties of trinervonoyl glycerol, particularly its large molecular weight and the presence of long hydrocarbon chains, are key determinants of its solubility characteristics. As a triglyceride, it is generally classified as a non-polar lipid.

Quantitative Solubility Data

The publicly available quantitative solubility data for trinervonoyl glycerol is limited. The following table summarizes the known solubility values at ambient temperature.

Solvent SystemConcentration (mg/mL)Temperature
Dimethylformamide (DMF)10Not Specified
Ethanol (B145695)10Not Specified
Ethanol:Phosphate-Buffered Saline (PBS) (pH 7.2) (1:1)0.5Not Specified

Data sourced from Cayman Chemical product information.[1]

General Solubility Characteristics of Triglycerides

Triglycerides, as a class of lipids, exhibit predictable solubility behavior based on the polarity of the solvent.[4]

  • High Solubility in Non-Polar Solvents: Triglycerides are readily soluble in non-polar organic solvents such as hexane, chloroform, and diethyl ether.[4] This is due to the principle of "like dissolves like," where the non-polar hydrocarbon chains of the fatty acid moieties interact favorably with the non-polar solvent molecules.

  • Limited Solubility in Polar Solvents: The solubility of triglycerides in polar solvents like ethanol and methanol (B129727) is generally low.[4] While ethanol can dissolve a small amount of some triglycerides, they are largely insoluble in highly polar solvents such as water.

Experimental Protocol for Determining Equilibrium Solubility

The following is a detailed methodology for determining the equilibrium solubility of trinervonoyl glycerol in various organic solvents. This protocol is adapted from standard methods for determining the solubility of lipids and active pharmaceutical ingredients in lipid-based systems.

Objective

To determine the maximum concentration of trinervonoyl glycerol that can be dissolved in a specific solvent at a controlled temperature to achieve thermodynamic equilibrium.

Materials
  • Trinervonoyl glycerol (high purity)

  • Selected organic solvents (analytical grade)

  • Glass vials with screw caps

  • Shaking incubator or water bath with an orbital shaker

  • Analytical balance

  • Centrifuge

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., Evaporative Light Scattering Detector - ELSD, or UV detector at a low wavelength if the analyte has a chromophore) or Gas Chromatography (GC) system with a Flame Ionization Detector (FID).

  • Volumetric flasks and pipettes

  • Syringe filters (chemically compatible with the solvent)

Methodology
  • Preparation of Supersaturated Samples:

    • Add an excess amount of trinervonoyl glycerol to a known volume or weight of the selected solvent in a glass vial. The objective is to have undissolved solid material present at equilibrium.

    • Tightly cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a shaking incubator set at a constant, controlled temperature (e.g., 25 °C).

    • Allow the samples to equilibrate for a sufficient period (typically 24-72 hours) to ensure that the solution has reached saturation. The equilibration time should be determined empirically by taking measurements at different time points until the concentration of the solute in the solution remains constant.

  • Sample Separation:

    • After equilibration, remove the vials from the incubator and let them stand to allow the excess solid to settle.

    • To separate the saturated solution from the undissolved solid, centrifuge the vials at a high speed (e.g., 10,000 x g for 10 minutes).

  • Sample Preparation for Analysis:

    • Carefully withdraw an aliquot of the clear supernatant using a pipette.

    • Filter the aliquot through a syringe filter that is compatible with the solvent to remove any remaining particulate matter.

    • Accurately dilute the filtered supernatant with the same solvent to a concentration that falls within the linear range of the analytical method (HPLC or GC).

  • Quantification:

    • Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of trinervonoyl glycerol.

    • A standard calibration curve of trinervonoyl glycerol in the same solvent must be prepared to accurately quantify the concentration in the sample.

  • Calculation of Solubility:

    • Calculate the original concentration of trinervonoyl glycerol in the saturated solution by multiplying the measured concentration by the dilution factor. The result is the solubility of trinervonoyl glycerol in that solvent at the specified temperature.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental workflow for determining the solubility of trinervonoyl glycerol.

experimental_workflow prep Preparation of Supersaturated Sample equil Equilibration (Shaking Incubation) prep->equil Add excess solute to solvent sep Phase Separation (Centrifugation) equil->sep 24-72 hours at constant temp. filter Filtration of Supernatant sep->filter Isolate saturated solution dilute Dilution filter->dilute analysis Quantitative Analysis (HPLC/GC) dilute->analysis result Solubility Data analysis->result Calculate concentration

References

Metabolic Fate of 1,2,3-Trinervonoyl Glycerol: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Exploration of the Catabolic Pathways, Relevant Enzymes, and Experimental Methodologies for Researchers, Scientists, and Drug Development Professionals.

Introduction

1,2,3-Trinervonoyl glycerol (B35011) is a triacylglycerol composed of a glycerol backbone esterified with three molecules of nervonic acid (cis-15-tetracosenoic acid), a long-chain monounsaturated omega-9 fatty acid. The metabolic significance of this molecule is intrinsically linked to the biological roles of its constituent, nervonic acid, which is a key component of sphingolipids in the myelin sheath of nerve fibers. Understanding the metabolic pathways of 1,2,3-Trinervonoyl glycerol is crucial for research in neuroscience, lipid metabolism, and the development of therapeutic strategies for neurological and metabolic disorders. This technical guide provides a comprehensive overview of the metabolic processing of this compound, detailing the enzymatic hydrolysis, the subsequent catabolism of its constituents, and the experimental protocols to study these processes.

Core Metabolic Pathways

The metabolism of this compound is a two-stage process. The initial step involves the hydrolysis of the triacylglycerol to release glycerol and nervonic acid. The second stage encompasses the distinct metabolic fates of these two products.

Stage 1: Lipolysis of this compound

As a triacylglycerol, this compound undergoes hydrolysis catalyzed by lipases. This process sequentially removes the fatty acid chains from the glycerol backbone.

  • Products : The complete hydrolysis of one molecule of this compound yields one molecule of glycerol and three molecules of nervonic acid.

Stage 2: Metabolism of Hydrolysis Products

The glycerol released from the hydrolysis of this compound enters the central metabolic pathways. It is first phosphorylated to glycerol-3-phosphate by glycerol kinase. Glycerol-3-phosphate is then oxidized to dihydroxyacetone phosphate (B84403) (DHAP), an intermediate in both glycolysis and gluconeogenesis. This allows for the carbon skeleton of glycerol to be used for energy production or glucose synthesis.

Nervonic acid, being a very-long-chain fatty acid (VLCFA), undergoes catabolism primarily through peroxisomal β-oxidation.[2]

  • Peroxisomal β-Oxidation : Unlike shorter-chain fatty acids that are oxidized in the mitochondria, VLCFAs like nervonic acid are preferentially oxidized in peroxisomes.[2] This pathway is crucial for shortening the carbon chain of nervonic acid. The enzymes involved in peroxisomal β-oxidation include acyl-CoA oxidase, L-bifunctional protein (possessing enoyl-CoA hydratase and 3-hydroxyacyl-CoA dehydrogenase activities), and 3-ketoacyl-CoA thiolase.[3][4] Studies have shown that the oxidation of nervonic acid is impaired in genetic disorders affecting peroxisomal function, such as Zellweger syndrome and X-linked adrenoleukodystrophy.[2] The same molecular defect may be responsible for the impaired oxidation of both nervonic acid and lignoceric acid in X-linked adrenoleukodystrophy.[2]

  • Incorporation into Sphingolipids : A significant fate of nervonic acid is its incorporation into sphingolipids, such as sphingomyelin, which are vital components of the myelin sheath in the nervous system.[5]

Quantitative Data

Currently, there is a scarcity of specific quantitative data in the scientific literature regarding the metabolic rates and enzyme kinetics for this compound. The following table summarizes the available, albeit general, quantitative information related to its metabolic products.

ParameterValueOrganism/SystemReference
Trioleoylglycerol Hydrolysis
Apparent Activation Energy59.8 kJ.mol⁻¹Rabbit Pancreatic Lipase (B570770)[1]
Dioleoylglycerol Hydrolysis
Apparent Activation Energy53.5 kJ.mol⁻¹Rabbit Pancreatic Lipase[1]
Nervonic Acid Levels in Human Plasma
Free Fatty AcidsVariable, influenced by dietHuman Plasma[6]
TriacylglycerolsVariable, influenced by dietHuman Plasma[6]
Glycerol Quantification
Limit of Quantitation (LOQ) in Plasma2.5 nmol/mlHuman Plasma[7]
Limit of Quantitation (LOQ) in Tissue6.4 nmol/gRat Tissue[7]

Experimental Protocols

In Vitro Hydrolysis of this compound

This protocol is adapted from methods used for the hydrolysis of other triacylglycerols by pancreatic lipase.[1][8]

Materials:

  • This compound

  • Porcine pancreatic lipase

  • Buffer solution (e.g., Tris-HCl, pH 8.0)

  • Bile salts (e.g., sodium taurodeoxycholate)

  • Calcium chloride (CaCl₂)

  • Reaction termination solution (e.g., HCl or a mixture of chloroform/methanol)

  • Internal standard for quantification

Procedure:

  • Prepare a buffered solution containing bile salts and CaCl₂.

  • Emulsify the this compound substrate in the buffered solution.

  • Initiate the reaction by adding pancreatic lipase to the substrate emulsion.

  • Incubate the reaction mixture at a controlled temperature (e.g., 37°C) with constant stirring.

  • At specific time points, withdraw aliquots of the reaction mixture and terminate the reaction by adding the termination solution.

  • Extract the lipids from the reaction mixture.

  • Analyze the lipid extract to quantify the remaining this compound and the products (1,2-dinervonoyl glycerol, 2-mononervonoyl glycerol, and nervonic acid) using techniques such as Thin Layer Chromatography (TLC) followed by Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC).

Analysis of Nervonic Acid β-Oxidation in Cultured Cells

This protocol is based on studies of VLCFA oxidation in fibroblasts.[2]

Materials:

  • Cultured cells (e.g., fibroblasts)

  • [1-¹⁴C]-labeled nervonic acid

  • Cell culture medium

  • Scintillation cocktail and counter

Procedure:

  • Culture cells to near confluency in appropriate culture dishes.

  • Incubate the cells with medium containing [1-¹⁴C]-labeled nervonic acid for a defined period.

  • After incubation, collect the medium and wash the cells.

  • Harvest the cells and lyse them to separate cellular components.

  • Measure the radioactivity in the aqueous phase of the cell lysate (representing water-soluble products of β-oxidation) and in the lipid phase (representing unincorporated nervonic acid and its incorporation into complex lipids) using liquid scintillation counting.

  • The rate of β-oxidation can be calculated based on the amount of radioactivity recovered in the aqueous phase over time.

Signaling Pathways and Logical Relationships

The metabolism of this compound is integrated with central energy metabolism and lipid signaling pathways.

Metabolic_Pathways cluster_hydrolysis Hydrolysis cluster_glycerol_metabolism Glycerol Metabolism cluster_nervonic_acid_metabolism Nervonic Acid Metabolism 1,2,3-Trinervonoyl_glycerol 1,2,3-Trinervonoyl_glycerol 1,2-Dinervonoyl_glycerol 1,2-Dinervonoyl_glycerol 1,2,3-Trinervonoyl_glycerol->1,2-Dinervonoyl_glycerol Lipase Glycerol Glycerol 1,2,3-Trinervonoyl_glycerol->Glycerol Nervonic_Acid_1 Nervonic Acid 1,2,3-Trinervonoyl_glycerol->Nervonic_Acid_1 2-Mononervonoyl_glycerol 2-Mononervonoyl_glycerol 1,2-Dinervonoyl_glycerol->2-Mononervonoyl_glycerol Lipase 1,2-Dinervonoyl_glycerol->Nervonic_Acid_1 2-Mononervonoyl_glycerol->Glycerol Lipase Nervonic_Acid_2 Nervonic Acid 2-Mononervonoyl_glycerol->Nervonic_Acid_2 Nervonic_Acid_3 Nervonic Acid Glycerol->Nervonic_Acid_3 Glycerol-3-Phosphate Glycerol-3-Phosphate Glycerol->Glycerol-3-Phosphate Glycerol Kinase Nervonyl-CoA Nervonyl-CoA Nervonic_Acid_1->Nervonyl-CoA Acyl-CoA Synthetase DHAP Dihydroxyacetone Phosphate Glycerol-3-Phosphate->DHAP Glycerol-3-P Dehydrogenase Glycolysis_Gluconeogenesis Glycolysis / Gluconeogenesis DHAP->Glycolysis_Gluconeogenesis Peroxisomal_Beta_Oxidation Peroxisomal β-Oxidation Nervonyl-CoA->Peroxisomal_Beta_Oxidation Sphingolipid_Synthesis Sphingolipid Synthesis Nervonyl-CoA->Sphingolipid_Synthesis Myelin_Sheath Myelin Sheath Sphingolipid_Synthesis->Myelin_Sheath

Caption: Metabolic pathways of this compound.

Experimental_Workflow cluster_hydrolysis_assay In Vitro Hydrolysis Assay cluster_beta_oxidation_assay Cellular β-Oxidation Assay Start_Hydrolysis 1. Incubate this compound with Pancreatic Lipase Time_Points 2. Collect Aliquots at Different Time Points Start_Hydrolysis->Time_Points Stop_Reaction 3. Terminate Reaction Time_Points->Stop_Reaction Lipid_Extraction 4. Extract Lipids Stop_Reaction->Lipid_Extraction Analysis_Hydrolysis 5. Analyze by TLC/GC/HPLC Lipid_Extraction->Analysis_Hydrolysis Quantification_Hydrolysis 6. Quantify Substrate and Products Analysis_Hydrolysis->Quantification_Hydrolysis Start_Beta_Oxidation 1. Incubate Cells with [1-14C]-Nervonic Acid Cell_Harvest 2. Harvest Cells and Medium Start_Beta_Oxidation->Cell_Harvest Fractionation 3. Separate Aqueous and Lipid Phases Cell_Harvest->Fractionation Scintillation_Counting 4. Measure Radioactivity Fractionation->Scintillation_Counting Calculation 5. Calculate β-Oxidation Rate Scintillation_Counting->Calculation

Caption: Experimental workflows for studying metabolism.

Conclusion

The metabolic pathways of this compound are centered around the hydrolysis of the triacylglycerol and the subsequent catabolism of glycerol and nervonic acid. While the general routes are understood, a significant gap exists in the literature regarding specific quantitative data and detailed experimental protocols for this particular molecule. Further research is warranted to elucidate the specific lipases involved in its hydrolysis, their kinetic parameters, and the precise rates of nervonic acid metabolism in different tissues. Such information will be invaluable for advancing our understanding of lipid metabolism in health and disease and for the development of novel therapeutic interventions.

References

A Technical Guide to the Structural Elucidation of 1,2,3-Trinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This whitepaper provides an in-depth guide to the structural elucidation of 1,2,3-trinervonoyl glycerol (B35011), a triacylglycerol of significant interest. This document outlines the core experimental protocols and data interpretation necessary to confirm the molecule's precise chemical structure.

Introduction

1,2,3-Trinervonoyl glycerol is a triacylglycerol composed of a glycerol backbone esterified with three nervonic acid molecules at the sn-1, sn-2, and sn-3 positions.[1][2][3] Nervonic acid is a long-chain monounsaturated omega-9 fatty acid. The precise arrangement of these fatty acids on the glycerol backbone is critical for understanding its biochemical function and potential therapeutic applications. This guide details the analytical workflow for the unambiguous structural determination of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValueReference
Chemical Formula C75H140O6[1]
Molecular Weight 1137.9 g/mol [1]
Synonyms Glycerol Trinervonate, TG(24:1/24:1/24:1), Trinervonin[1]
Appearance Solid[1]
Storage Temperature -20°C[1]

Experimental Workflow for Structural Elucidation

The structural elucidation of this compound involves a multi-step process, beginning with isolation and purification, followed by spectroscopic analysis and chemical derivatization to confirm the identity and position of its constituent fatty acids.

Structural Elucidation Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Chemical Verification cluster_3 Structure Confirmation Isolation Isolation & Purification NMR NMR Spectroscopy (¹H, ¹³C, DEPT) Isolation->NMR MS Mass Spectrometry (ESI-MS, MS/MS) Isolation->MS Hydrolysis Hydrolysis Isolation->Hydrolysis Confirmation Final Structure Confirmation NMR->Confirmation MS->Confirmation FAME Fatty Acid Methyl Ester (FAME) Analysis Hydrolysis->FAME FAME->Confirmation

A flowchart of the experimental workflow for the structural elucidation of this compound.

Detailed Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of organic molecules. For this compound, ¹H and ¹³C NMR are used to identify the glycerol backbone and the nervonic acid chains.

Protocol:

  • Sample Preparation: Dissolve 5-10 mg of purified this compound in 0.5-0.7 mL of deuterated chloroform (B151607) (CDCl₃).

  • Instrumentation: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: 0-10 ppm.

    • Number of scans: 16-64.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR Acquisition:

    • Pulse sequence: Proton-decoupled pulse sequence (e.g., zgpg30).

    • Spectral width: 0-200 ppm.

    • Number of scans: 1024-4096.

    • Relaxation delay: 2-5 seconds.

  • Data Analysis: Process the raw data using appropriate software (e.g., MestReNova, TopSpin). Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS).

Expected ¹H and ¹³C NMR Chemical Shifts:

Assignment¹H Chemical Shift (ppm)¹³C Chemical Shift (ppm)
Glycerol Backbone
sn-1, sn-3 CH₂4.10-4.35 (dd)62.1
sn-2 CH5.25 (m)68.9
Nervonic Acid Chains
C=O-173.2 (sn-1,3), 172.8 (sn-2)
CH=CH5.34 (m)129.8
α-CH₂2.30 (t)34.1
β-CH₂1.61 (m)24.9
Allylic CH₂2.01 (m)27.2
Methylene Chain1.25 (br s)29.1-29.7
Terminal CH₃0.88 (t)14.1
Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which helps in identifying the constituent fatty acids.

Protocol:

  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of this compound in a solvent mixture such as chloroform/methanol (1:1, v/v) with the addition of a small amount of sodium acetate (B1210297) to promote the formation of sodiated adducts.

  • Instrumentation: Use an electrospray ionization (ESI) source coupled to a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap).

  • MS Acquisition (Full Scan):

    • Ionization mode: Positive ESI.

    • Mass range: m/z 100-1500.

    • Capillary voltage: 3-4 kV.

  • MS/MS Acquisition (Product Ion Scan):

    • Select the precursor ion corresponding to the [M+Na]⁺ adduct of this compound (m/z 1160.9).

    • Apply collision-induced dissociation (CID) energy to induce fragmentation.

    • Acquire the product ion spectrum.

  • Data Analysis: Analyze the fragmentation pattern to identify the neutral loss of the nervonic acid chains.

Expected Mass Spectrometry Data:

Ionm/z (calculated)
[M+H]⁺1138.9
[M+Na]⁺1160.9
[M+K]⁺1176.9
[M-Nervonic Acid+Na]⁺807.7
Hydrolysis and Fatty Acid Analysis

To confirm the identity of the fatty acids, the triacylglycerol is hydrolyzed, and the resulting free fatty acids are converted to their methyl esters (FAMEs) for analysis by gas chromatography (GC).

Protocol:

  • Hydrolysis:

    • Dissolve ~10 mg of this compound in 1 mL of 2 M methanolic KOH.

    • Heat the mixture at 70°C for 1 hour.

    • Cool the reaction mixture and add 1 mL of 1 M HCl to neutralize.

    • Extract the free fatty acids with 2 mL of hexane (B92381).

  • Methylation:

    • Evaporate the hexane extract to dryness under a stream of nitrogen.

    • Add 1 mL of 14% BF₃-methanol and heat at 60°C for 30 minutes.

    • Add 1 mL of water and extract the FAMEs with 2 mL of hexane.

  • GC-MS Analysis:

    • Inject 1 µL of the hexane extract containing the FAMEs into a GC-MS system.

    • Use a suitable capillary column (e.g., DB-23, HP-88).

    • Compare the retention time and mass spectrum of the resulting peak with a standard of methyl nervonate.

Structural Representation

The chemical structure of this compound and the relationship between its constituent parts are illustrated below.

1,2,3-Trinervonoyl_Glycerol cluster_0 This compound cluster_1 Components TAG This compound (C₇₅H₁₄₀O₆) Glycerol Glycerol Backbone TAG->Glycerol comprises NA1 Nervonic Acid (sn-1) TAG->NA1 comprises NA2 Nervonic Acid (sn-2) TAG->NA2 comprises NA3 Nervonic Acid (sn-3) TAG->NA3 comprises Glycerol->NA1 esterified to Glycerol->NA2 esterified to Glycerol->NA3 esterified to

The chemical constitution of this compound.

Conclusion

The combination of NMR spectroscopy, mass spectrometry, and chemical derivatization followed by GC-MS analysis provides a robust and comprehensive approach for the structural elucidation of this compound. This detailed analytical workflow ensures the unambiguous identification of the glycerol backbone and the precise nature and location of the esterified nervonic acid chains, which is fundamental for further research and development in the fields of medicine and materials science.

References

Methodological & Application

Application Notes and Protocols for the Quantitative Analysis of Trinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trinervonoyl glycerol (B35011), a triacylglycerol (TAG) comprised of a glycerol backbone esterified with three nervonic acid molecules, is a significant lipid molecule in neuroscience and metabolic research. Nervonic acid (C24:1), a very-long-chain monounsaturated fatty acid, is a key component of sphingolipids in the myelin sheath of nerves.[1] Its role in neurological health and disease management is an active area of investigation.[2] Accurate and precise quantification of trinervonoyl glycerol in various biological matrices is crucial for understanding its metabolism, distribution, and therapeutic potential.

These application notes provide detailed protocols for the quantitative analysis of intact trinervonoyl glycerol using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS).

Analytical Techniques Overview

The quantification of intact high molecular weight TAGs like trinervonoyl glycerol presents analytical challenges due to their low volatility and complex fragmentation patterns. The two primary recommended techniques are:

  • High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): This is the preferred method for the analysis of intact TAGs. Reversed-phase HPLC effectively separates different TAG species based on their hydrophobicity.[3] Coupling this with mass spectrometry, particularly with soft ionization techniques like Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), allows for sensitive and specific detection.[3] Tandem mass spectrometry (MS/MS) is employed for structural confirmation and enhanced specificity.[3]

  • High-Temperature Gas Chromatography-Mass Spectrometry (HTGC-MS): This technique can also be used for the analysis of intact TAGs, but it requires specialized equipment capable of reaching high temperatures (up to 430°C) to volatilize these large molecules.[4] Careful optimization of the temperature program and injection technique is critical to prevent thermal degradation and ensure accurate quantification.[5]

Quantitative Data Presentation

The following tables summarize the expected quantitative data for the analysis of trinervonoyl glycerol using HPLC-MS/MS and GC-MS.

Table 1: HPLC-MS/MS Quantitative Data for Trinervonoyl Glycerol

AnalyteRetention Time (min)Precursor Ion (m/z) [M+NH₄]⁺Product Ion (m/z)Collision Energy (eV)Limit of Quantification (LOQ) (ng/mL)Linear Range (ng/mL)
Trinervonoyl Glycerol15.21138.0771.74055 - 2000
Internal Standard (d5-Tripalmitin)12.8828.8571.635--

Table 2: GC-MS Quantitative Data for Trinervonoyl Glycerol

AnalyteRetention Time (min)Monitored Ion (m/z)Limit of Quantification (LOQ) (ng/mL)Linear Range (ng/mL)
Trinervonoyl Glycerol28.5771.7, 1120.01010 - 1500
Internal Standard (Tritridecanoin)22.1638.6, 695.6--

Experimental Protocols

Protocol 1: Quantification of Trinervonoyl Glycerol by HPLC-MS/MS

This protocol details the analysis of trinervonoyl glycerol in plasma samples.

1. Sample Preparation (Lipid Extraction)

  • To 100 µL of plasma, add 1 mL of a 2:1 (v/v) mixture of chloroform:methanol.

  • Add 10 µL of the internal standard solution (e.g., d5-Tripalmitin in chloroform:methanol).

  • Vortex vigorously for 2 minutes.

  • Centrifuge at 3000 x g for 10 minutes to separate the phases.

  • Carefully collect the lower organic phase containing the lipids.

  • Dry the organic phase under a gentle stream of nitrogen.

  • Reconstitute the dried lipid extract in 100 µL of the initial mobile phase.

2. HPLC Conditions

  • Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size)

  • Mobile Phase A: Acetonitrile:Water (60:40) with 10 mM Ammonium Formate

  • Mobile Phase B: Isopropanol:Acetonitrile (90:10) with 10 mM Ammonium Formate

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

  • Gradient Program:

    • 0-2 min: 30% B

    • 2-15 min: Linear gradient to 95% B

    • 15-20 min: Hold at 95% B

    • 20.1-25 min: Return to 30% B and equilibrate

3. Mass Spectrometry Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Capillary Voltage: 3.5 kV

  • Source Temperature: 150°C

  • Desolvation Temperature: 350°C

  • Gas Flow Rates: Optimized for the specific instrument

  • Acquisition Mode: Multiple Reaction Monitoring (MRM)

    • Trinervonoyl Glycerol Transition: m/z 1138.0 → 771.7

    • Internal Standard Transition: (select a suitable deuterated TAG) e.g., d5-Tripalmitin m/z 828.8 → 571.6

4. Quantification

Construct a calibration curve by plotting the peak area ratio of trinervonoyl glycerol to the internal standard against the concentration of the calibrants. Determine the concentration of trinervonoyl glycerol in the samples from this curve.

Protocol 2: Quantification of Trinervonoyl Glycerol by HTGC-MS

This protocol is suitable for the analysis of purified trinervonoyl glycerol or in less complex matrices.

1. Sample Preparation

  • Ensure the sample is free of non-volatile contaminants.

  • Dissolve a known amount of the sample in a suitable solvent (e.g., chloroform).

  • Add an appropriate internal standard (e.g., Tritridecanoin).

2. HTGC Conditions

  • Column: High-temperature stable capillary column (e.g., 15 m x 0.25 mm x 0.10 µm)

  • Carrier Gas: Helium at a constant flow of 2 mL/min

  • Injection: Cool-on-column injection

  • Oven Temperature Program:

    • Initial temperature: 50°C, hold for 1 min

    • Ramp 1: 20°C/min to 380°C

    • Ramp 2: 5°C/min to 430°C, hold for 5 min[4]

  • Injector Temperature: Track oven temperature

3. Mass Spectrometry Conditions

  • Ionization Mode: Electron Ionization (EI)

  • Ion Source Temperature: 250°C

  • Transfer Line Temperature: 380°C

  • Acquisition Mode: Selected Ion Monitoring (SIM)

    • Trinervonoyl Glycerol Ions: m/z 771.7 ([M - nervonoyl]⁺), m/z 1120.0 (molecular ion, may be of low abundance)

    • Internal Standard Ions: (for Tritridecanoin) m/z 638.6, 695.6

4. Quantification

Generate a calibration curve by plotting the peak area ratio of the selected trinervonoyl glycerol ion to the internal standard ion against the concentration of the standards. Calculate the concentration in the samples using this curve.

Visualizations

Experimental Workflow for HPLC-MS/MS Analysis

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing plasma Plasma Sample is_add Add Internal Standard plasma->is_add 100 µL extraction Lipid Extraction (Chloroform:Methanol) dry_recon Dry & Reconstitute extraction->dry_recon is_add->extraction hplc HPLC Separation (C18 Column) dry_recon->hplc ms Mass Spectrometry (ESI+, MRM) hplc->ms quant Quantification ms->quant report Report Results quant->report

Caption: HPLC-MS/MS workflow for trinervonoyl glycerol quantification.

Nervonic Acid and the PI3K/Akt Signaling Pathway

Recent studies suggest that nervonic acid may exert its beneficial effects on the nervous system through the activation of the PI3K/Akt signaling pathway, which is crucial for cell survival and proliferation.[6]

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus rtk Receptor Tyrosine Kinase (RTK) pi3k PI3K rtk->pi3k Activation pip3 PIP3 pi3k->pip3 Phosphorylation pip2 PIP2 pdk1 PDK1 pip3->pdk1 akt Akt pip3->akt pdk1->akt Phosphorylation mtor mTOR akt->mtor Activation transcription Gene Transcription mtor->transcription cell_response Cell Survival & Growth transcription->cell_response na Nervonic Acid na->akt Upregulation growth_factor Growth Factor growth_factor->rtk

Caption: Nervonic acid's potential role in activating the PI3K/Akt pathway.

References

Application Note: HPLC Separation of 1,2,3-Trinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

An Application Note on the Separation of 1,2,3-Trinervonoyl Glycerol (B35011) using High-Performance Liquid Chromatography (HPLC) is detailed below, intended for researchers, scientists, and professionals in drug development.

Introduction

1,2,3-Trinervonoyl glycerol is a triacylglycerol comprised of a glycerol backbone esterified with three nervonic acid molecules.[1][2][3] Nervonic acid is a long-chain monounsaturated omega-9 fatty acid, and its presence in triacylglycerols is of significant interest in various fields, including neuroscience and nutrition. The effective separation and quantification of this compound are crucial for its characterization, quality control, and for studying its metabolic fate. This application note describes a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the separation of this compound.

Principle of Separation

The separation of triacylglycerols by RP-HPLC is primarily based on their partition number (PN), which is calculated as PN = CN - 2(DB), where CN is the total number of carbon atoms in the fatty acyl chains and DB is the total number of double bonds.[4] Molecules with a higher PN will have longer retention times. This method utilizes a C18 stationary phase and a mobile phase gradient to achieve the separation of this compound from other lipid species.

Experimental Protocols

1. Sample Preparation

  • Accurately weigh 10 mg of the lipid sample containing this compound.

  • Dissolve the sample in 1 mL of a suitable organic solvent, such as isopropanol (B130326) or a mixture of chloroform (B151607) and methanol (B129727) (2:1, v/v).

  • Vortex the sample for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.45 µm PTFE syringe filter to remove any particulate matter.

  • The filtered sample is now ready for injection into the HPLC system.

2. HPLC Instrumentation and Conditions

The following table summarizes the instrumental setup and chromatographic conditions for the analysis.

ParameterSpecification
HPLC System Agilent 1290 Infinity LC or equivalent
Column ZORBAX RRHT StableBond C18, 3.0 mm x 150 mm, 1.8 µm
Mobile Phase A Acetonitrile
Mobile Phase B Isopropanol
Gradient 20% to 60% B in 24 minutes, hold at 60% B for 6 minutes
Flow Rate 0.6 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detector Evaporative Light Scattering Detector (ELSD) or UV-Vis (205 nm)

3. Data Analysis

Peak identification is performed by comparing the retention time of the analyte with that of a pure standard of this compound. Quantification can be achieved by creating a calibration curve using a series of standard solutions of known concentrations.

Data Presentation

The following table presents hypothetical quantitative data for the separation of this compound and other related lipids.

CompoundRetention Time (min)Peak Area (arbitrary units)Concentration (µg/mL)
Trilinolein (C18:2)12.51500050
Triolein (C18:1)15.81800050
Tristearin (C18:0)20.11650050
This compound (C24:1) 25.3 22000 50

Visualizations

Experimental Workflow Diagram

HPLC_Workflow SamplePrep Sample Preparation (Weighing, Dissolving, Filtering) Injection Sample Injection SamplePrep->Injection HPLC_System HPLC System Setup (Column, Mobile Phases, Detector) HPLC_System->Injection Separation Chromatographic Separation (Gradient Elution) Injection->Separation Detection Peak Detection (ELSD or UV) Separation->Detection DataAcq Data Acquisition Detection->DataAcq DataProc Data Processing (Integration, Calibration) DataAcq->DataProc Results Results (Quantification, Reporting) DataProc->Results Separation_Principle cluster_properties Molecular Properties Influencing Retention TAGs Triacylglycerol Mixture Column Reversed-Phase C18 Column TAGs->Column Elution Elution Order Column->Elution PN Partition Number (PN) PN = Carbon Number - 2 * Double Bonds Retention Longer Retention Time PN->Retention Carbon Increasing Carbon Number Carbon->PN DB Increasing Double Bonds DB->PN inversely

References

Utilizing Trinervonoyl Glycerol as an Internal Standard in Quantitative Lipidomics: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the burgeoning field of lipidomics, the accurate quantification of lipid species is paramount to understanding complex biological processes and for the discovery of novel biomarkers and therapeutic targets. The inherent complexity of the lipidome and the variability introduced during sample preparation and analysis necessitate the use of internal standards. Odd-chain triacylglycerols (TGs), such as trinervonoyl glycerol (B35011) (TNG), serve as excellent internal standards for liquid chromatography-mass spectrometry (LC-MS) based lipidomics. Due to their low natural abundance in most biological systems, they provide a distinct signal that can be used to normalize for variations in lipid extraction efficiency, sample injection volume, and instrument response.[1] This document provides detailed application notes and protocols for the effective use of trinervonoyl glycerol as an internal standard in quantitative lipidomics workflows.

Properties of Trinervonoyl Glycerol

Trinervonoyl glycerol is a triacylglycerol containing three nervonic acid (C24:1) fatty acyl chains esterified to a glycerol backbone. Its high molecular weight and unique fatty acid composition make it an ideal internal standard that elutes in a region of the chromatogram often less populated by endogenous lipids, minimizing isobaric interference.

Application Notes

The primary application of trinervonoyl glycerol is as an internal standard for the quantification of triacylglycerols and other neutral lipids in various biological matrices, including plasma, serum, tissues, and cell cultures. Its structural similarity to endogenous TGs ensures that it behaves similarly during extraction and ionization, providing reliable normalization.

Key Considerations for Use:
  • Purity: Ensure the use of high-purity trinervonoyl glycerol to avoid interference from contaminants.

  • Concentration: The concentration of the internal standard should be optimized to fall within the linear dynamic range of the mass spectrometer and be comparable to the expected concentration of the analytes of interest.

  • Matrix Effects: While TNG helps to correct for matrix effects, it is crucial to validate the method in the specific biological matrix being analyzed to ensure accurate quantification.

Experimental Protocols

A generalized workflow for a lipidomics experiment using trinervonoyl glycerol as an internal standard is presented below. This should be adapted and optimized for specific experimental needs.

Sample Preparation and Lipid Extraction

The choice of lipid extraction method is critical for quantitative accuracy. The Folch and Bligh & Dyer methods, or the more recent methyl-tert-butyl ether (MTBE) method, are commonly employed.[2]

Protocol: Lipid Extraction using the MTBE Method

  • Sample Homogenization: Homogenize tissue samples in a suitable buffer on ice. For plasma or serum, proceed directly to the next step.

  • Addition of Internal Standard: To a 1.5 mL microfuge tube, add 20 µL of the biological sample (e.g., plasma, cell lysate). Add 10 µL of a pre-prepared stock solution of trinervonoyl glycerol in methanol (B129727) (e.g., 1 mg/mL). The final concentration of the internal standard should be optimized for the specific assay.

  • Solvent Addition: Add 225 µL of ice-cold methanol to the sample, vortex briefly.

  • MTBE Addition: Add 750 µL of ice-cold MTBE.

  • Extraction: Vortex the mixture for 10 minutes at 4°C.

  • Phase Separation: Add 188 µL of water to induce phase separation. Vortex for 1 minute and then centrifuge at 14,000 x g for 5 minutes.

  • Collection of Organic Phase: Carefully collect the upper organic phase (containing the lipids) and transfer to a new tube.

  • Drying: Evaporate the solvent to dryness under a stream of nitrogen or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of isopropanol/acetonitrile/water 2:1:1 v/v/v).

LC-MS/MS Analysis

Instrumentation: A high-resolution mass spectrometer coupled to a UHPLC system is recommended for optimal separation and detection of lipid species.

Typical LC Parameters:

ParameterValue
Column C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A 60:40 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid
Mobile Phase B 90:10 Isopropanol:Acetonitrile + 10 mM Ammonium Formate + 0.1% Formic Acid
Flow Rate 0.3 mL/min
Column Temperature 55°C
Injection Volume 2-5 µL
Gradient Start at 32% B, increase to 100% B over 20 min, hold for 5 min, return to 32% B and equilibrate for 5 min.

Typical MS Parameters:

ParameterValue
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.0 kV
Source Temperature 150°C
Desolvation Temperature 350°C
Gas Flow Rates Optimized for the specific instrument
Acquisition Mode Data-Dependent Acquisition (DDA) or Data-Independent Acquisition (DIA)

MS/MS Transitions for Trinervonoyl Glycerol:

For targeted quantification using Multiple Reaction Monitoring (MRM), specific precursor-to-product ion transitions for trinervonoyl glycerol would need to be determined by direct infusion of the standard. As a triacylglycerol, the ammoniated adduct [M+NH4]+ is commonly observed. Fragmentation will typically result in the neutral loss of one of the fatty acyl chains.

Data Presentation

Quantitative data should be presented in a clear and structured format. The following table is an example of how to present validation data for the use of trinervonoyl glycerol as an internal standard.

Table 1: Example Validation Data for Trinervonoyl Glycerol Internal Standard

ParameterResult
Linearity (R²) > 0.99
Limit of Detection (LOD) 1 ng/mL
Limit of Quantification (LOQ) 5 ng/mL
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Recovery (%) 85-115%

Note: These are example values and will vary depending on the specific assay and instrumentation.

Visualizations

Triglyceride Metabolism Signaling Pathway

cluster_synthesis Triglyceride Synthesis cluster_lipolysis Triglyceride Lipolysis G3P Glycerol-3-Phosphate LPA Lysophosphatidic Acid G3P->LPA GPAT PA Phosphatidic Acid LPA->PA AGPAT DAG Diacylglycerol PA->DAG PAP TAG Triglyceride DAG->TAG DGAT FattyAcylCoA Fatty Acyl-CoA Insulin Insulin GPAT GPAT Insulin->GPAT TAG_lipolysis Triglyceride DAG_lipolysis Diacylglycerol TAG_lipolysis->DAG_lipolysis ATGL MAG_lipolysis Monoacylglycerol DAG_lipolysis->MAG_lipolysis HSL FFA Free Fatty Acids DAG_lipolysis->FFA Glycerol Glycerol MAG_lipolysis->Glycerol MGL MAG_lipolysis->FFA Glucagon Glucagon ATGL ATGL Glucagon->ATGL HSL HSL Glucagon->HSL

Caption: Overview of Triglyceride Synthesis and Lipolysis Pathways.

Experimental Workflow for Quantitative Lipidomics

Sample Biological Sample (Plasma, Tissue, Cells) IS_spike Spike with Trinervonoyl Glycerol Internal Standard Sample->IS_spike Extraction Lipid Extraction (e.g., MTBE method) IS_spike->Extraction Drydown Dry Down Extract Extraction->Drydown Reconstitution Reconstitute in LC-MS compatible solvent Drydown->Reconstitution LCMS UHPLC-MS/MS Analysis Reconstitution->LCMS DataProcessing Data Processing (Peak Picking, Integration) LCMS->DataProcessing Quantification Quantification (Normalization to IS) DataProcessing->Quantification Analysis Statistical Analysis & Biological Interpretation Quantification->Analysis

Caption: A typical workflow for quantitative lipidomics analysis.

References

Application Notes and Protocols: Trinervonoyl Glycerol in Neurological Research

Author: BenchChem Technical Support Team. Date: December 2025

A Note on Terminology: "Trinervonoyl glycerol" is understood for the purposes of this document to refer to a triglyceride molecule in which all three fatty acid chains are nervonic acid (cis-15-tetracosenoic acid). This compound is a specific type of nervonic acid-rich triglyceride. The following application notes and protocols are based on the established roles of nervonic acid in the central nervous system.

Introduction

Nervonic acid is a very-long-chain monounsaturated omega-9 fatty acid that is a critical component of sphingolipids, such as sphingomyelin, in the myelin sheath of nerve fibers.[1][2][3] The myelin sheath acts as an electrical insulator for neuronal axons, enabling rapid and efficient transmission of nerve impulses.[2] Deficiencies in nervonic acid have been associated with demyelinating diseases, including multiple sclerosis and X-linked adrenoleukodystrophy, highlighting its importance in myelin integrity and repair.[1][3] Trinervonoyl glycerol (B35011), as a concentrated source of nervonic acid, is a valuable tool for researchers investigating myelination, remyelination, and the treatment of neurological disorders. Supplementation with nervonic acid has been shown to support remyelination, improve cognitive function, and reduce neuroinflammation.[2][4][5]

Applications in Neurological Research
  • Myelination and Remyelination Studies: Trinervonoyl glycerol can be used in in vitro and in vivo models to study the mechanisms of myelin formation and repair. It can be supplemented to oligodendrocyte precursor cells (OPCs) to assess its impact on their differentiation into mature, myelin-producing oligodendrocytes.[6]

  • Models of Demyelinating Diseases: In animal models of diseases like multiple sclerosis or peripheral neuropathy, trinervonoyl glycerol can be administered to evaluate its therapeutic potential in preventing demyelination, promoting remyelination, and improving functional recovery.[4][5]

  • Neuroinflammatory Processes: The anti-inflammatory properties of nervonic acid can be investigated by applying trinervonoyl glycerol to microglia and astrocyte cultures or in animal models of neuroinflammation.[7][8] Its effects on pro-inflammatory cytokine production and signaling pathways can be elucidated.[2]

  • Neuronal Cell Membrane Integrity and Function: As a key component of neuronal membranes, the role of nervonic acid in membrane fluidity, receptor function, and signal transduction can be explored using trinervonoyl glycerol.[5][9]

Quantitative Data Summary

The following table summarizes representative quantitative findings from studies on nervonic acid supplementation in neurological models.

Parameter AssessedModel SystemTreatmentKey Quantitative FindingsReference
Myelin Basic Protein (MBP) Expression Human Oligodendrocyte Precursor Cells (MO3.13)Fish Oil rich in Nervonic Acid EsterSignificant increase in MBP mRNA and protein levels compared to control.[6]
Cognitive Function Rat ModelAcer truncatum Seed Oil (rich in Nervonic Acid)Improved performance in Morris water maze tests (reduced escape latency and increased time in target quadrant) compared to control group.[10]
Neuroinflammation Mouse Model of Parkinson's Disease (MPTP-induced)Nervonic Acid InjectionSignificant inhibition of neuroinflammation-related genes; upregulation of oleic and arachidonic acid metabolism pathways.[7]
Remyelination Animal Models of Demyelinating DiseasesNervonic Acid SupplementationAccelerated remyelination and improved functional recovery.[4]

Experimental Protocols

Protocol 1: In Vitro Assessment of Trinervonoyl Glycerol on Oligodendrocyte Differentiation

Objective: To determine the effect of trinervonoyl glycerol on the differentiation of oligodendrocyte precursor cells (OPCs) into mature oligodendrocytes.

Materials:

  • Primary rat OPCs or an OPC cell line (e.g., MO3.13)

  • OPC proliferation medium (e.g., DMEM/F12 with PDGF-AA and FGF-2)

  • OPC differentiation medium (e.g., DMEM/F12 with T3)

  • Trinervonoyl glycerol (solubilized in a suitable vehicle, e.g., DMSO or complexed with BSA)

  • Antibodies for immunocytochemistry (e.g., anti-MBP, anti-O4, anti-A2B5)

  • Reagents for qPCR (e.g., RNA extraction kit, reverse transcriptase, primers for MBP, PLP)

  • Microplate reader for cell viability assay (e.g., MTT or PrestoBlue)

Methodology:

  • Cell Culture: Culture OPCs in proliferation medium until they reach 70-80% confluency.

  • Treatment: Switch to differentiation medium and treat cells with varying concentrations of trinervonoyl glycerol (e.g., 1, 10, 50 µM). Include a vehicle-only control.

  • Incubation: Incubate for 3-7 days to allow for differentiation.

  • Cell Viability Assay: At the end of the treatment period, assess cell viability to rule out cytotoxic effects.

  • Immunocytochemistry: Fix cells and perform immunofluorescence staining for markers of different oligodendrocyte lineage stages: A2B5 (OPC), O4 (immature oligodendrocyte), and MBP (mature oligodendrocyte).

  • Image Analysis: Quantify the percentage of cells expressing each marker to determine the effect on differentiation.

  • qPCR Analysis: Extract RNA and perform quantitative real-time PCR to measure the expression of myelin-related genes (e.g., MBP, PLP).

Protocol 2: In Vivo Evaluation of Trinervonoyl Glycerol in a Mouse Model of Demyelination

Objective: To assess the therapeutic efficacy of trinervonoyl glycerol in promoting remyelination and functional recovery in a cuprizone-induced demyelination mouse model.

Materials:

  • C57BL/6 mice

  • Cuprizone (B1210641) (bis(cyclohexanone)oxaldihydrazone)

  • Trinervonoyl glycerol

  • Vehicle for oral gavage (e.g., corn oil)

  • Behavioral testing apparatus (e.g., rotarod, open field)

  • Reagents for histology and immunohistochemistry (e.g., Luxol Fast Blue stain, anti-MBP antibody)

  • Electron microscope for myelin sheath analysis

Methodology:

  • Demyelination Induction: Feed mice a diet containing 0.2% cuprizone for 5 weeks to induce demyelination, particularly in the corpus callosum.

  • Treatment: Following the demyelination phase, return mice to a normal diet and administer trinervonoyl glycerol daily via oral gavage at a predetermined dose (e.g., 50 mg/kg). A control group should receive the vehicle only.

  • Behavioral Testing: Perform weekly behavioral tests (e.g., rotarod for motor coordination) to assess functional recovery.

  • Tissue Collection: At the end of the treatment period (e.g., 3 weeks), perfuse the mice and collect brain tissue.

  • Histological Analysis: Process brain sections for Luxol Fast Blue staining to visualize myelin and immunohistochemistry for MBP to quantify the extent of remyelination.

  • Electron Microscopy: Analyze the ultrastructure of the corpus callosum to assess the thickness and integrity of the newly formed myelin sheaths.

Visualizations

Signaling Pathways

cluster_0 Trinervonoyl Glycerol (Nervonic Acid) cluster_1 Cellular Effects cluster_2 Neurological Outcomes TNG Trinervonoyl Glycerol Myelin Myelin Sheath Component TNG->Myelin Membrane Neuronal Membrane Fluidity & Integrity TNG->Membrane Neurotrophin Neurotrophin Signaling Pathway TNG->Neurotrophin Sphingolipid Sphingolipid Metabolism TNG->Sphingolipid AntiInflam Anti-inflammatory Effects TNG->AntiInflam Remyelination Promotes Remyelination Myelin->Remyelination Cognition Improves Cognitive Function Membrane->Cognition Neurotrophin->Cognition Sphingolipid->Remyelination Neuroprotection Neuroprotection AntiInflam->Neuroprotection

Caption: Signaling pathways influenced by trinervonoyl glycerol.

Experimental Workflow

start Start: Demyelination Model (e.g., Cuprizone) treatment Treatment Phase: - Trinervonoyl Glycerol - Vehicle Control start->treatment behavior Behavioral Assessment (e.g., Rotarod) treatment->behavior tissue Tissue Collection & Processing behavior->tissue analysis Analysis: - Histology (LFB, IHC) - Electron Microscopy tissue->analysis end Endpoint: Quantify Remyelination & Functional Recovery analysis->end

Caption: In vivo experimental workflow for trinervonoyl glycerol.

References

Application Notes and Protocols for In Vitro Studies with 1,2,3-Trinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trinervonoyl glycerol (B35011) is a triacylglycerol molecule that contains nervonic acid at the sn-1, sn-2, and sn-3 positions.[1] Nervonic acid is a long-chain monounsaturated omega-9 fatty acid that is an important constituent of myelin in the central and peripheral nervous systems. Given its composition, 1,2,3-Trinervonoyl glycerol is a promising candidate for investigation in the context of neurodegenerative and neuroinflammatory disorders.[2][3]

These application notes provide a comprehensive set of protocols for the in vitro evaluation of this compound's potential therapeutic effects. The described assays are designed to assess its impact on cell viability, its anti-inflammatory properties, and its influence on key intracellular signaling pathways.[3][4]

Data Presentation: Summary of Hypothetical Quantitative Data

The following tables summarize hypothetical data from the described experimental protocols. These are intended to serve as examples of how to present quantitative results for easy comparison.

Table 1: Cell Viability (MTT Assay) in SH-SY5Y Neuroblastoma Cells

Treatment GroupConcentration (µM)Absorbance (570 nm) (Mean ± SD)Cell Viability (%)
Untreated Control01.25 ± 0.08100
Vehicle Control (DMSO)0.1%1.23 ± 0.0998.4
This compound11.24 ± 0.0799.2
This compound101.21 ± 0.0696.8
This compound501.18 ± 0.0894.4
This compound1001.15 ± 0.0992.0

Table 2: Effect of this compound on LPS-Induced Cytokine Production in BV-2 Microglial Cells (ELISA)

Treatment GroupTNF-α (pg/mL) (Mean ± SD)IL-6 (pg/mL) (Mean ± SD)IL-1β (pg/mL) (Mean ± SD)
Untreated Control25.3 ± 4.115.8 ± 3.210.1 ± 2.5
LPS (1 µg/mL)850.6 ± 55.2620.4 ± 48.9450.7 ± 35.8
LPS + this compound (10 µM)540.1 ± 42.7410.9 ± 33.1290.5 ± 24.6
LPS + this compound (50 µM)280.9 ± 25.8215.3 ± 19.8150.2 ± 14.9

Table 3: Western Blot Analysis of NF-κB and MAPK Pathway Activation in LPS-Stimulated BV-2 Cells

Treatment Groupp-p65/p65 Ratio (Fold Change)p-p38/p38 Ratio (Fold Change)p-ERK1/2/ERK1/2 Ratio (Fold Change)
Untreated Control1.00 ± 0.081.00 ± 0.091.00 ± 0.07
LPS (1 µg/mL)5.20 ± 0.454.80 ± 0.383.50 ± 0.29
LPS + this compound (50 µM)2.10 ± 0.191.90 ± 0.151.60 ± 0.14

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol is for assessing the cytotoxicity of this compound on a neuronal cell line (e.g., SH-SY5Y).[5]

Materials:

  • SH-SY5Y human neuroblastoma cells

  • DMEM/F12 medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Multi-well spectrophotometer

Methodology:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include untreated and vehicle controls.

  • Incubation: Incubate the plate for 24-48 hours at 37°C.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[6]

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement: Read the absorbance at 570 nm using a multi-well spectrophotometer.[6]

  • Data Analysis: Calculate cell viability as a percentage of the untreated control.

Protocol 2: Quantification of Pro-inflammatory Cytokines using ELISA

This protocol measures the effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) in lipopolysaccharide (LPS)-stimulated microglial cells (e.g., BV-2).[7][8]

Materials:

  • BV-2 murine microglial cells

  • DMEM medium supplemented with 10% FBS and 1% penicillin-streptomycin

  • This compound

  • Lipopolysaccharide (LPS) from E. coli

  • ELISA kits for mouse TNF-α, IL-6, and IL-1β

  • 24-well plates

Methodology:

  • Cell Seeding: Seed BV-2 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/well and allow them to adhere overnight.

  • Pre-treatment: Treat the cells with various concentrations of this compound for 2 hours.

  • Inflammatory Stimulus: Add LPS to a final concentration of 1 µg/mL to all wells except the untreated control.

  • Incubation: Incubate the plate for 24 hours at 37°C.

  • Supernatant Collection: Centrifuge the plate and collect the cell culture supernatants.

  • ELISA: Perform the ELISA for TNF-α, IL-6, and IL-1β according to the manufacturer's instructions.[8][9] This typically involves:

    • Coating the ELISA plate with a capture antibody overnight.[9]

    • Blocking the plate.

    • Adding standards and samples (supernatants) to the wells and incubating.

    • Adding a detection antibody, followed by an enzyme conjugate (e.g., HRP-streptavidin).[10]

    • Adding a substrate solution (e.g., TMB) and stopping the reaction with a stop solution.[8]

  • Absorbance Measurement: Read the absorbance at 450 nm.

  • Data Analysis: Calculate the cytokine concentrations based on the standard curve.

Protocol 3: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol is to determine if this compound inhibits LPS-induced inflammation by modulating the NF-κB and MAPK signaling pathways.[4][11]

Materials:

  • BV-2 cells

  • This compound

  • LPS

  • 6-well plates

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • Primary antibodies: anti-p-p65, anti-p65, anti-p-p38, anti-p38, anti-p-ERK1/2, anti-ERK1/2, anti-β-actin

  • HRP-conjugated secondary antibodies

  • ECL chemiluminescence detection kit

  • SDS-PAGE and Western blotting equipment

Methodology:

  • Cell Culture and Treatment: Seed BV-2 cells in 6-well plates. Pre-treat with this compound for 2 hours, followed by stimulation with LPS (1 µg/mL) for 30 minutes.

  • Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer.[11]

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli buffer and separate them on a polyacrylamide gel.[11]

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.[11]

  • Detection: Visualize the protein bands using an ECL kit and an imaging system.[11]

  • Data Analysis: Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to their total protein counterparts.

Mandatory Visualizations

G cluster_workflow Experimental Workflow for In Vitro Analysis cluster_assays Downstream Assays A Cell Culture (e.g., SH-SY5Y, BV-2) B Treatment with This compound A->B C Inflammatory Stimulus (LPS, for inflammation assays) B->C Optional D Incubation B->D C->D E Cell Viability Assay (MTT) D->E F Cytokine Quantification (ELISA) D->F G Protein Analysis (Western Blot) D->G

Caption: General experimental workflow for in vitro evaluation.

G cluster_pathway NF-κB Signaling Pathway LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK pIkBa p-IκBα (Degradation) IKK->pIkBa Phosphorylation IkBa IκBα NFkB NF-κB (p65/p50) pIkBa->NFkB Release NFkB_nucleus NF-κB (Nuclear Translocation) NFkB->NFkB_nucleus Genes Pro-inflammatory Gene Transcription NFkB_nucleus->Genes TNG 1,2,3-Trinervonoyl glycerol TNG->IKK Inhibition

Caption: Inhibition of the NF-κB signaling pathway.

G cluster_pathway MAPK Signaling Pathway Stimulus Inflammatory Stimulus (e.g., LPS) TAK1 TAK1 Stimulus->TAK1 MKKs MKK3/6, MKK4/7, MEK1/2 TAK1->MKKs p38 p38 MKKs->p38 JNK JNK MKKs->JNK ERK ERK1/2 MKKs->ERK Transcription_Factors Transcription Factors (e.g., AP-1) p38->Transcription_Factors JNK->Transcription_Factors ERK->Transcription_Factors Inflammation Inflammatory Response Transcription_Factors->Inflammation TNG 1,2,3-Trinervonoyl glycerol TNG->MKKs Inhibition

Caption: Modulation of the MAPK signaling cascade.

References

Application Notes and Protocols for Trinervonoyl Glycerol in Enzyme Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Trinervonoyl glycerol (B35011) is a triacylglycerol (TAG) composed of a glycerol backbone esterified with three molecules of nervonic acid (cis-13-tetracosenoic acid), a C24:1 monounsaturated very-long-chain fatty acid (VLCFA). The unique properties endowed by its long-chain fatty acid constituents make trinervonoyl glycerol a specialized substrate for investigating the activity of specific lipases involved in lipid metabolism. These enzymes play crucial roles in various physiological and pathological processes, including energy homeostasis, cell signaling, and neurological function. The hydrolysis of trinervonoyl glycerol releases nervonic acid, a key component of myelin and neural cell membranes, making this substrate particularly relevant for studies in neuroscience and metabolic disorders.

This document provides detailed application notes and protocols for the use of trinervonoyl glycerol as a substrate in enzyme assays, targeting key lipases such as pancreatic lipase (B570770), lipoprotein lipase (LPL), and adipose triglyceride lipase (ATGL).

Data Presentation

Currently, there is a lack of specific published kinetic data (Km, Vmax, kcat) for the enzymatic hydrolysis of trinervonoyl glycerol by various lipases. The following table provides a template for researchers to populate with their own experimental data for comparative analysis.

EnzymeSource Organism/TissueApparent Km (µM)Apparent Vmax (µmol/min/mg)Optimal pHOptimal Temperature (°C)Activators/InhibitorsReference
Pancreatic Lipasee.g., Porcine PancreasData not availableData not available~8.0~37Bile salts, Colipase(Internal Data)
Lipoprotein Lipasee.g., Bovine MilkData not availableData not available~8.5~37ApoC-II(Internal Data)
Adipose Triglyceride Lipasee.g., Recombinant HumanData not availableData not available~7.0~37CGI-58(Internal Data)

Signaling Pathways and Experimental Workflows

The enzymatic breakdown of trinervonoyl glycerol is the initial step in the metabolic cascade of nervonic acid. The released nervonic acid can then be incorporated into various cellular lipids or participate in signaling pathways.

Signaling_Pathway cluster_0 Extracellular Space cluster_1 Cellular Metabolism Trinervonoyl Glycerol Trinervonoyl Glycerol Lipase Lipase Trinervonoyl Glycerol->Lipase Hydrolysis Trinervonoyl Glycerol->Lipase Nervonic Acid Nervonic Acid Lipase->Nervonic Acid Releases Sphingolipid Synthesis Sphingolipid Synthesis Nervonic Acid->Sphingolipid Synthesis Incorporation Glycerophospholipid Synthesis Glycerophospholipid Synthesis Nervonic Acid->Glycerophospholipid Synthesis Incorporation PPARα Activation PPARα Activation Nervonic Acid->PPARα Activation Potential Activation Myelin Sheath Maintenance Myelin Sheath Maintenance Sphingolipid Synthesis->Myelin Sheath Maintenance Leads to Membrane Fluidity Regulation Membrane Fluidity Regulation Glycerophospholipid Synthesis->Membrane Fluidity Regulation Affects Gene Expression Regulation Gene Expression Regulation PPARα Activation->Gene Expression Regulation (Lipid Metabolism)

Figure 1: Metabolic fate of trinervonoyl glycerol.

The general workflow for an enzyme assay using trinervonoyl glycerol involves substrate preparation, the enzymatic reaction, and subsequent detection of the hydrolysis products.

Experimental_Workflow cluster_workflow Enzyme Assay Workflow cluster_detection Detection Methods A Substrate Preparation (Emulsification of Trinervonoyl Glycerol) B Enzymatic Reaction (Incubation with Lipase) A->B C Reaction Termination B->C D Product Detection C->D Det1 Titration of Released Nervonic Acid D->Det1 Det2 Quantification of Released Glycerol D->Det2 Det3 Chromatographic Separation and Quantification (HPLC/GC-MS) D->Det3

Figure 2: General workflow for a lipase assay.

Experimental Protocols

Due to the hydrophobic nature of trinervonoyl glycerol, it must be emulsified to be accessible to water-soluble lipases. The following protocols are generalized and may require optimization for specific enzymes and experimental conditions.

Protocol 1: Colorimetric Assay for Lipase Activity using a Coupled Enzyme Reaction

This method indirectly measures lipase activity by quantifying the glycerol released from the hydrolysis of trinervonoyl glycerol.

Materials:

  • Trinervonoyl glycerol

  • Lipase of interest (e.g., Pancreatic Lipase, Lipoprotein Lipase, Adipose Triglyceride Lipase)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.2, containing 150 mM NaCl and 1 mM CaCl₂)

  • Glycerol Assay Kit (containing glycerol kinase, glycerol-3-phosphate oxidase, and a colorimetric probe)

  • Emulsifying agent (e.g., Gum Arabic, Triton X-100, or phosphatidylcholine)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Substrate Emulsion Preparation:

    • Dissolve trinervonoyl glycerol in a minimal amount of a suitable organic solvent (e.g., chloroform (B151607) or ethanol).

    • Prepare a solution of the emulsifying agent in the assay buffer (e.g., 2% w/v Gum Arabic).

    • Add the trinervonoyl glycerol solution to the emulsifier solution while sonicating or vortexing vigorously to create a stable emulsion. The final concentration of trinervonoyl glycerol should be in the range of 1-10 mM.

    • The organic solvent should be evaporated under a stream of nitrogen.

  • Enzymatic Reaction:

    • To each well of a 96-well plate, add 50 µL of the substrate emulsion.

    • Add 40 µL of assay buffer.

    • Pre-incubate the plate at the desired temperature (e.g., 37°C) for 5 minutes.

    • Initiate the reaction by adding 10 µL of the lipase solution (appropriately diluted in assay buffer). For a negative control, add 10 µL of assay buffer without the enzyme.

    • Incubate the plate at the optimal temperature for the lipase for a defined period (e.g., 30-60 minutes).

  • Glycerol Detection:

    • Terminate the lipase reaction by heating the plate to 95°C for 5 minutes or by adding a lipase inhibitor.

    • Allow the plate to cool to room temperature.

    • Prepare the glycerol assay reagent according to the manufacturer's instructions.

    • Add 100 µL of the glycerol assay reagent to each well.

    • Incubate the plate at room temperature for 15-30 minutes, protected from light.

    • Measure the absorbance at the wavelength specified by the glycerol assay kit manufacturer (typically around 570 nm).

  • Data Analysis:

    • Generate a standard curve using known concentrations of glycerol.

    • Calculate the amount of glycerol released in each sample by interpolating from the standard curve.

    • Determine the lipase activity, typically expressed as µmol of glycerol released per minute per mg of protein.

Protocol 2: Titrimetric Assay for Lipase Activity

This classic method measures the release of free fatty acids (nervonic acid) by titrating with a standardized base.

Materials:

  • Trinervonoyl glycerol

  • Lipase of interest

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 8.0, containing 5 mM CaCl₂ and 150 mM NaCl)

  • Emulsifying agent (e.g., Gum Arabic)

  • Reaction termination solution (e.g., Ethanol:Acetone 1:1 v/v)

  • Phenolphthalein (B1677637) indicator solution

  • Standardized NaOH solution (e.g., 0.05 M)

  • pH-stat or manual titration setup

Procedure:

  • Substrate Emulsion Preparation:

    • Prepare an emulsion of trinervonoyl glycerol as described in Protocol 1. A typical substrate concentration is 10% (v/v) in the final reaction mixture.

  • Enzymatic Reaction:

    • In a reaction vessel, combine 5 mL of the substrate emulsion and 4 mL of assay buffer.

    • Equilibrate the mixture to the desired reaction temperature (e.g., 37°C).

    • Initiate the reaction by adding 1 mL of the lipase solution.

    • Incubate for a specific time (e.g., 30 minutes) with constant stirring.

  • Titration:

    • Stop the reaction by adding 10 mL of the ethanol:acetone solution.

    • Add a few drops of phenolphthalein indicator.

    • Titrate the mixture with the standardized NaOH solution until a persistent pink color is observed.

    • A blank titration should be performed using a reaction mixture where the enzyme was added after the termination solution.

  • Data Analysis:

    • Calculate the amount of nervonic acid released using the following formula:

      • µmoles of fatty acid = (V_sample - V_blank) x Molarity_NaOH x 1000

    • Express lipase activity as µmoles of fatty acid released per minute per mg of protein.

Protocol 3: Chromatographic Assay for Lipase Activity (HPLC/GC-MS)

This method provides a highly specific and quantitative analysis of the hydrolysis products (nervonic acid, dinervonoyl glycerol, mononervonoyl glycerol, and glycerol).

Materials:

  • Trinervonoyl glycerol

  • Lipase of interest

  • Assay Buffer

  • Emulsifying agent

  • Reaction termination solution (e.g., Chloroform:Methanol 2:1 v/v containing an internal standard)

  • HPLC or GC-MS system with an appropriate column

  • Standards for trinervonoyl glycerol, nervonic acid, and partial glycerides

Procedure:

  • Enzymatic Reaction:

    • Perform the enzymatic reaction as described in Protocol 2.

    • At various time points, withdraw aliquots of the reaction mixture.

  • Lipid Extraction:

    • Immediately stop the reaction in the aliquot by adding the termination/extraction solution.

    • Vortex thoroughly and centrifuge to separate the phases.

    • Collect the organic (lower) phase containing the lipids.

    • Evaporate the solvent under a stream of nitrogen.

  • Sample Preparation for Chromatography:

    • For GC-MS analysis, the fatty acids and glycerols may need to be derivatized (e.g., silylation or methylation) to increase their volatility.

    • Reconstitute the dried lipid extract in a suitable solvent for injection into the chromatograph.

  • Chromatographic Analysis:

    • Separate and quantify the components using a pre-established chromatographic method.

    • Use the standards to create calibration curves for accurate quantification.

  • Data Analysis:

    • Determine the concentration of nervonic acid and partial glycerides at each time point.

    • Calculate the initial reaction rate from the linear portion of the product formation curve.

    • Express lipase activity in terms of µmoles of product formed per minute per mg of protein.

Conclusion

Trinervonoyl glycerol serves as a valuable, albeit specialized, substrate for the characterization of lipases, particularly those with a preference for very-long-chain fatty acids. While specific kinetic data in the literature is scarce, the protocols provided herein offer robust starting points for researchers to investigate the activity of various lipases on this substrate. The data generated will contribute to a better understanding of the enzymatic processes governing the metabolism of very-long-chain fatty acids and their roles in health and disease. Researchers are encouraged to optimize these protocols for their specific experimental systems and to contribute their findings to the scientific community.

Application Note: Formulation of Lipid Nanoparticles with Trinervonoyl Glycerol for Advanced Drug Delivery

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a comprehensive, albeit theoretical, protocol for the preparation of lipid nanoparticles (LNPs) incorporating trinervonoyl glycerol (B35011). Due to a lack of specific literature on the formulation of LNPs using trinervonoyl glycerol, this protocol has been adapted from established methods for preparing LNPs for nucleic acid delivery, such as those utilizing microfluidic mixing. Trinervonoyl glycerol, a triacylglycerol composed of three nervonic acid units, presents unique opportunities in drug delivery due to its lipidic nature and potential biocompatibility. This application note is intended for researchers, scientists, and drug development professionals interested in exploring novel lipid-based drug delivery systems.

Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of a wide range of therapeutic agents, most notably demonstrated by their successful application in mRNA vaccines. The versatility of LNP formulations allows for the incorporation of various lipid components to tailor their physicochemical properties and biological performance. Trinervonoyl glycerol is a large, saturated triacylglycerol, and its incorporation into LNP formulations could potentially influence particle stability, drug loading, and release kinetics. This document outlines a hypothetical protocol for the formulation of trinervonoyl glycerol-containing LNPs using a microfluidic-based approach, followed by detailed characterization methods.

Physicochemical Properties of Trinervonoyl Glycerol

Understanding the properties of trinervonoyl glycerol is crucial for its successful incorporation into LNPs. Key properties are summarized below:

PropertyValueReference
Synonyms Glycerol Trinervonate, TG(24:1/24:1/24:1)[1]
Molecular Formula C₇₅H₁₄₀O₆[1]
Formula Weight 1137.9 g/mol [1]
Physical State Solid[1]
Solubility DMF: 10 mg/ml; Ethanol (B145695): 10 mg/ml; Ethanol:PBS (pH 7.2) (1:1): 0.5 mg/ml[1]
Storage Temperature -20°C[1]

Experimental Protocols

Materials
  • Trinervonoyl glycerol

  • Ionizable lipid (e.g., DLin-MC3-DMA or SM-102)

  • Cholesterol

  • PEG-lipid (e.g., DMG-PEG 2000)

  • Ethanol (anhydrous)

  • Citrate (B86180) buffer (pH 3.0)

  • Phosphate-buffered saline (PBS, pH 7.4)

  • (Optional) Active Pharmaceutical Ingredient (API) - e.g., a small molecule drug or nucleic acid

Equipment
  • Microfluidic mixing system (e.g., NanoAssemblr®)

  • Dynamic Light Scattering (DLS) instrument for particle size and polydispersity index (PDI) measurement

  • Zeta potential analyzer

  • High-Performance Liquid Chromatography (HPLC) system for quantification

  • Transmission Electron Microscope (TEM)

  • Dialysis tubing (e.g., 10 kDa MWCO)

  • Standard laboratory glassware and consumables

LNP Formulation Workflow

LNP_Formulation_Workflow A Lipid Stock Preparation (Ethanol Phase) C Microfluidic Mixing A->C B Aqueous Phase Preparation (Citrate Buffer, pH 3.0) B->C D LNP Formation C->D Rapid Mixing E Dialysis (Buffer Exchange to PBS, pH 7.4) D->E F Sterile Filtration (0.22 µm) E->F G Characterization F->G H Storage (-20°C) F->H

Caption: Workflow for the preparation of trinervonoyl glycerol-containing LNPs.

Detailed Protocol

1. Preparation of Lipid Stock Solution (Organic Phase)

  • Accurately weigh the required amounts of trinervonoyl glycerol, ionizable lipid, cholesterol, and PEG-lipid. A suggested molar ratio is 50:10:38.5:1.5 (ionizable lipid:trinervonoyl glycerol:cholesterol:PEG-lipid).

  • Dissolve the lipids in anhydrous ethanol to achieve a final total lipid concentration of 10-20 mg/mL.

  • Vortex or sonicate briefly to ensure complete dissolution.

2. Preparation of Aqueous Phase

  • Prepare a citrate buffer solution (e.g., 50 mM) and adjust the pH to 3.0.

  • If encapsulating a hydrophilic drug or nucleic acid, dissolve it in the citrate buffer at the desired concentration.

3. LNP Formulation using Microfluidic Mixing

  • Set up the microfluidic mixing system according to the manufacturer's instructions.

  • Load the lipid stock solution (organic phase) and the aqueous phase into separate syringes.

  • Set the flow rate ratio of the aqueous phase to the organic phase (e.g., 3:1).

  • Initiate the mixing process. The rapid mixing of the two phases will induce the self-assembly of the lipids into LNPs.

  • Collect the resulting LNP dispersion.

4. Buffer Exchange and Purification

  • Transfer the LNP dispersion to a dialysis cassette or tubing (e.g., 10 kDa MWCO).

  • Dialyze against PBS (pH 7.4) for at least 12 hours at 4°C, with at least two changes of the dialysis buffer. This step removes the ethanol and raises the pH to a physiological level.

5. Sterile Filtration

  • Filter the dialyzed LNP suspension through a 0.22 µm sterile filter to remove any large aggregates and ensure sterility.

6. LNP Characterization

  • Particle Size and Polydispersity Index (PDI):

    • Dilute a small aliquot of the LNP suspension in PBS.

    • Measure the hydrodynamic diameter and PDI using Dynamic Light Scattering (DLS).

  • Zeta Potential:

    • Dilute the LNP sample in an appropriate buffer (e.g., 10 mM NaCl).

    • Measure the surface charge using a zeta potential analyzer.

  • Encapsulation Efficiency (EE%):

    • Quantify the total amount of drug in the formulation before purification.

    • Separate the unencapsulated drug from the LNPs using a suitable method (e.g., spin columns or dialysis).

    • Quantify the amount of encapsulated drug.

    • Calculate the EE% using the following formula: EE% = (Amount of encapsulated drug / Total amount of drug) x 100

  • Lipid Concentration:

    • Quantify the concentration of one or more lipid components using a suitable analytical method (e.g., HPLC with an appropriate detector).

  • Morphology:

    • Visualize the shape and morphology of the LNPs using Transmission Electron Microscopy (TEM) with negative staining.

Expected Results and Data Presentation

The following tables summarize the hypothetical formulation parameters and expected characterization results.

Table 1: Hypothetical LNP Formulation Components

ComponentMolar Ratio (%)Purpose
Ionizable Lipid (e.g., DLin-MC3-DMA)50Encapsulation of payload, endosomal escape
Trinervonoyl Glycerol 10 Structural lipid, modulating stability and release
Cholesterol38.5Enhances membrane rigidity and stability
PEG-Lipid (e.g., DMG-PEG 2000)1.5Controls particle size, provides stealth properties

Table 2: Expected Physicochemical Properties of Trinervonoyl Glycerol LNPs

ParameterExpected Value
Particle Size (nm) 80 - 150
Polydispersity Index (PDI) < 0.2
Zeta Potential (mV) Near-neutral at pH 7.4
Encapsulation Efficiency (%) > 85% (payload dependent)

Troubleshooting

  • Large Particle Size or High PDI:

    • Optimize the flow rate and ratio in the microfluidic system.

    • Ensure complete dissolution of lipids in the organic phase.

    • Check the quality of the lipid components.

  • Low Encapsulation Efficiency:

    • Adjust the pH of the aqueous phase.

    • Optimize the drug-to-lipid ratio.

    • Modify the lipid composition.

Conclusion

This application note provides a theoretical framework for the preparation and characterization of lipid nanoparticles containing trinervonoyl glycerol. While this protocol is based on established methodologies, experimental validation is essential to determine the optimal formulation parameters and to fully characterize the resulting LNPs. The incorporation of trinervonoyl glycerol may offer new avenues for the development of advanced drug delivery systems with tailored properties. Researchers are encouraged to adapt and optimize this protocol based on their specific therapeutic agent and application.

References

Application Notes and Protocols for Cell Culture Studies Using 1,2,3-Trinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,2,3-Trinervonoyl glycerol (B35011) is a triacylglycerol containing three nervonic acid units esterified to a glycerol backbone.[1] Nervonic acid, a long-chain monounsaturated omega-9 fatty acid, is a key component of myelin, the protective sheath surrounding nerve fibers.[2][3] Its role in the central nervous system suggests that 1,2,3-trinervonoyl glycerol may have significant potential in neuroscience research and the development of therapeutics for neurological disorders.[2][3]

These application notes provide a framework for initiating cell culture studies to investigate the biological effects of this compound. Due to the limited published research on this specific triglyceride in cell culture, the following protocols are based on general principles of lipid handling in cell culture and studies involving related compounds like nervonic acid and other triacylglycerols.

Data Presentation: Hypothetical Quantitative Data Summary

The following table represents a hypothetical summary of data that could be generated from the described experimental protocols. This is intended as a template for researchers to populate with their own experimental results.

Cell Line Treatment Concentration (µM) Assay Endpoint Result Fold Change vs. Control
SH-SY5Y (Neuroblastoma)This compound1, 10, 50MTT AssayCell Viability (%)User DataUser Data
MO3.13 (Oligodendrocyte)This compound1, 10, 50ImmunofluorescenceMyelin Basic Protein ExpressionUser DataUser Data
BV-2 (Microglia)This compound + LPS10ELISATNF-α Secretion (pg/mL)User DataUser Data
Primary AstrocytesThis compound10Western Blotp-Akt/Akt RatioUser DataUser Data

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

Objective: To prepare a sterile stock solution of this compound for cell culture applications.

Materials:

  • This compound (solid)[1]

  • Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

  • Fatty acid-free Bovine Serum Albumin (BSA)

  • Sterile, conical tubes (1.5 mL and 15 mL)

  • Sterile-filtered phosphate-buffered saline (PBS)

  • Water bath or incubator at 37°C

  • Vortex mixer

Procedure:

  • Initial Solubilization:

    • Due to its lipophilic nature, this compound should first be dissolved in an organic solvent. DMSO is a common choice.

    • Prepare a high-concentration primary stock solution (e.g., 10-50 mM) by dissolving a known weight of this compound in a small volume of DMSO.

    • Warm the mixture gently (37°C) and vortex until the solid is completely dissolved.

  • Complexing with BSA:

    • To enhance bioavailability and reduce potential cytotoxicity of the free fatty acid components in cell culture media, it is crucial to complex the triglyceride with a carrier protein like BSA.

    • Prepare a 10% (w/v) solution of fatty acid-free BSA in sterile PBS.

    • Slowly add the this compound-DMSO stock solution to the BSA solution while vortexing to create a final stock concentration (e.g., 1-5 mM). The final DMSO concentration in the working solution should be kept low (ideally ≤ 0.1%) to avoid solvent-induced cytotoxicity.

    • Incubate the mixture at 37°C for 30-60 minutes with gentle agitation to allow for complex formation.

  • Sterilization and Storage:

    • Sterilize the final stock solution by passing it through a 0.22 µm syringe filter.

    • Aliquot the sterile stock solution into sterile microcentrifuge tubes and store at -20°C for long-term use. Avoid repeated freeze-thaw cycles.

Protocol 2: Assessment of Cell Viability using MTT Assay

Objective: To determine the effect of this compound on the viability of a neuronal cell line (e.g., SH-SY5Y).

Materials:

  • SH-SY5Y cells

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS and 1% Penicillin-Streptomycin)

  • 96-well cell culture plates

  • This compound-BSA stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed SH-SY5Y cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

    • Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Treatment:

    • Prepare serial dilutions of the this compound-BSA stock solution in complete growth medium to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).

    • Include a vehicle control (medium with BSA and the equivalent highest concentration of DMSO) and an untreated control.

    • Remove the old medium from the wells and add 100 µL of the treatment or control media.

    • Incubate for 24, 48, or 72 hours.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate for 4 hours at 37°C, allowing viable cells to convert MTT into formazan (B1609692) crystals.

    • Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

    • Incubate overnight at 37°C.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the untreated control.

Visualization of Key Concepts

Hypothesized Signaling Pathway

The following diagram illustrates a potential signaling pathway that could be modulated by this compound, based on the known roles of fatty acids in cellular signaling. This is a hypothetical model for guiding experimental design.

Hypothesized Signaling Pathway of 1,2,3-Trinervonoyl_Glycerol TNG 1,2,3-Trinervonoyl Glycerol Membrane Cell Membrane TNG->Membrane Interacts with Receptor Membrane Receptor (e.g., GPCR) Membrane->Receptor Activates PKC Protein Kinase C (PKC) Receptor->PKC Activates MAPK MAPK Cascade (ERK, JNK, p38) PKC->MAPK Phosphorylates TF Transcription Factors (e.g., CREB, AP-1) MAPK->TF Activates Gene Gene Expression (Neurite Outgrowth, Myelination) TF->Gene Regulates Experimental_Workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis Prep_TNG Prepare 1,2,3-Trinervonoyl Glycerol-BSA Complex Treatment Treat Cells with TNG-BSA Complex Prep_TNG->Treatment Prep_Cells Culture and Seed Cells Prep_Cells->Treatment Incubation Incubate for Defined Timepoints Treatment->Incubation Viability Cell Viability Assay (e.g., MTT) Incubation->Viability Protein Protein Expression Analysis (Western Blot, IF) Incubation->Protein Gene Gene Expression Analysis (qPCR) Incubation->Gene Data Data Analysis and Interpretation Viability->Data Protein->Data Gene->Data Logical_Relationship TNG 1,2,3-Trinervonoyl Glycerol Glycerol Glycerol Backbone TNG->Glycerol is composed of NA Nervonic Acid TNG->NA is composed of Myelin Myelin Sheath Component NA->Myelin is a key component of CNS Central Nervous System Function Myelin->CNS is essential for

References

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Myelin, a lipid-rich sheath insulating nerve axons, is critical for rapid and efficient nerve impulse conduction. Its degradation in disorders such as multiple sclerosis (MS) leads to severe neurological deficits. The restoration of this sheath, a process known as remyelination, is a primary goal for therapeutic intervention. Trinervonoyl glycerol (B35011), a triacylglycerol containing three nervonic acid molecules, is a promising candidate for promoting remyelination. Nervonic acid, a 24-carbon very-long-chain monounsaturated fatty acid, is an essential component of sphingolipids, which are integral to the structure and function of the myelin sheath.[1][2] Deficiencies in nervonic acid metabolism have been linked to demyelinating diseases, suggesting that supplementation may support myelin repair and regeneration.[2]

These application notes provide an overview of the potential uses of trinervonoyl glycerol in preclinical models of myelin-related disorders and detailed protocols for its investigation.

Application Notes

Trinervonoyl glycerol serves as a direct precursor for the synthesis of nervonic acid, which is vital for the formation and maintenance of the myelin sheath.[1] Its application in myelin-related disorder models is based on the hypothesis that increasing the bioavailability of nervonic acid will enhance the capacity of oligodendrocytes, the myelin-producing cells of the central nervous system, to synthesize myelin lipids and repair damaged sheaths.

Potential Therapeutic Applications:

  • Multiple Sclerosis (MS): As MS is characterized by immune-mediated demyelination, trinervonoyl glycerol could be investigated as a therapy to promote remyelination and neuroprotection.[1]

  • X-linked Adrenoleukodystrophy: This genetic disorder involves impaired metabolism of very-long-chain fatty acids, leading to their accumulation and subsequent demyelination. While the direct application of trinervonoyl glycerol in this context requires careful consideration, its role in lipid metabolism warrants investigation.[2]

  • Other Demyelinating Neuropathies: The fundamental role of nervonic acid in myelin structure suggests that trinervonoyl glycerol could be beneficial in other disorders involving myelin damage or dysregulation.

Preclinical Models for Evaluation:

  • In Vitro Models:

    • Oligodendrocyte Precursor Cell (OPC) Cultures: To assess the direct effects of trinervonoyl glycerol on OPC differentiation and maturation into myelin-producing oligodendrocytes.[3][4]

    • Human-derived OPC Models (e.g., MO3.13 cell line): To study the effects in a human-relevant context.[3][4]

  • In Vivo Models:

    • Cuprizone (B1210641) Model: A toxin-induced model of demyelination and spontaneous remyelination, ideal for evaluating the efficacy of pro-remyelinating agents.

    • Experimental Autoimmune Encephalomyelitis (EAE): An inflammatory model that mimics many aspects of MS, suitable for assessing the compound's effect in the context of neuroinflammation.

Quantitative Data Summary

Direct quantitative data for trinervonoyl glycerol in myelin disorder models is not yet widely available in published literature. However, studies using nervonic acid or formulations rich in nervonic acid provide valuable insights into its potential effects.

Experimental ModelTreatmentKey Quantitative FindingsReference
Human Oligodendrocyte Precursor Cells (hOPCs) in vitroFish Oil Mixture (rich in nervonic acid ester)- Improved synthesis of myelin basic protein (MBP), myelin oligodendrocyte glycoprotein (B1211001) (MOG), and proteolipid protein (PLP).- Enhanced synthesis of sphingomyelin (B164518).- Reduced secretion of proinflammatory cytokines and chemokines.- Enhanced synthesis of fibroblast growth factor 2 (FGF2) and vascular endothelial growth factor (VEGF).[3],[4]
Experimental Autoimmune Encephalomyelitis (EAE) BrainEndogenous lipid profiling during acute inflammation- Nervonic acid synthesis is silenced.[3],[4]

Experimental Protocols

Protocol 1: In Vitro Differentiation of Human Oligodendrocyte Precursor Cells (hOPCs)

This protocol is adapted from studies using a fish oil mixture rich in nervonic acid ester on the human MO3.13 cell line, a model for hOPC maturation.[3][4]

Objective: To evaluate the effect of trinervonoyl glycerol on the differentiation and maturation of hOPCs in vitro.

Materials:

  • Human MO3.13 oligodendrocyte cell line

  • Cell culture medium (e.g., DMEM/F-12) supplemented with fetal bovine serum (FBS), penicillin-streptomycin

  • Phorbol 12-myristate 13-acetate (PMA) to induce differentiation

  • Trinervonoyl glycerol (to be dissolved in a suitable vehicle, e.g., DMSO with a final concentration ≤ 0.1%)

  • Control vehicle

  • Antibodies for immunocytochemistry: anti-O4, anti-MBP, anti-MOG, anti-PLP

  • Reagents for protein and lipid analysis (e.g., Western blot, mass spectrometry)

Procedure:

  • Cell Culture: Culture MO3.13 cells in standard culture medium until they reach approximately 80% confluence.

  • Induction of Differentiation: To induce differentiation into a mature oligodendrocyte phenotype, treat the cells with 0.1 mM PMA for 72 hours.

  • Treatment: Concurrently with PMA treatment, add trinervonoyl glycerol at various concentrations to the culture medium. Include a vehicle-only control group.

  • Incubation: Incubate the cells for 24, 48, and 72 hours.

  • Analysis:

    • Immunocytochemistry: Fix cells at each time point and stain with antibodies against oligodendrocyte markers (O4 for immature and mature oligodendrocytes) and myelin proteins (MBP, MOG, PLP) to visualize and quantify cell differentiation and myelin protein expression.

    • Western Blot: Lyse cells and perform Western blot analysis to quantify the expression levels of MBP, MOG, and PLP.

    • Lipidomics: Extract lipids and perform mass spectrometry to analyze changes in the lipid profile, specifically looking for incorporation of nervonic acid into sphingomyelin and other complex lipids.

    • Cytokine Analysis: Collect the culture supernatant and analyze for the levels of proinflammatory cytokines and chemokines using ELISA or a multiplex assay.

Protocol 2: In Vivo Evaluation in the Cuprizone Model of Demyelination

Objective: To assess the efficacy of trinervonoyl glycerol in promoting remyelination in a mouse model of toxic demyelination.

Materials:

  • C57BL/6 mice (8-10 weeks old)

  • Powdered rodent chow

  • Cuprizone (bis-cyclohexanone oxaldihydrazone)

  • Trinervonoyl glycerol

  • Vehicle for oral gavage (e.g., corn oil)

  • Histology and immunohistochemistry reagents (e.g., Luxol Fast Blue stain, antibodies against MBP, Olig2, CC1)

Procedure:

  • Demyelination Induction: Feed mice a diet containing 0.2% (w/w) cuprizone mixed into powdered chow for 5 weeks to induce demyelination.

  • Treatment:

    • Prophylactic: Start daily oral gavage of trinervonoyl glycerol or vehicle at the beginning of the cuprizone diet.

    • Therapeutic: Start daily oral gavage of trinervonoyl glycerol or vehicle after the 5-week cuprizone diet to assess its effect on spontaneous remyelination.

  • Tissue Collection: At the end of the treatment period (e.g., after 5 weeks for the prophylactic arm, or at different time points during the recovery phase for the therapeutic arm), perfuse the mice and collect the brains.

  • Analysis:

    • Histology: Stain brain sections (particularly the corpus callosum) with Luxol Fast Blue to assess the extent of demyelination and remyelination.

    • Immunohistochemistry: Stain sections for MBP to quantify myelin content, Olig2 to identify cells of the oligodendrocyte lineage, and CC1 to identify mature oligodendrocytes.

    • Electron Microscopy: Analyze the ultrastructure of the corpus callosum to assess myelin sheath thickness and axonal integrity.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of Action of Trinervonoyl Glycerol

The primary proposed mechanism is the enzymatic cleavage of trinervonoyl glycerol to release nervonic acid, which is then incorporated into sphingolipids, essential components of the myelin sheath. This enhanced synthesis of myelin lipids is hypothesized to promote the formation and stabilization of the myelin sheath by oligodendrocytes.

G cluster_extracellular Extracellular cluster_intracellular Oligodendrocyte Cytoplasm Trinervonoyl Glycerol Trinervonoyl Glycerol Nervonic Acid Nervonic Acid Trinervonoyl Glycerol->Nervonic Acid Lipase Activity Sphingolipid Synthesis Sphingolipid Synthesis Nervonic Acid->Sphingolipid Synthesis Myelin Sheath Formation/Repair Myelin Sheath Formation/Repair Sphingolipid Synthesis->Myelin Sheath Formation/Repair Improved Axonal Conduction Improved Axonal Conduction Myelin Sheath Formation/Repair->Improved Axonal Conduction

Caption: Proposed metabolic pathway of trinervonoyl glycerol in oligodendrocytes.

Experimental Workflow for In Vitro Studies

The following diagram outlines the workflow for testing the effects of trinervonoyl glycerol on oligodendrocyte precursor cells in culture.

G OPC Culture OPC Culture Differentiation Induction (PMA) Differentiation Induction (PMA) OPC Culture->Differentiation Induction (PMA) Treatment Treatment Differentiation Induction (PMA)->Treatment Vehicle Control Vehicle Control Treatment->Vehicle Control Trinervonoyl Glycerol Trinervonoyl Glycerol Treatment->Trinervonoyl Glycerol Analysis Analysis Vehicle Control->Analysis Trinervonoyl Glycerol->Analysis Immunocytochemistry Immunocytochemistry Analysis->Immunocytochemistry Western Blot Western Blot Analysis->Western Blot Lipidomics Lipidomics Analysis->Lipidomics

Caption: Workflow for in vitro evaluation of trinervonoyl glycerol.

Experimental Workflow for In Vivo (Cuprizone Model) Studies

This diagram illustrates the experimental design for evaluating trinervonoyl glycerol in the cuprizone-induced demyelination model.

G Start Cuprizone Diet (0.2%) Start Cuprizone Diet (0.2%) 5 Weeks Demyelination 5 Weeks Demyelination Start Cuprizone Diet (0.2%)->5 Weeks Demyelination Treatment Groups Treatment Groups Start Cuprizone Diet (0.2%)->Treatment Groups Prophylactic Treatment Stop Cuprizone Diet Stop Cuprizone Diet 5 Weeks Demyelination->Stop Cuprizone Diet Vehicle Vehicle Treatment Groups->Vehicle Trinervonoyl Glycerol Trinervonoyl Glycerol Treatment Groups->Trinervonoyl Glycerol Stop Cuprizone Diet->Treatment Groups Therapeutic Treatment Remyelination Phase Remyelination Phase Stop Cuprizone Diet->Remyelination Phase Tissue Collection & Analysis Tissue Collection & Analysis Remyelination Phase->Tissue Collection & Analysis Histology (LFB) Histology (LFB) Tissue Collection & Analysis->Histology (LFB) Immunohistochemistry (MBP, Olig2) Immunohistochemistry (MBP, Olig2) Tissue Collection & Analysis->Immunohistochemistry (MBP, Olig2) Electron Microscopy Electron Microscopy Tissue Collection & Analysis->Electron Microscopy

Caption: Workflow for in vivo cuprizone model studies.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 1,2,3-Trinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 1,2,3-trinervonoyl glycerol (B35011), with a focus on improving reaction yield.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing 1,2,3-trinervonoyl glycerol?

A1: this compound can be synthesized through two main routes: chemical esterification and enzymatic synthesis. Chemical methods often involve high temperatures and non-specific catalysts, which can lead to side products and lower purity. Enzymatic synthesis, typically utilizing lipases, is often preferred due to its high specificity (regioselectivity), milder reaction conditions, and greener process, resulting in a purer product with fewer downstream processing steps.[1][2][3][4]

Q2: Which type of enzyme is most effective for the synthesis of this compound?

A2: Lipases (triacylglycerol hydrolases, EC 3.1.1.3) are the most effective enzymes for this synthesis. Specifically, immobilized lipases such as Candida antarctica lipase (B570770) B (Novozym 435) and Rhizomucor miehei lipase (Lipozyme RM IM) are widely used due to their high stability, reusability, and catalytic efficiency in non-aqueous conditions.[5][6][7] Novozym 435, in particular, has been shown to be effective in forming acylglycerols directly from glycerol without the need for glycerol adsorption on a solid support.[6][7]

Q3: Why is a solvent-free system often recommended for this synthesis?

A3: A solvent-free system offers several advantages, including reduced environmental impact, lower cost, and simplified product purification.[1][8] It also increases the concentration of reactants, which can lead to higher reaction rates. For the synthesis of this compound, a solvent-free approach is feasible and often preferred in industrial applications.[1]

Q4: How can I monitor the progress of the reaction and quantify the yield of this compound?

A4: The progress of the reaction can be monitored by tracking the consumption of nervonic acid and the formation of mono-, di-, and trinervonoyl glycerol. High-Performance Liquid Chromatography (HPLC) with an Evaporative Light Scattering Detector (ELSD) or a mass spectrometer (MS) is a common and effective method for separating and quantifying these components.[9][10][11][12][13] Gas chromatography (GC) can also be used after derivatization of the products to fatty acid methyl esters (FAMEs).

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound 1. Water Inhibition: Water produced during esterification can inhibit lipase activity and shift the equilibrium back towards the reactants.1a. Vacuum Application: Conduct the reaction under vacuum (e.g., 200 mbar) to continuously remove water.[6] 1b. Inert Gas Sparging: Bubble dry, inert gas (e.g., nitrogen) through the reaction mixture. 1c. Molecular Sieves: Add molecular sieves to the reaction to adsorb water, though this may complicate downstream processing.
2. Sub-optimal Molar Ratio: An incorrect ratio of nervonic acid to glycerol can limit the formation of the tri-substituted product.2a. Optimize Molar Ratio: While a stoichiometric ratio is 3:1 (nervonic acid:glycerol), a slight excess of nervonic acid may be required to drive the reaction towards completion. However, a large excess of glycerol can reduce the activity of water produced.[14] Experiment with ratios between 3:1 and 3.5:1.
3. Incorrect Reaction Temperature: Enzyme activity is highly dependent on temperature.3a. Optimize Temperature: For commonly used lipases like Novozym 435, the optimal temperature is typically between 60°C and 80°C.[6] Perform small-scale experiments to determine the optimal temperature for your specific setup.
4. Insufficient Enzyme Loading: Too little enzyme will result in a slow reaction rate and incomplete conversion.4a. Optimize Enzyme Concentration: A typical starting point is 5-10% (w/w) of the total substrate weight.[6] Increase the enzyme loading incrementally and monitor the effect on the reaction rate and yield.
5. Mass Transfer Limitations: In a solvent-free system, poor mixing of the viscous reactants can limit the reaction rate.5a. Improve Agitation: Ensure vigorous and continuous stirring throughout the reaction. 5b. Glycerol Adsorption: Adsorbing glycerol onto a solid support like silica (B1680970) gel can increase the interfacial area between reactants, although this is less critical when using Novozym 435.[6][7][15]
High Levels of Mono- and Di-nervonoyl Glycerol 1. Incomplete Reaction: The reaction has not proceeded to completion.1a. Increase Reaction Time: Monitor the reaction over a longer period (e.g., up to 24-48 hours) to ensure it reaches equilibrium. 1b. Re-evaluate Reaction Conditions: Re-optimize temperature, enzyme loading, and water removal as described above.
2. Enzyme Specificity: Some lipases may have a preference for forming mono- or di-acylglycerols.2a. Select Appropriate Enzyme: Ensure the use of a non-specific lipase or one that is known to effectively catalyze the formation of triacylglycerols. Novozym 435 is generally a good choice.
Product Degradation or Discoloration 1. High Reaction Temperature: Prolonged exposure to high temperatures can cause oxidation or degradation of nervonic acid and the glycerol backbone.1a. Lower Reaction Temperature: Operate at the lower end of the optimal temperature range. 1b. Inert Atmosphere: Blanket the reaction with an inert gas like nitrogen to prevent oxidation.
Difficulty in Product Purification 1. Presence of Unreacted Fatty Acids and Partial Glycerides: These impurities can be difficult to separate from the final product.1a. Molecular Distillation: This is an effective method for separating unreacted fatty acids and mono- and di-glycerides from the heavier this compound.[8] 1b. Solvent Extraction: Use a non-polar solvent to dissolve the triacylglycerol and separate it from the more polar impurities. 1c. Chromatography: Column chromatography can be used for high-purity applications, though it may not be practical for large-scale production.

Quantitative Data on Enzymatic Triacylglycerol Synthesis

The following table summarizes typical reaction conditions and yields for the enzymatic synthesis of structured triacylglycerols. While specific data for this compound is limited, these values for other long-chain fatty acids provide a useful reference for experimental design and optimization.

Fatty Acid SubstrateEnzymeMolar Ratio (Fatty Acid:Glycerol)Temperature (°C)Reaction Time (h)Yield of Triacylglycerol (%)Reference
Caprylic and Stearic AcidsLipozyme RM IM3:170-8013.6-14.058[16]
Caprylic, Capric, and Oleic AcidsNovozym 435Not specifiedNot specifiedNot specified72.19[16]
Oleic AcidBurkholderia cepacia lipaseNot specified60Not specified87 (as 1,3-dicapryloyl-2-oleoyl-glycerol)[17]
Lauric AcidBurkholderia cepacia lipaseNot specified60Not specified78 (as 1,3-dilauroyl-2-oleyl-glycerol)[17]
Mixed Fatty Acids (from soybean oil)Lipozyme 43540:60 (soybean oil:MCTs)90674.9[18]

Experimental Protocols

Protocol 1: Solvent-Free Enzymatic Synthesis of this compound

This protocol is adapted from general procedures for the lipase-catalyzed synthesis of triacylglycerols.[6][14]

Materials:

  • Nervonic acid (≥98% purity)

  • Glycerol (≥99% purity)

  • Immobilized Candida antarctica lipase B (Novozym 435)

  • Nitrogen gas supply

  • Reaction vessel equipped with a magnetic stirrer, heating mantle, temperature controller, and vacuum connection.

Procedure:

  • Reactant Preparation: Accurately weigh nervonic acid and glycerol in a molar ratio of 3.1:1 into the reaction vessel.

  • Enzyme Addition: Add Novozym 435 to the reaction mixture at a concentration of 8% (w/w) based on the total weight of the substrates.

  • Reaction Setup:

    • Begin vigorous stirring to ensure thorough mixing of the reactants.

    • Heat the mixture to 70°C.

    • Once the temperature has stabilized, apply a vacuum of approximately 200 mbar to facilitate the removal of water produced during the reaction.

    • Alternatively, purge the headspace with a slow stream of dry nitrogen gas.

  • Reaction Monitoring:

    • Maintain the reaction at 70°C with continuous stirring for 24 hours.

    • Periodically (e.g., every 4-6 hours), carefully take a small aliquot of the reaction mixture for analysis by HPLC-ELSD or TLC to monitor the formation of this compound and the consumption of reactants.

  • Reaction Termination and Enzyme Recovery:

    • Once the reaction has reached the desired conversion, stop the heating and stirring.

    • Allow the mixture to cool to room temperature.

    • Separate the immobilized enzyme from the product mixture by filtration or centrifugation. The enzyme can be washed with a non-polar solvent (e.g., hexane), dried, and stored for reuse.

  • Product Purification:

    • The crude product will contain this compound, as well as unreacted nervonic acid, and mono- and di-nervonoyl glycerol.

    • For high-purity product, utilize short-path molecular distillation to separate the volatile unreacted fatty acids and partial glycerides from the non-volatile this compound.

    • Alternatively, use solvent crystallization or column chromatography for purification.

Protocol 2: Purification of Crude Glycerol for Synthesis

For optimal synthesis results, it is crucial to use high-purity glycerol. If starting with crude glycerol (e.g., from biodiesel production), a purification step is necessary.

Materials:

  • Crude glycerol

  • Phosphoric acid

  • Activated carbon

  • Diatomaceous earth (for filtration)

  • Vacuum distillation apparatus

Procedure:

  • Acidification: Neutralize any residual catalyst in the crude glycerol by adding phosphoric acid until the pH is acidic. This will convert soaps into free fatty acids.[19]

  • Phase Separation: Allow the mixture to settle, which will result in three layers: an upper layer of free fatty acids, a middle layer of glycerol, and a bottom layer of salts. Carefully separate and collect the glycerol layer.

  • Methanol (B129727) Removal: If methanol is present, remove it by evaporation under reduced pressure.

  • Decolorization: Add activated carbon to the glycerol and stir for 1-2 hours to adsorb colored impurities.

  • Filtration: Filter the mixture through a bed of diatomaceous earth to remove the activated carbon and any other solid impurities.

  • Vacuum Distillation: For high-purity glycerol, perform vacuum distillation to separate the glycerol from remaining water, salts, and other non-volatile impurities.

Visualizations

Chemical_Synthesis_Pathway Glycerol Glycerol Mono 1-Nervonoyl glycerol Glycerol->Mono + NervonicAcid1 Nervonic Acid NervonicAcid1->Mono NervonicAcid2 Nervonic Acid Di 1,2-Dinervonoyl glycerol NervonicAcid2->Di NervonicAcid3 Nervonic Acid Tri 1,2,3-Trinervonoyl glycerol NervonicAcid3->Tri Mono->Di + Water1 H2O Mono->Water1 Di->Tri + Water2 H2O Di->Water2 Water3 H2O Tri->Water3 Lipase Lipase (Catalyst) Lipase->Mono Lipase->Di Lipase->Tri

Caption: Enzymatic synthesis pathway of this compound.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification Reactants 1. Mix Glycerol and Nervonic Acid Enzyme 2. Add Immobilized Lipase Reactants->Enzyme Heating 3. Heat to Optimal Temperature Enzyme->Heating Vacuum 4. Apply Vacuum/ Inert Gas Heating->Vacuum Stirring 5. Stir Continuously Vacuum->Stirring Filtration 6. Filter to Remove Enzyme Stirring->Filtration Distillation 7. Molecular Distillation Filtration->Distillation FinalProduct 8. Pure 1,2,3-Trinervonoyl Glycerol Distillation->FinalProduct

Caption: Experimental workflow for this compound synthesis.

Troubleshooting_Tree Start Low Yield? CheckWater Is water being effectively removed? Start->CheckWater Yes CheckTemp Is the temperature optimal? CheckWater->CheckTemp Yes IncreaseVacuum Increase vacuum or N2 flow CheckWater->IncreaseVacuum No CheckRatio Is the molar ratio correct? CheckTemp->CheckRatio Yes OptimizeTemp Optimize temperature (60-80°C) CheckTemp->OptimizeTemp No CheckEnzyme Is enzyme loading sufficient? CheckRatio->CheckEnzyme Yes AdjustRatio Adjust molar ratio (e.g., 3.1:1) CheckRatio->AdjustRatio No IncreaseEnzyme Increase enzyme loading (5-10%) CheckEnzyme->IncreaseEnzyme No

Caption: Troubleshooting decision tree for low yield synthesis.

References

Technical Support Center: Overcoming Solubility Challenges with Trinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with practical solutions for overcoming the solubility issues associated with trinervonoyl glycerol (B35011) in experimental assays.

Frequently Asked Questions (FAQs)

Q1: What is trinervonoyl glycerol and why is it difficult to dissolve?

A1: Trinervonoyl glycerol is a triacylglycerol, a type of lipid, composed of a glycerol backbone esterified with three nervonic acid molecules.[1] Its large, non-polar structure, with a high molecular weight (1137.9 g/mol ) and three long fatty acid chains, makes it highly hydrophobic and practically insoluble in aqueous buffers used in most biological assays.[1]

Q2: What is the best initial solvent for creating a stock solution of trinervonoyl glycerol?

A2: Organic solvents are necessary for initial dissolution. According to supplier data, trinervonoyl glycerol is soluble in DMF (10 mg/ml) and Ethanol (10 mg/ml).[1] For cell-based assays, Dimethyl Sulfoxide (DMSO) is a common and effective choice for highly lipophilic compounds.[2][3] Always start by preparing a high-concentration stock solution in an appropriate organic solvent.[3]

Q3: My trinervonoyl glycerol precipitates immediately when I add it to my aqueous assay buffer. What's happening?

A3: This is a common issue known as "crashing out." It occurs when a compound dissolved in an organic solvent is rapidly diluted into an aqueous solution where it is not soluble.[3][4] The drastic change in solvent polarity causes the compound to aggregate and precipitate.[4] The method of dilution is critical; adding the stock solution dropwise into a vortexing or stirring buffer can prevent localized high concentrations that lead to precipitation.[3]

Q4: How can I maintain the solubility of trinervonoyl glycerol in my final assay medium?

A4: Several strategies can be employed. The most common is the use of detergents (surfactants) at concentrations above their critical micelle concentration (CMC).[5][6][7] Detergents form micelles that encapsulate the hydrophobic trinervonoyl glycerol, keeping it dispersed in the aqueous solution.[8] Another approach is to include a co-solvent in the final medium, but care must be taken to keep the final concentration low enough to avoid toxicity or assay interference.[2][9][10]

Q5: Are there alternatives to using detergents?

A5: Yes. For certain applications, cyclodextrins can be used. These are cyclic oligosaccharides that can encapsulate hydrophobic molecules in their central cavity, increasing their aqueous solubility. Physical methods like sonication can also help break down aggregates and create a fine dispersion or emulsion, though this may not be a true solution and stability over time should be monitored.[10]

Troubleshooting Guide

Problem Potential Cause Recommended Solution(s)
Compound won't dissolve in the initial organic solvent. The solvent is not appropriate, or the concentration is too high.Try a different solvent like DMF or ethanol.[1] Gentle warming or brief sonication can also aid dissolution. Ensure you are not exceeding the solubility limit.
Compound precipitates immediately upon dilution into aqueous buffer. The final concentration is too high for the aqueous medium. Improper mixing technique.Decrease the final working concentration. Add the stock solution slowly (dropwise) to the vigorously stirring or vortexing buffer to ensure rapid dispersion.[3][4]
Compound precipitates in the assay plate over time. The solution is unstable. The final organic solvent concentration is insufficient to maintain solubility.Increase the final concentration of the co-solvent (e.g., DMSO), but ensure it remains below toxic levels for your assay (see Table 1).[9] Incorporate a biocompatible detergent like Triton X-100 or a zwitterionic detergent like CHAPS into the final buffer (see Table 2).[11]
High solvent concentration is affecting cell viability or enzyme activity. The final concentration of the organic solvent (e.g., DMSO) is toxic to the biological system.Perform a solvent tolerance test to determine the maximum non-toxic concentration for your specific cells or enzyme.[2] Aim to keep the final DMSO concentration at or below 0.5%, and ideally below 0.1% for sensitive cell lines.[9][10][12]
Detergent is interfering with the assay readout. The chosen detergent is denaturing proteins or interfering with the detection method (e.g., fluorescence).Switch to a milder, non-denaturing detergent like a non-ionic (e.g., Triton X-100) or zwitterionic (e.g., CHAPS) detergent.[6] Run a detergent-only control to quantify its effect on the assay signal.

Quantitative Data Summary

Table 1: Maximum Recommended Solvent Concentrations for In Vitro Assays

SolventMax. Conc. (General Cell Culture)Max. Conc. (Sensitive/Primary Cells)Notes
DMSO 0.5% - 1.0%[10]≤ 0.1%[2]Most common choice. Can induce cell differentiation or stress at higher concentrations. Always run a vehicle control.[13]
Ethanol 0.5% - 1.0%≤ 0.1%Can be more toxic than DMSO to some cell lines. Evaporation can be an issue.

Table 2: Properties of Common Detergents for Lipid Solubilization

DetergentTypeTypical Working Conc.Key Characteristics
Triton X-100 Non-ionic0.1% - 1.0%Mild, non-denaturing.[6] Commonly used for solubilizing membrane proteins.
Tween 20/80 Non-ionic0.01% - 0.1%Mild, non-denaturing. Often used to prevent non-specific binding in immunoassays.
CHAPS Zwitterionic1% - 2%Non-denaturing and effective at breaking protein-protein interactions.[11]
Digitonin Non-ionic0.01% - 0.05%Known for permeabilizing cell membranes without completely lysing them.[11]

Experimental Protocols

Protocol 1: Preparation of a Solubilized Trinervonoyl Glycerol Stock Solution

This protocol describes the preparation of a 10 mM stock solution of trinervonoyl glycerol using DMSO and Triton X-100.

Materials:

  • Trinervonoyl Glycerol (MW: 1137.9 g/mol )

  • Anhydrous, high-purity DMSO

  • Triton X-100

  • Sterile, low-adhesion microcentrifuge tubes

  • Vortex mixer and sonicator bath

Procedure:

  • Weigh out 11.4 mg of trinervonoyl glycerol and place it in a sterile microcentrifuge tube.

  • Add 500 µL of DMSO to the tube.

  • Vortex vigorously for 1-2 minutes. If dissolution is incomplete, sonicate the tube in a bath sonicator for 5-10 minutes.

  • Once the lipid is fully dissolved, add another 500 µL of DMSO to achieve a final lipid concentration of 20 mM in 100% DMSO. This is your Primary Stock .

  • To create a Working Stock that is more readily dispersible in aqueous solutions, mix 100 µL of the Primary Stock with 100 µL of a 10% Triton X-100 solution (in DMSO). This results in a 10 mM trinervonoyl glycerol solution in a DMSO/5% Triton X-100 vehicle.

  • Aliquot the Working Stock into small volumes and store at -20°C or -80°C to avoid freeze-thaw cycles.

Protocol 2: Dilution into Aqueous Buffer for a Cell-Based Assay

This protocol describes the dilution of the prepared stock for use in a typical cell-based assay, aiming for a final DMSO concentration of ≤ 0.5%.

Materials:

  • Prepared 10 mM Trinervonoyl Glycerol Working Stock

  • Pre-warmed cell culture medium or assay buffer

  • Sterile tubes

Procedure:

  • Determine the final concentration of trinervonoyl glycerol needed in your assay. For this example, we will aim for a final concentration of 10 µM.

  • The Working Stock is 10 mM, so a 1:1000 dilution is required.

  • To minimize precipitation, perform a serial dilution. First, add 5 µL of the 10 mM Working Stock to 495 µL of pre-warmed medium. This creates an intermediate dilution of 100 µM.

  • Vortex the intermediate dilution tube immediately and vigorously for 30 seconds.

  • Add the required volume of this 100 µM intermediate solution to your assay wells. For example, add 10 µL to a well containing 90 µL of cells in medium to achieve the final 10 µM concentration.

  • The final concentration of DMSO will be 0.5% from the Working Stock vehicle, diluted further in the final well volume. Always include a vehicle control in your experiment (e.g., the DMSO/Triton X-100 mixture diluted to the same final concentration without the lipid).

Visualizations

G cluster_0 Troubleshooting Workflow for Trinervonoyl Glycerol Solubility cluster_1 Mitigation Strategies start Solubility Issue Encountered stock_check Is the stock solution clear? start->stock_check precipitate_check Does it precipitate in aqueous buffer? stock_check->precipitate_check Yes dissolve_issue Problem: Initial Dissolution Failure stock_check->dissolve_issue No success Success: Proceed with Assay precipitate_check->success No precipitate_issue Problem: Precipitation in Aqueous Buffer precipitate_check->precipitate_issue Yes dissolve_solution Action: Use recommended solvent (DMSO/Ethanol). Consider gentle warming or sonication. dissolve_issue->dissolve_solution strategy1 Optimize Dilution Method (Dropwise to vortexing buffer) precipitate_issue->strategy1 strategy2 Reduce Final Concentration precipitate_issue->strategy2 strategy3 Incorporate Solubilizing Agents precipitate_issue->strategy3 detergent detergent strategy3->detergent Use Detergents (e.g., Triton X-100) cosolvent cosolvent strategy3->cosolvent Adjust Co-solvent % toxicity_check Verify solvent/detergent compatibility and run vehicle controls. detergent->toxicity_check cosolvent->toxicity_check toxicity_check->success

Caption: Troubleshooting workflow for addressing solubility issues.

G cluster_pathway Hypothetical Signaling Pathway Involving a Triacylglycerol TG Trinervonoyl Glycerol (Extracellular) Receptor Membrane Receptor / Transporter TG->Receptor Binding LPL Lipoprotein Lipase (LPL) TG->LPL Hydrolysis Receptor->LPL Activation NervonicAcid Nervonic Acid LPL->NervonicAcid Glycerol Glycerol LPL->Glycerol Metabolism Cellular Metabolism (e.g., Beta-oxidation) NervonicAcid->Metabolism Glycerol->Metabolism Signaling Downstream Signaling (e.g., PPAR activation) Metabolism->Signaling Metabolite-induced Gene Target Gene Expression Signaling->Gene Regulation

Caption: Hypothetical signaling pathway for a triacylglycerol.

References

Technical Support Center: Purification of Crude Trinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of crude trinervonoyl glycerol (B35011) and nervonic acid from natural sources.

Frequently Asked Questions (FAQs)

Q1: What is the primary composition of "crude trinervonoyl glycerol"?

A1: "Crude trinervonoyl glycerol" is typically a complex mixture of lipids extracted from a natural source. It is important to understand that this crude extract does not solely contain trinervonoyl glycerol. Instead, it is a mixture of various triacylglycerols (TAGs), where nervonic acid is one of several fatty acids esterified to the glycerol backbone. The crude oil also contains other lipids like free fatty acids, phospholipids, and sterols, as well as pigments and other minor components. The overall goal of purification is often to enrich the fraction of TAGs containing nervonic acid or to isolate nervonic acid itself.

Q2: What are the common natural sources for extracting trinervonoyl glycerol or nervonic acid?

A2: Nervonic acid is a very-long-chain monounsaturated fatty acid found in the seeds of several plants. Some of the most common sources for extraction include Acer truncatum (purple blow maple), Malania oleifera, and Xanthoceras sorbifolium.[1][2][3] Genetically engineered oleaginous yeasts, such as Yarrowia lipolytica, are also being developed for high-level production of nervonic acid.[4]

Q3: What are the main strategies for purifying nervonic acid from crude lipid extracts?

A3: There are two primary strategies:

  • Hydrolysis followed by fatty acid purification: This is the most common approach. The crude oil is first saponified (hydrolyzed) to break down the triacylglycerols into glycerol and a mixture of free fatty acids. Subsequently, nervonic acid is purified from this mixture.[1][4]

  • Direct enrichment of nervonic acid-containing triacylglycerols: This is a more complex approach that aims to separate the different triacylglycerol molecules based on their fatty acid composition.

Q4: Which analytical techniques are used to determine the purity of trinervonoyl glycerol or nervonic acid?

A4: The most common methods for analyzing the purity of the final product are:

  • Gas Chromatography (GC): This is typically performed after converting the fatty acids into their more volatile fatty acid methyl esters (FAMEs).[4]

  • High-Performance Liquid Chromatography (HPLC): This technique can be used to analyze both free fatty acids and intact triacylglycerols.[4][5] Reversed-phase HPLC is a powerful tool for separating complex lipid mixtures.[5]

Troubleshooting Guides

Issue 1: Low Yield of Extracted Crude Oil
Possible Cause Troubleshooting Steps
Inefficient cell lysis or seed grindingEnsure that the raw material (e.g., seeds, yeast cells) is thoroughly ground or lysed to maximize the surface area for solvent penetration.
Inappropriate solvent selectionThe choice of solvent is critical for efficient lipid extraction. A non-polar solvent like hexane (B92381) is commonly used. For more polar lipids, a solvent mixture like chloroform:methanol (B129727) might be more effective.
Insufficient extraction time or temperatureIncrease the extraction time or temperature according to the protocol. For heat-sensitive compounds, consider alternative methods like ultrasonic-assisted extraction.[1]
Incomplete solvent removalAfter extraction, ensure the complete removal of the solvent under vacuum to accurately determine the yield of the crude oil.
Issue 2: Low Purity of Nervonic Acid After Purification
Possible Cause Troubleshooting Steps
Incomplete saponification of triacylglycerolsEnsure that the saponification reaction goes to completion by using a sufficient amount of alkali (e.g., NaOH or KOH) and adequate reaction time and temperature.[4]
Co-precipitation of other fatty acids during crystallizationOptimize the crystallization temperature and solvent-to-solute ratio. Multiple crystallization steps may be necessary.
Poor separation in column chromatographyCheck the column packing and the mobile phase composition. A gradient elution might be required for better separation. Ensure the sample is fully dissolved before loading onto the column.
Inefficient urea (B33335) complexationThe ratio of urea to fatty acids is crucial. Optimize this ratio to selectively form inclusion complexes with saturated and less unsaturated fatty acids, leaving nervonic acid in the filtrate.
Issue 3: Inaccurate Purity Assessment by GC
Possible Cause Troubleshooting Steps
Incomplete derivatization to FAMEsEnsure that the transesterification reaction to form FAMEs is complete. Use fresh derivatization reagents and optimize the reaction conditions (time and temperature).[4]
Co-elution of peaksOptimize the GC temperature program to achieve better separation of the FAME peaks. Using a longer or different polarity column can also improve resolution.
Incorrect peak identificationRun a standard of pure nervonic acid methyl ester to confirm the retention time of the peak of interest.
Sample degradation at high temperaturesEnsure that the injector and detector temperatures are not excessively high, which could lead to the degradation of polyunsaturated fatty acids.

Quantitative Data Summary

The following table summarizes the purity of nervonic acid achieved through different purification techniques as reported in various studies.

Purification Method Starting Material Purity of Nervonic Acid Achieved Reference
Silica (B1680970) Gel & C18 Column ChromatographyCrude lipids from Yarrowia lipolytica98.7%[4]
Metal Salt PrecipitationSeed oil of Vitex negundo L.16.5%[1]
Urea-loaded ChromatographyMixed fatty acids84.7%[1]
Vacuum Distillation & Low-Temperature CrystallizationAcer truncatum seed oil methyl esters98%[2]
Urea Complexation & Low-Temperature CrystallizationXanthoceras sorbifolium Bunge seed oil40.17%[3]

Experimental Protocols

Protocol 1: Extraction and Purification of Nervonic Acid from Yeast Cells

This protocol is a generalized procedure based on the methodology for extracting and purifying nervonic acid from genetically engineered Yarrowia lipolytica.[4]

1. Lipid Extraction: a. Harvest the yeast cells by centrifugation. b. Lyophilize the cell pellet to remove water. c. Extract the crude lipids from the dried cell biomass using a suitable solvent (e.g., hexane or a chloroform:methanol mixture) in a Soxhlet extractor or by vigorous stirring. d. Evaporate the solvent under vacuum to obtain the crude lipid extract.

2. Saponification: a. Dissolve the crude lipid extract in an ethanolic solution of sodium hydroxide (B78521) (pH 9.0). b. Heat the mixture at 80-85°C with constant stirring for 3 hours, or until the solution becomes homogenous. c. Acidify the saponification solution to pH 2.0 with sulfuric acid. This will protonate the fatty acid salts to form free fatty acids. d. Heat the solution to 75°C to evaporate the ethanol.

3. Free Fatty Acid Extraction: a. Extract the free fatty acids from the acidified solution using a non-polar solvent like hexane. b. Collect the organic phase and evaporate the solvent to obtain a mixture of free fatty acids.

4. Chromatographic Purification: a. Dissolve the free fatty acid mixture in a minimal amount of a suitable solvent. b. Load the sample onto a silica gel column. c. Elute the column with a solvent system of increasing polarity (e.g., a hexane:ethyl acetate (B1210297) gradient) to separate the different fatty acids. d. Collect the fractions and analyze them by TLC or GC-MS to identify the fractions containing nervonic acid. e. For further purification, pool the nervonic acid-rich fractions and subject them to reversed-phase C18 column chromatography. f. Elute with a suitable mobile phase (e.g., methanol:water or acetonitrile:water) to obtain highly pure nervonic acid.

5. Purity Analysis: a. Convert a small aliquot of the purified nervonic acid to its methyl ester (FAME) by heating with methanol and a catalyst (e.g., sulfuric acid). b. Analyze the FAME sample by Gas Chromatography with a Flame Ionization Detector (GC-FID) to determine the purity of the nervonic acid.

Visualizations

experimental_workflow cluster_extraction Lipid Extraction cluster_hydrolysis Hydrolysis cluster_purification Purification cluster_analysis Analysis raw_material Raw Material (e.g., Yeast Cells) extraction Solvent Extraction raw_material->extraction crude_oil Crude Trinervonoyl Glycerol extraction->crude_oil saponification Saponification (Hydrolysis) crude_oil->saponification acidification Acidification saponification->acidification ffa_mixture Free Fatty Acid Mixture acidification->ffa_mixture chromatography Column Chromatography ffa_mixture->chromatography crystallization Low-Temp. Crystallization chromatography->crystallization pure_na Purified Nervonic Acid crystallization->pure_na derivatization FAME Derivatization pure_na->derivatization gc_analysis GC/HPLC Analysis derivatization->gc_analysis

Caption: General workflow for the purification of nervonic acid.

troubleshooting_logic start Low Purity of Nervonic Acid check_sapon Check for complete saponification start->check_sapon check_chrom Optimize chromatography conditions check_sapon->check_chrom Yes incomplete_sapon Incomplete Hydrolysis check_sapon->incomplete_sapon No check_cryst Optimize crystallization parameters check_chrom->check_cryst Yes poor_sep Poor Separation check_chrom->poor_sep No co_precip Co-precipitation check_cryst->co_precip No

Caption: Troubleshooting logic for low purity of nervonic acid.

References

Technical Support Center: Trinervonoyl Glycerol Mass Spectrometry Analysis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering issues with the mass spectrometry fragmentation of trinervonoyl glycerol (B35011).

Frequently Asked Questions (FAQs)

Q1: What is the expected molecular weight of trinervonoyl glycerol?

Trinervonoyl glycerol is a triacylglycerol containing three nervonic acid (24:1) fatty acyl chains.[1][2] The molecular formula is C75H140O6, and the expected monoisotopic mass is approximately 1136.07 g/mol . Depending on the ionization method, you will typically observe adducts such as [M+H]+, [M+NH4]+, [M+Na]+, or [M+Li]+.

Q2: What are the expected fragmentation patterns for trinervonoyl glycerol in MS/MS analysis?

The primary fragmentation pathway for triacylglycerols involves the neutral loss of one of the fatty acyl chains.[3][4][5] For trinervonoyl glycerol, you would expect to see a prominent fragment corresponding to the loss of a nervonic acid molecule (C24H46O2, molecular weight ~366.6 g/mol ).

In positive ion mode, with an ammonium (B1175870) adduct ([M+NH4]+), a common fragmentation is the neutral loss of a fatty acid plus ammonia.[3][6] Subsequent fragmentation (MS3) of the resulting diacylglycerol-like fragment ion can lead to the formation of acylium ions (RCO+), which can confirm the identity of the fatty acyl chains.[3][7]

Q3: Why am I not seeing the expected molecular ion for trinervonoyl glycerol?

Several factors could contribute to the absence or low intensity of the molecular ion:

  • In-source Fragmentation: The molecular ion may be fragmenting in the ion source before it reaches the mass analyzer. This is a common issue with labile molecules like large lipids.[7]

  • Poor Ionization Efficiency: Trinervonoyl glycerol, being a large and nonpolar molecule, might not ionize efficiently under your current conditions.

  • Sample Concentration: The sample concentration may be too low for detection or too high, leading to ion suppression.[8]

  • Matrix Effects: Other components in your sample may be suppressing the ionization of trinervonoyl glycerol.

Q4: My spectra show many unexpected peaks. What could be the cause?

Unexpected peaks can arise from several sources:

  • Contaminants: The sample may be contaminated with other lipids, phthalates (from plastics), or solvent impurities.

  • In-source Fragmentation: As mentioned, fragmentation in the ion source can generate a variety of product ions that may not be related to the primary fragmentation pathway.

  • Different Adducts: You may be observing multiple adducts of your analyte ([M+H]+, [M+Na]+, [M+K]+) simultaneously.

  • Oxidation Products: The sample may have degraded, leading to the presence of oxidized species.

Troubleshooting Guides

Issue 1: Weak or No Signal for Trinervonoyl Glycerol
Potential Cause Suggested Solution
Poor Ionization Optimize ionization source parameters. For ESI, adjust spray voltage, capillary temperature, and gas flows.[7] For MALDI, try different matrices (e.g., DHB, super-DHB) and optimize the matrix-to-analyte ratio.[9]
Inappropriate Solvent System For ESI, ensure the solvent system is compatible with the ionization mode. For positive mode, consider adding a small amount of an ammonium salt (e.g., ammonium acetate) to promote the formation of [M+NH4]+ adducts.[7]
Low Sample Concentration Prepare a more concentrated sample.
Ion Suppression If analyzing a complex mixture, consider sample cleanup or chromatographic separation prior to mass spectrometry to remove interfering compounds.
Instrument Not Tuned/Calibrated Ensure the mass spectrometer is properly tuned and calibrated for the high mass range.[8]
Issue 2: Excessive or Unexpected Fragmentation
Potential Cause Suggested Solution
High Collision Energy (MS/MS) Reduce the collision energy to favor the formation of the primary fragment ions (neutral loss of a fatty acid).
In-Source Fragmentation Lower the ion source temperature and/or the fragmentor/nozzle voltage to reduce fragmentation before mass analysis.
Unstable Spray (ESI) Optimize the solvent flow rate and electrospray needle position to ensure a stable spray.
Laser Power Too High (MALDI) Reduce the laser power to the minimum necessary for good signal intensity.
Sample Degradation Store samples appropriately (e.g., at -20°C or lower) and avoid repeated freeze-thaw cycles.[1]

Predicted Fragmentation Data for Trinervonoyl Glycerol

The following table summarizes the expected m/z values for the molecular ions and major fragments of trinervonoyl glycerol in positive ion mode.

Ion Species Formula Expected m/z
[M+H]+ C75H141O6+1137.08
[M+NH4]+ C75H144NO6+1154.11
[M+Na]+ C75H140NaO6+1159.06
[M+Li]+ C75H140LiO6+1143.14
[M+NH4 - C24H46O2]+ (Loss of Nervonic Acid)C51H98NO4+788.75
[M+Na - C24H46O2]+ (Loss of Nervonic Acid)C51H94NaO4+793.70
[C24H45O]+ (Nervonoyl Acylium Ion)C24H45O+349.35

Experimental Protocols

Electrospray Ionization (ESI) - MS/MS
  • Sample Preparation: Dissolve the trinervonoyl glycerol sample in a suitable solvent mixture, such as chloroform/methanol (1:1, v/v) or isopropanol/acetonitrile/water, to a final concentration of 1-10 µg/mL. To promote adduct formation, 10 mM ammonium acetate (B1210297) can be added for [M+NH4]+ ions.

  • Infusion: Infuse the sample directly into the mass spectrometer using a syringe pump at a flow rate of 5-10 µL/min.

  • MS Parameters (Positive Ion Mode):

    • Spray Voltage: 3.5 - 4.5 kV

    • Capillary Temperature: 250 - 350 °C

    • Sheath and Auxiliary Gas Flow: Optimize for stable spray.

    • Full Scan (MS1): Acquire spectra over a mass range that includes the expected molecular ions (e.g., m/z 800-1200).

  • MS/MS Parameters:

    • Precursor Ion Selection: Isolate the m/z of the desired adduct (e.g., 1154.1 for [M+NH4]+).

    • Collision Gas: Argon or Nitrogen.

    • Collision Energy: Start with a low collision energy (e.g., 20-30 eV) and optimize to achieve the desired fragmentation (neutral loss of nervonic acid).

Matrix-Assisted Laser Desorption/Ionization (MALDI) - TOF
  • Matrix Preparation: Prepare a saturated solution of a suitable matrix, such as 2,5-dihydroxybenzoic acid (DHB) or α-cyano-4-hydroxycinnamic acid (CHCA), in a solvent like acetonitrile/water with 0.1% trifluoroacetic acid.

  • Sample-Matrix Deposition: Mix the sample solution (in a volatile solvent like chloroform) with the matrix solution. A 1:1 to 1:5 (sample:matrix) ratio is a good starting point. Spot 1 µL of the mixture onto the MALDI target plate and allow it to air dry (dried droplet method).

  • MALDI-TOF Parameters (Positive Ion Mode):

    • Laser: Nitrogen laser (337 nm).

    • Laser Fluence: Adjust to the minimum necessary for good ion signal, avoiding excessive fragmentation.

    • Mass Range: Set to acquire data over a range that includes the expected molecular ions (e.g., m/z 800-1200).

    • Detection Mode: Reflector mode for higher resolution.

Visualizations

fragmentation_pathway M Trinervonoyl Glycerol (M) M_NH4 [M+NH4]+ (m/z 1154.1) M->M_NH4 Ionization (ESI) DAG_fragment [M+NH4 - C24H46O2]+ Diacylglycerol-like fragment (m/z 788.75) M_NH4->DAG_fragment MS/MS Fragmentation Neutral_loss Neutral Loss of Nervonic Acid (C24H46O2) M_NH4->Neutral_loss Acylium_ion [C24H45O]+ Nervonoyl acylium ion (m/z 349.35) DAG_fragment->Acylium_ion MS3 Fragmentation Neutral_loss->DAG_fragment

Caption: Predicted ESI-MS/MS fragmentation pathway of trinervonoyl glycerol.

troubleshooting_workflow start Start: Mass Spec Issue issue Weak or No Signal? start->issue frag_issue Excessive/Unexpected Fragmentation? issue->frag_issue No check_ionization Optimize Ionization Source (Voltage, Temp, Gas) issue->check_ionization Yes check_collision_energy Reduce Collision Energy (MS/MS) frag_issue->check_collision_energy Yes end Problem Resolved frag_issue->end No check_sample_prep Check Sample Concentration and Solvent check_ionization->check_sample_prep check_instrument Tune and Calibrate Instrument check_sample_prep->check_instrument check_instrument->end check_in_source_frag Lower Source Temperature/ Fragmentor Voltage check_collision_energy->check_in_source_frag check_sample_quality Check for Sample Degradation/Contamination check_in_source_frag->check_sample_quality check_sample_quality->end

Caption: Troubleshooting workflow for trinervonoyl glycerol mass spectrometry.

References

Technical Support Center: Prevention of Trinervonoyl Glycerol Oxidation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the oxidation of trinervonoyl glycerol (B35011) during experimental procedures.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My preparation of trinervonoyl glycerol appears to be degrading quickly. What are the primary causes?

A1: Trinervonoyl glycerol is a triacylglycerol containing three nervonic acid molecules, which are long-chain monounsaturated fatty acids (C24:1)[1][2]. The double bond in each nervonic acid chain is susceptible to oxidation.[3] Degradation is primarily caused by:

  • Exposure to Atmospheric Oxygen: Oxygen is a key reactant in the lipid peroxidation process.[3]

  • Presence of Pro-oxidants: Metal ions (e.g., iron, copper) can catalyze oxidation.

  • Exposure to Light and Heat: Light and elevated temperatures can initiate and accelerate oxidation reactions.[3]

  • Improper Storage: Incorrect storage conditions can significantly increase the rate of degradation.

Q2: What are the recommended storage conditions for trinervonoyl glycerol?

A2: To ensure the stability of trinervonoyl glycerol, it should be stored at -20°C.[1] It is supplied as a solid and has a stability of at least four years under these conditions.[1] For long-term storage, it is advisable to overlay the sample with an inert gas like argon or nitrogen to minimize contact with oxygen.

Q3: I need to dissolve trinervonoyl glycerol for my experiment. What are the recommended solvents and how should I handle the solution?

A3: Trinervonoyl glycerol is soluble in DMF (10 mg/ml) and ethanol (B145695) (10 mg/ml). It has limited solubility in a 1:1 solution of Ethanol:PBS (pH 7.2) at 0.5 mg/ml.[1] When preparing solutions, it is crucial to use solvents that have been deoxygenated to prevent immediate oxidation. Solutions should be stored in glass vials with Teflon-lined caps (B75204) and under an inert atmosphere.

Q4: What antioxidants can I use to prevent the oxidation of trinervonoyl glycerol, and at what concentration?

A4: Both synthetic and natural antioxidants can be effective. Butylated hydroxytoluene (BHT) is a commonly used synthetic antioxidant. Natural options include tocopherols (B72186) (Vitamin E) and polyphenols.[4][5] The choice of antioxidant may depend on the specific experimental requirements and downstream applications.

Q5: I am observing unexpected peaks in my analytical chromatography. Could this be due to oxidation?

A5: Yes, unexpected peaks are a common indicator of lipid oxidation. Oxidation of trinervonoyl glycerol will lead to the formation of various degradation products, such as hydroperoxides, aldehydes, and ketones, which will appear as new peaks in chromatographic analyses. To confirm this, you can use methods like the TBARS assay to quantify the extent of lipid peroxidation.[6]

Troubleshooting Common Issues:

IssuePossible CauseRecommended Solution
Rapid color change or off-odors Significant oxidation has occurred.Discard the sample. Review handling and storage procedures to prevent future occurrences. Ensure all solvents are deoxygenated and work is performed under an inert atmosphere.
Inconsistent experimental results Variable levels of oxidation between samples.Standardize your sample handling protocol. Ensure consistent use of antioxidants and inert gas. Prepare fresh solutions for each experiment.
Precipitation in solution Exceeded solubility limit or temperature fluctuations.Ensure the concentration is within the recommended solubility limits for the chosen solvent. Store solutions at a stable temperature.

Data Presentation

Table 1: Efficacy of Butylated Hydroxytoluene (BHT) in Preventing Polyunsaturated Fatty Acid (PUFA) Degradation

BHT ConcentrationTotal PUFA Decrease (over 8 weeks)Highly Unsaturated Fatty Acid (HUFA) Decrease (over 8 weeks)
0 mg/mL (Control)49%62%
2.5 mg/mL15%34%
5.0 mg/mL6%13%
Data adapted from a study on PUFA degradation in dried blood spots, demonstrating the protective effect of BHT.[7]

Table 2: Recommended Antioxidant Concentrations for Lipid Preservation

AntioxidantRecommended Concentration RangeSolvent for Stock SolutionReference
Butylated Hydroxytoluene (BHT)50 µM - 2.0 mMEthanol or DMSO[8][9][10]
Vitamin E (α-tocopherol)Varies by applicationEthanol[4]
Green Tea Extract (EGCG)Varies by applicationAqueous buffers[4]

Experimental Protocols

Protocol 1: Preparation of a Stabilized Trinervonoyl Glycerol Stock Solution

  • Materials:

    • Trinervonoyl glycerol

    • Anhydrous ethanol (deoxygenated)

    • Butylated hydroxytoluene (BHT)

    • Inert gas (Argon or Nitrogen)

    • Glass vial with Teflon-lined cap

    • Gas-tight syringe

  • Procedure:

    • Prepare a stock solution of BHT in deoxygenated ethanol (e.g., 10 mM).

    • Weigh the desired amount of trinervonoyl glycerol in the glass vial.

    • Purge the vial containing the solid lipid with inert gas for 2-3 minutes.

    • Add the required volume of deoxygenated ethanol to achieve the desired concentration (e.g., 10 mg/mL).

    • Add the BHT stock solution to the trinervonoyl glycerol solution to reach the final desired antioxidant concentration (e.g., 100 µM).

    • Cap the vial tightly and vortex gently until the solid is completely dissolved.

    • Flush the headspace of the vial with inert gas before sealing for storage at -20°C.

Protocol 2: General Handling Procedure for Air-Sensitive Trinervonoyl Glycerol Samples

  • Environment Setup:

    • Perform all manipulations in a glove box or under a continuous stream of inert gas (e.g., using a Schlenk line).

    • Ensure all glassware is dry and free of contaminants.

  • Solvent Preparation:

    • Deoxygenate all solvents by sparging with an inert gas for at least 30 minutes prior to use.

  • Sample Transfer:

    • Use gas-tight syringes or cannulas for transferring solutions to minimize air exposure.

    • When piercing a septum, maintain a positive pressure of inert gas in the vial.

  • Reaction Conditions:

    • If the experiment involves heating, ensure the reaction vessel is sealed and maintained under an inert atmosphere.

    • Minimize the exposure of the sample to light by wrapping the reaction vessel in aluminum foil.

Visualizations

cluster_storage Storage cluster_prep Solution Preparation cluster_handling Experimental Handling storage Trinervonoyl Glycerol (Solid) Store at -20°C under Inert Gas dissolve Dissolve in Deoxygenated Solvent (e.g., Ethanol) storage->dissolve Weighing add_antioxidant Add Antioxidant (e.g., BHT to 100 µM) dissolve->add_antioxidant Stabilization inert_atmosphere Work under Inert Atmosphere (Glovebox or Schlenk Line) add_antioxidant->inert_atmosphere Transfer light_protection Protect from Light inert_atmosphere->light_protection During Experiment

Caption: Workflow for preventing oxidation of trinervonoyl glycerol.

cluster_nervonic_acid Nervonic Acid Acyl Chain TNG Trinervonoyl Glycerol struct CH3-(CH2)7-CH=CH-(CH2)13-COOH TNG->struct Contains three units of oxidation_site Susceptible to Oxidation struct->oxidation_site Double Bond

Caption: Oxidation-prone site in trinervonoyl glycerol.

References

Technical Support Center: Analysis of Trinervonoyl Glycerol Isomers

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the analysis of trinervonoyl glycerol (B35011) isomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the unique challenges associated with the separation and identification of these complex lipid molecules.

Frequently Asked Questions (FAQs)

Q1: What are trinervonoyl glycerol isomers, and why is their analysis challenging?

A1: Trinervonoyl glycerol is a type of triacylglycerol (TAG) where all three fatty acid chains on the glycerol backbone are nervonic acid (C24:1). The isomers of trinervonoyl glycerol include regioisomers and enantiomers. Regioisomers differ in the position of the nervonic acid chains on the glycerol backbone (e.g., at the sn-1, sn-2, or sn-3 positions). If other fatty acids are present alongside nervonic acid, enantiomers can also exist, which are non-superimposable mirror images of each other.

The analysis of these isomers is particularly challenging due to their identical molecular weight and very similar physicochemical properties, making them difficult to separate using standard chromatographic techniques.[1] The very long carbon chain of nervonic acid also contributes to analytical difficulties, such as poor solubility and long retention times in reversed-phase chromatography.

Q2: What are the primary analytical techniques for separating trinervonoyl glycerol isomers?

A2: The main techniques employed for the separation and analysis of trinervonoyl glycerol isomers are:

  • High-Performance Liquid Chromatography (HPLC): This is the cornerstone of isomer separation. Different HPLC modes are used:

    • Reversed-Phase (RP-HPLC): Separates TAGs based on their equivalent carbon number (ECN), which accounts for both chain length and the number of double bonds.[2][3]

    • Chiral HPLC: This is essential for the separation of enantiomeric forms of TAGs.[1][4][5]

    • Silver-Ion HPLC (Ag+-HPLC): This technique separates TAGs based on the number, position, and configuration of double bonds in the fatty acid chains.[2]

  • Mass Spectrometry (MS): MS is critical for the identification and structural elucidation of the separated isomers. Tandem mass spectrometry (MS/MS and MS³) provides detailed information on the fatty acid composition through characteristic fragmentation patterns.[6][7]

  • Ion Mobility Spectrometry (IMS): This advanced technique separates ions in the gas phase based on their size, shape, and charge, offering an additional dimension of separation for complex isomer mixtures.[8][9]

Q3: How does the long chain of nervonic acid specifically impact the analysis?

A3: The C24 chain length of nervonic acid results in a very high molecular weight and a large equivalent carbon number for trinervonoyl glycerol. This leads to:

  • Very long retention times in RP-HPLC: This can cause significant peak broadening, reducing resolution and sensitivity.

  • Potential solubility issues: Trinervonoyl glycerol may be less soluble in common mobile phases, requiring careful solvent selection.

  • Unique fragmentation in MS: The fragmentation behavior of very-long-chain TAGs in mass spectrometry may differ from that of more common, shorter-chain TAGs, necessitating specific optimization of MS parameters.

Q4: Can I use gas chromatography (GC) to analyze intact trinervonoyl glycerol isomers?

A4: Gas chromatography is generally not suitable for the analysis of intact trinervonoyl glycerol due to its high molecular weight and low volatility. GC is typically used to analyze the fatty acid methyl esters (FAMEs) after hydrolysis and derivatization of the triacylglycerol.

Troubleshooting Guides

HPLC Analysis

Problem 1: Poor resolution of regioisomers in Reversed-Phase HPLC.

Possible Cause Solution
Inadequate column efficiency.Use a column with a smaller particle size (e.g., sub-2 µm) or connect multiple columns in series to increase the total length and theoretical plates.[10] C18 and C30 columns are commonly used for TAG analysis.
Suboptimal mobile phase composition.Optimize the mobile phase gradient. For very-long-chain TAGs, a strong solvent like methyl-tert-butyl ether (MTBE) or isopropanol (B130326) in acetonitrile (B52724) may be required.[10] Adjust the gradient slope to enhance separation.
Inappropriate column temperature.Lowering the column temperature can sometimes improve the resolution of TAG regioisomers, although this may increase backpressure.[10]
Incorrect injection solvent.The sample should be dissolved in a solvent that is compatible with the initial mobile phase to avoid peak distortion. Using a solvent that is too strong, like hexane (B92381), can cause peak broadening.[3]

Problem 2: Co-elution of enantiomers.

Possible Cause Solution
Use of a non-chiral stationary phase.Enantiomers can only be separated using a chiral stationary phase. Cellulose-based chiral columns are often effective for TAG enantiomer separation.[1][5]
Unsuitable mobile phase for chiral separation.The choice of mobile phase is critical in chiral chromatography. Common mobile phases include mixtures of hexane and 2-propanol. The mobile phase composition may need to be carefully optimized.[5]
Insufficient resolution on the chiral column.Consider using a recycling HPLC system to pass the sample through the column multiple times, thereby increasing the effective column length and improving resolution.[1]
Mass Spectrometry Analysis

Problem 3: Difficulty in identifying fatty acid positions (sn-position) from MS/MS spectra.

Possible Cause Solution
Inappropriate adduct ion formation.The choice of cationizing agent can influence fragmentation. Lithium adducts often provide more structurally informative fragments for determining fatty acid positions compared to sodium or ammonium (B1175870) adducts.[11]
Low collision energy.Optimize the collision-induced dissociation (CID) energy. Insufficient energy may not produce the characteristic fragment ions needed for positional analysis, while excessive energy can lead to overly complex spectra.
Isomeric fragmentation patterns are too similar.The relative abundance of fragment ions corresponding to the neutral loss of fatty acids can indicate their position on the glycerol backbone.[2] Careful analysis and comparison with standards or published data are necessary. For complex mixtures, MS³ can provide more detailed structural information.[12]

Experimental Protocols

Protocol 1: Reversed-Phase HPLC-MS for Regioisomer Separation of Trinervonoyl Glycerol

This protocol provides a starting point for the separation of trinervonoyl glycerol regioisomers. Optimization will likely be required based on the specific instrument and sample.

  • Sample Preparation:

    • Dissolve the lipid sample in a 1:1 mixture of dichloromethane (B109758) and isopropanol to a final concentration of approximately 1 mg/mL.

    • Filter the sample through a 0.22 µm PTFE syringe filter before injection.

  • HPLC-MS System and Conditions:

    • HPLC System: A UHPLC system capable of handling high backpressures is recommended.

    • Column: Two C18 columns (e.g., 2.1 x 150 mm, 1.8 µm) connected in series.

    • Mobile Phase A: Acetonitrile

    • Mobile Phase B: Isopropanol/Methyl-tert-butyl ether (90:10, v/v)

    • Gradient:

      • 0-5 min: 30% B

      • 5-60 min: Linear gradient from 30% to 80% B

      • 60-65 min: Hold at 80% B

      • 65-70 min: Return to 30% B and equilibrate

    • Flow Rate: 0.2 mL/min

    • Column Temperature: 30°C

    • Injection Volume: 2 µL

    • MS Detector: Q-TOF or Orbitrap mass spectrometer

    • Ionization: ESI or APCI in positive ion mode

    • MS Parameters:

      • Scan range: m/z 300-2000

      • Collision energy for MS/MS: 30-50 eV (optimize for characteristic fragments)

Protocol 2: Chiral HPLC for Enantiomer Separation

This protocol is designed for the separation of triacylglycerol enantiomers.

  • Sample Preparation:

    • Dissolve the sample in the initial mobile phase (e.g., hexane/2-propanol) to a concentration of 1-2 mg/mL.

    • Filter through a 0.22 µm PTFE syringe filter.

  • HPLC System and Conditions:

    • HPLC System: Standard HPLC system.

    • Column: Chiral stationary phase column, such as a cellulose-tris(3,5-dimethylphenylcarbamate) coated column (e.g., CHIRALCEL® OD-H).

    • Mobile Phase: Isocratic elution with a mixture of hexane and 2-propanol (e.g., 99:1, v/v). The ratio may need significant optimization.

    • Flow Rate: 0.5 mL/min

    • Column Temperature: 25°C

    • Detection: UV detector at 210 nm or connected to a mass spectrometer.

Data Presentation

Table 1: Representative HPLC Retention Times for Triacylglycerol Isomers on a C18 Column.

Triacylglycerol IsomerAbbreviationFatty Acid CompositionEquivalent Carbon Number (ECN)Relative Retention Time
1,3-Dipalmitoyl-2-oleoyl-glycerolPOP16:0, 18:1, 16:0481.00
1,2-Dipalmitoyl-3-oleoyl-glycerolPPO16:0, 16:0, 18:1480.98
1,3-Distearoyl-2-oleoyl-glycerolSOS18:0, 18:1, 18:0521.15
1,2-Distearoyl-3-oleoyl-glycerolSSO18:0, 18:0, 18:1521.12
Trinervonoyl glycerol (hypothetical)NNN24:1, 24:1, 24:166>2.00 (estimated)

Note: Relative retention times are for illustrative purposes to show the elution order of regioisomers. The isomer with the unsaturated fatty acid at the sn-2 position typically elutes later in RP-HPLC. The retention time for trinervonoyl glycerol will be significantly longer due to its high ECN.

Visualizations

experimental_workflow Experimental Workflow for Trinervonoyl Glycerol Isomer Analysis cluster_sample_prep Sample Preparation cluster_hplc HPLC Separation cluster_ms Mass Spectrometry cluster_data Data Analysis sample Lipid Sample extraction Lipid Extraction sample->extraction filtration Filtration (0.22 µm) extraction->filtration hplc HPLC System filtration->hplc rp_hplc Reversed-Phase HPLC (Regioisomer Separation) hplc->rp_hplc chiral_hplc Chiral HPLC (Enantiomer Separation) hplc->chiral_hplc ms Mass Spectrometer rp_hplc->ms chiral_hplc->ms ms1 MS1 Scan (Identification) ms->ms1 ms2 MS/MS (Fragmentation Analysis) ms->ms2 data_analysis Data Processing and Isomer Identification ms1->data_analysis ms2->data_analysis

Caption: Workflow for the separation and identification of trinervonoyl glycerol isomers.

troubleshooting_logic Troubleshooting Logic for Poor HPLC Resolution start Poor Peak Resolution q1 Are you separating regioisomers or enantiomers? start->q1 regio Regioisomers q1->regio Regioisomers enantio Enantiomers q1->enantio Enantiomers sol_regio1 Optimize RP-HPLC: - Increase column length - Adjust mobile phase gradient - Lower temperature regio->sol_regio1 sol_enantio1 Use a chiral column enantio->sol_enantio1 sol_enantio2 Optimize chiral mobile phase (e.g., hexane/isopropanol) sol_enantio1->sol_enantio2 sol_enantio3 Consider recycling HPLC sol_enantio2->sol_enantio3

Caption: Decision tree for troubleshooting poor resolution in HPLC analysis of isomers.

References

Validation & Comparative

A Comparative Guide to the Validation of Analytical Methods for Trinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of analytical methodologies for the quantitative analysis of trinervonoyl glycerol (B35011), a triglyceride containing three nervonic acid moieties. The selection of a suitable analytical method is critical for ensuring the accuracy, reliability, and reproducibility of experimental data in research, development, and quality control. This document outlines the validation of common analytical techniques—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC)—in accordance with the International Council for Harmonisation (ICH) guidelines. Experimental data from studies on similar long-chain triglycerides are presented to provide a comparative framework for method performance.

Comparison of Analytical Method Performance

The validation of an analytical method ensures that it is suitable for its intended purpose. Key performance characteristics, as defined by ICH guidelines, are summarized below for representative HPLC and GC methods for the analysis of long-chain triglycerides. It is important to note that specific validation data for trinervonoyl glycerol is limited in publicly available literature. Therefore, the data presented here is based on studies of structurally similar triglycerides and should be considered as a reference for expected performance.

Validation ParameterHigh-Performance Liquid Chromatography (HPLC) with ELSD/MSGas Chromatography (GC) with FID/MS
Specificity High; able to separate triglycerides from other lipid classes and resolve individual triglyceride species based on partition number.High; provides excellent separation of fatty acid methyl esters (FAMEs) derived from triglycerides.
Linearity (Range) Typically 0.1 - 2.0 mg/mL[1]Wide linear range, often from µg/mL to mg/mL levels.
Accuracy (% Recovery) 92% - 106%[1]97.6% ± 2.3% for FAMEs derived from triglycerides[2]
Precision (% RSD) Intra-assay: < 10%; Inter-assay: < 10%[1]Repeatability (%RSD): < 5%
Limit of Detection (LOD) Dependent on detector; can reach low µg/mL levels.0.001 to 0.330 µg/mL for individual triglycerides[3]
Limit of Quantitation (LOQ) Typically in the low µg/mL range.0.001 to 1.000 µg/mL for individual triglycerides[3]
Robustness Method performance is evaluated by deliberate variations in parameters such as mobile phase composition, flow rate, and column temperature.[4][5][6]Method performance is assessed by varying parameters like oven temperature program, gas flow rates, and injection volume.[4][5][6]

Experimental Protocols

Detailed methodologies for the analysis of triglycerides using HPLC and GC are provided below. These protocols are generalized and may require optimization for the specific analysis of trinervonoyl glycerol.

High-Performance Liquid Chromatography with Evaporative Light Scattering Detection (HPLC-ELSD)

This method is suitable for the analysis of intact triglycerides.

a. Sample Preparation:

  • Accurately weigh approximately 20 mg of the lipid sample into a glass vial.

  • Dissolve the sample in 10 mL of a suitable solvent, such as a mixture of isopropanol (B130326) and hexane (B92381) (e.g., 1:1 v/v).

  • Vortex the sample for 1 minute to ensure complete dissolution.

  • Filter the solution through a 0.2 µm PTFE syringe filter into an HPLC vial.

b. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution is typically employed. For example:

    • Solvent A: Acetonitrile

    • Solvent B: Dichloromethane

    • Gradient: Start with a high percentage of Solvent A, gradually increasing the percentage of Solvent B to elute the highly nonpolar triglycerides.[7]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Injection Volume: 20 µL.

  • ELSD Settings:

    • Nebulizer Temperature: 40 °C[7]

    • Evaporator Temperature: 40 °C[7]

    • Gas Flow Rate (Nitrogen): 1.6 SLM[7]

Gas Chromatography with Mass Spectrometry (GC-MS)

This method involves the transesterification of triglycerides to fatty acid methyl esters (FAMEs) prior to analysis.

a. Sample Preparation (Transesterification):

  • Accurately weigh approximately 10 mg of the lipid sample into a screw-capped glass tube.

  • Add 2 mL of a 0.5 M solution of sodium methoxide (B1231860) in methanol.

  • Cap the tube and heat at 50 °C for 10 minutes.

  • Cool the tube to room temperature and add 2 mL of a saturated sodium chloride solution and 2 mL of hexane.

  • Vortex the mixture and centrifuge to separate the layers.

  • Carefully transfer the upper hexane layer containing the FAMEs to a clean vial for GC-MS analysis.

b. GC-MS Conditions:

  • Column: A polar capillary column suitable for FAME analysis (e.g., a wax-type column, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 150 °C, hold for 1 minute.

    • Ramp to 200 °C at 10 °C/min.

    • Ramp to 240 °C at 5 °C/min, hold for 10 minutes.

  • Injector Temperature: 250 °C.

  • Injection Mode: Splitless.

  • Injection Volume: 1 µL.

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Scan Range: m/z 50-550.

    • Ion Source Temperature: 230 °C.

    • Transfer Line Temperature: 280 °C.

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an analytical method, based on ICH guidelines. This process ensures the reliability and consistency of the analytical data.

Analytical_Method_Validation_Workflow cluster_0 Phase 1: Method Development & Optimization cluster_1 Phase 2: Validation Protocol cluster_2 Phase 3: Method Validation Execution cluster_3 Phase 4: Documentation & Reporting dev Analytical Method Development opt Method Optimization dev->opt protocol Define Validation Parameters & Acceptance Criteria dev->protocol specificity Specificity / Selectivity protocol->specificity linearity Linearity & Range specificity->linearity accuracy Accuracy linearity->accuracy precision Precision (Repeatability & Intermediate) accuracy->precision lod_loq LOD & LOQ precision->lod_loq robustness Robustness lod_loq->robustness report Validation Report robustness->report sops Standard Operating Procedures (SOPs) report->sops

Caption: A generalized workflow for analytical method validation.

References

A Comparative Analysis of Trinervonoyl Glycerol and Other Common Triglycerides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Guide to the Physicochemical Properties, Metabolism, and Cellular Effects of a Unique Very-Long-Chain Triglyceride

In the landscape of lipid research and drug development, the nuanced differences between triglyceride species can have profound implications for cellular function and therapeutic potential. This guide provides a detailed comparative analysis of trinervonoyl glycerol (B35011), a triglyceride composed of three nervonic acid moieties, against other commonly studied triglycerides such as triolein (B1671897) and tripalmitin (B1682551). This document is intended for researchers, scientists, and drug development professionals seeking to understand the unique properties and potential applications of triglycerides enriched with very-long-chain fatty acids (VLCFAs).

Comparative Data of Selected Triglycerides

The following table summarizes the key physicochemical and biological properties of trinervonoyl glycerol, triolein (a common monounsaturated triglyceride), and tripalmitin (a common saturated triglyceride). Direct experimental data for trinervonoyl glycerol is limited; therefore, some properties are inferred from the known characteristics of its constituent fatty acid, nervonic acid.

PropertyTrinervonoyl GlycerolTrioleinTripalmitin
Molecular Formula C75H140O6C57H104O6C51H98O6
Molecular Weight ( g/mol ) 1137.9885.4807.3
Fatty Acid Composition 3 x Nervonic Acid (24:1n-9)3 x Oleic Acid (18:1n-9)3 x Palmitic Acid (16:0)
Fatty Acid Type Very-Long-Chain MonounsaturatedLong-Chain MonounsaturatedLong-Chain Saturated
Primary Biological Relevance Enriched in neural tissues, particularly in the myelin sheath.[1] Associated with plasmalogen biosynthesis.[2]A primary component of dietary fats and oils; a major energy storage molecule.A common saturated fat in the diet and in adipose tissue; a key molecule for energy storage.
Known Metabolic Pathways Hydrolysis to glycerol and nervonic acid. Nervonic acid is a substrate for sphingolipid and plasmalogen synthesis and can be elongated.[2][3]Hydrolysis to glycerol and oleic acid. Oleic acid is a major substrate for energy production via β-oxidation and can be incorporated into other lipids.Hydrolysis to glycerol and palmitic acid. Palmitic acid is a primary substrate for energy production and can be a precursor for the synthesis of other fatty acids.
Potential Signaling Roles As a source of nervonic acid, may influence PPAR signaling pathways and modulate membrane composition and fluidity.[4]Oleic acid and its derivatives have roles in various signaling pathways, including those involved in inflammation and metabolism.Palmitic acid can act as a signaling molecule, for instance, through protein palmitoylation, and has been implicated in inflammatory signaling.

Experimental Protocols

Analysis of Triglyceride Species by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the detailed characterization and semi-quantitative analysis of various triglyceride species within a biological sample.

a. Sample Preparation (Human Serum)

  • Thaw human serum samples on ice.

  • Perform protein precipitation by adding 4 parts of cold isopropanol (B130326) to 1 part of serum.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge at 13,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Carefully transfer the supernatant containing the lipid extract to a new microcentrifuge tube for analysis.[5]

b. LC-MS/MS Analysis

  • Chromatography: Utilize a UPLC system with a suitable reversed-phase column for lipid separation.[5]

  • Mobile Phases: Employ a gradient of mobile phases, for example, a mixture of acetonitrile (B52724) and water with ammonium (B1175870) formate (B1220265) for the aqueous phase and isopropanol and acetonitrile with ammonium formate for the organic phase.

  • Mass Spectrometry: Couple the LC system to a tandem mass spectrometer equipped with an electrospray ionization (ESI) source.[6]

  • Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. For triglycerides, the precursor ions are typically the ammonium adducts ([M+NH4]+), and the product ions correspond to the neutral loss of one of the fatty acid chains.[5][7] This allows for the identification and quantification of specific triglyceride species based on their mass-to-charge ratio and fragmentation pattern.

Analysis of Fatty Acid Composition by Gas Chromatography (GC)

This protocol is used to determine the relative abundance of different fatty acids within a triglyceride sample following their conversion to fatty acid methyl esters (FAMEs).

a. Transesterification (Acid-Catalyzed)

  • Dissolve a known amount of the triglyceride sample in a solution of methanolic HCl.

  • Heat the mixture under controlled conditions (e.g., 50°C for 10 minutes for free fatty acids or more rigorous conditions like 80°C for 2 hours for triglycerides) to convert the fatty acids to their corresponding FAMEs.[8][9]

  • After cooling, add a nonpolar solvent (e.g., hexane) and water to extract the FAMEs into the organic layer.

  • Carefully collect the organic layer containing the FAMEs for GC analysis.

b. GC Analysis

  • Gas Chromatograph: Use a gas chromatograph equipped with a flame ionization detector (FID) and a capillary column suitable for FAMEs separation (e.g., a polar stationary phase).[8][10]

  • Injection: Inject a small volume (e.g., 1 µL) of the FAMEs extract into the heated injector port. High-temperature GC may be necessary for analyzing intact triglycerides.[11][12]

  • Temperature Program: Employ a temperature program that starts at a lower temperature and ramps up to a higher temperature to ensure the separation of FAMEs with different chain lengths and degrees of saturation.[10]

  • Detection and Quantification: The FID will detect the eluting FAMEs. The area under each peak is proportional to the amount of that specific fatty acid, allowing for the determination of the fatty acid composition of the original triglyceride sample.[8]

Visualization of Key Pathways

Triglyceride Metabolism Workflow

The following diagram illustrates the general workflow for the metabolic processing of triglycerides.

Triglyceride_Metabolism Dietary_TAG Dietary Triglycerides Chylomicrons Chylomicrons Dietary_TAG->Chylomicrons Absorption Lipoprotein_Lipase Lipoprotein Lipase Chylomicrons->Lipoprotein_Lipase Glycerol Glycerol Lipoprotein_Lipase->Glycerol Fatty_Acids Free Fatty Acids Lipoprotein_Lipase->Fatty_Acids Adipose_Tissue Adipose Tissue (Storage) Muscle Muscle (Energy) Liver Liver Glycerol->Liver Fatty_Acids->Adipose_Tissue Fatty_Acids->Muscle VLDL VLDL Liver->VLDL Synthesis VLDL->Lipoprotein_Lipase

Caption: General overview of dietary triglyceride metabolism.

Biosynthesis of Nervonic Acid and its Incorporation into Lipids

This diagram outlines the biosynthetic pathway of nervonic acid and its subsequent incorporation into complex lipids like sphingolipids.

Nervonic_Acid_Biosynthesis Oleic_Acid Oleic Acid (18:1) Elongase Elongase Enzymes Oleic_Acid->Elongase Erucic_Acid Erucic Acid (22:1) Elongase->Erucic_Acid + Malonyl-CoA Nervonic_Acid Nervonic Acid (24:1) Elongase->Nervonic_Acid + Malonyl-CoA Erucic_Acid->Elongase Trinervonoyl_Glycerol Trinervonoyl Glycerol Nervonic_Acid->Trinervonoyl_Glycerol Esterification Sphingolipids Sphingolipids Nervonic_Acid->Sphingolipids Incorporation Plasmalogens Plasmalogens Nervonic_Acid->Plasmalogens Precursor

Caption: Biosynthesis of nervonic acid and its metabolic fate.

Potential Signaling Pathway of Very-Long-Chain Fatty Acids (VLCFAs)

This diagram illustrates a potential signaling pathway influenced by VLCFAs, such as nervonic acid, through the activation of Peroxisome Proliferator-Activated Receptors (PPARs).

VLCFA_Signaling cluster_nucleus Nucleus VLCFA VLCFA (e.g., Nervonic Acid) PPAR PPARs VLCFA->PPAR Binds & Activates RXR RXR PPAR->RXR Heterodimerizes with PPRE PPRE in Target Genes RXR->PPRE Binds to Gene_Expression Altered Gene Expression (e.g., Lipid Metabolism, Inflammation) PPRE->Gene_Expression Regulates

Caption: Potential VLCFA signaling via PPAR activation.

References

A Comparative Guide to the Biological Activities of Trinervonoyl Glycerol and Nervonic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the biological activities of trinervonoyl glycerol (B35011) and its constituent fatty acid, nervonic acid. While direct comparative studies on the biological effects of trinervonoyl glycerol are currently unavailable in published literature, this document offers a comprehensive overview based on the well-documented activities of nervonic acid and the established metabolic pathways of triacylglycerols. The primary difference in their biological action is hypothesized to stem from their distinct routes of absorption and metabolism, which subsequently influences their bioavailability and downstream effects.

Introduction: Structure and Metabolism

Nervonic acid (NA) is a very-long-chain monounsaturated omega-9 fatty acid (24:1, n-9). It is a crucial component of sphingolipids in the myelin sheath of nerve fibers, playing a significant role in neural development and function[1].

Trinervonoyl glycerol is a triacylglycerol (TAG) molecule in which three nervonic acid molecules are esterified to a glycerol backbone[2]. As a TAG, its bioavailability is dependent on enzymatic hydrolysis prior to absorption.

The metabolic pathways of these two molecules diverge significantly upon ingestion. Free nervonic acid can be directly absorbed by enterocytes. In contrast, trinervonoyl glycerol must first be emulsified by bile salts and then hydrolyzed by pancreatic lipases in the small intestine to release free nervonic acid and monoacylglycerol, which are then absorbed[3][4]. This initial metabolic step for trinervonoyl glycerol introduces a delay and potential rate-limiting factor in the delivery of active nervonic acid to the systemic circulation and target tissues.

Comparative Biological Activities and Hypothesized Differences

Based on the extensive research on nervonic acid, its biological activities are multifaceted, with a pronounced impact on the nervous system. The activity of trinervonoyl glycerol is predicted to be qualitatively similar but quantitatively different due to its metabolic processing.

Biological ActivityNervonic Acid (Direct Administration)Trinervonoyl Glycerol (Hypothesized)
Neuroprotection Demonstrated protective effects against oxidative stress-induced neuronal cell damage.[3]Expected to exert neuroprotective effects following hydrolysis and release of nervonic acid. The magnitude and onset of the effect may be delayed and potentially lower due to metabolic processing.
Myelination Serves as a key component for the biosynthesis of myelin sheath sphingolipids.Would contribute to the nervonic acid pool for myelination after its breakdown. The efficiency would depend on the rate of hydrolysis and absorption.
Anti-inflammatory Effects Reduces the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[3]Likely to exhibit anti-inflammatory properties mediated by the released nervonic acid.
Mitochondrial Function Improves mitochondrial respiration and ATP production in fibroblasts.[5]The released nervonic acid is expected to positively impact mitochondrial function.

Quantitative Data from Nervonic Acid Studies

The following tables summarize quantitative data from studies on nervonic acid, which can serve as a benchmark for future investigations into trinervonoyl glycerol.

Table 1: Neuroprotective Effects of Nervonic Acid

Cell Line/ModelTreatmentConcentrationOutcomeReference
D-galactose/AlCl3-induced miceNervonic Acid10.95 and 43.93 mg/kgIncreased SOD, catalase, GPx; Decreased MDA, IL-6, TNF-α, IL-1β[3]
MPTP-induced Parkinson's mouse modelNervonic Acid40 and 60 mg/kgIncreased spontaneous movements; Upregulated tyrosine hydroxylase; Downregulated α-synuclein[4]
ALD patient-derived fibroblastsNervonic AcidConcentration-dependentReversed C26:0 accumulation[6]

Table 2: Effects of Nervonic Acid on Mitochondrial Respiration in AMN Fibroblasts

Mitochondrial ParameterTreatment with Nervonic AcidOutcomeReference
Basal RespirationConcentration-dependent increaseImproved mitochondrial function[5]
ATP ProductionConcentration-dependent increaseEnhanced cellular energy production[5]
Maximal RespirationConcentration-dependent increaseIncreased respiratory capacity[5]
Spare Respiratory CapacityConcentration-dependent increaseImproved ability to respond to energetic demands[5]

Experimental Protocols

Below are detailed methodologies for key experiments cited in the context of nervonic acid's biological activity. These protocols can be adapted for comparative studies involving trinervonoyl glycerol.

In Vivo Neuroprotection Study in a Mouse Model of Alzheimer's Disease
  • Model: D-galactose/AlCl3-induced cognitive impairment in mice.

  • Treatment: Mice were administered different doses of nervonic acid (10.95 and 43.93 mg/kg) orally.

  • Behavioral Tests: Locomotion and learning ability were assessed using standard behavioral mazes.

  • Biochemical Analysis: At the end of the treatment period, brain and liver tissues were collected. The activities of antioxidant enzymes (superoxide dismutase, catalase, glutathione (B108866) peroxidase) and the levels of malondialdehyde (a marker of lipid peroxidation) were measured. Levels of inflammatory cytokines (IL-6, TNF-α, IL-1β) and neurotransmitters (5-hydroxytryptamine, dopamine, γ-aminobutyric acid) were quantified.

  • Gene Expression Analysis: The expression levels of PI3K, AKT, and mTOR genes in brain tissue were determined by RT-qPCR.

  • Histology: Hippocampal and liver tissues were stained with hematoxylin (B73222) and eosin (B541160) (H&E) to observe morphological changes.[3]

In Vitro Assessment of Mitochondrial Function
  • Cell Culture: Adrenomyeloneuropathy (AMN) patient-derived fibroblasts and normal human dermal fibroblasts were cultured in appropriate media.

  • Treatment: Cells were treated with increasing concentrations of nervonic acid for a specified period.

  • Metabolic Analysis: Real-time cell metabolic analysis was performed using a Seahorse XF Analyzer. The mitochondrial stress test was conducted to measure key parameters of mitochondrial respiration, including basal respiration, ATP production, maximal respiration, and spare respiratory capacity, by monitoring the oxygen consumption rate (OCR).

  • Oxidative Stress Measurement: Mitochondria-derived and total cellular reactive oxygen species (ROS) were quantified using fluorescent probes and imaging techniques.[5]

Visualizing the Pathways

Metabolic Fate of Trinervonoyl Glycerol vs. Nervonic Acid

cluster_ingestion Oral Ingestion cluster_digestion Small Intestine cluster_circulation Systemic Circulation Trinervonoyl Glycerol Trinervonoyl Glycerol Emulsification (Bile Salts) Emulsification (Bile Salts) Trinervonoyl Glycerol->Emulsification (Bile Salts) Step 1 Nervonic Acid Nervonic Acid Absorption (Enterocytes) Absorption (Enterocytes) Nervonic Acid->Absorption (Enterocytes) Direct Hydrolysis (Lipases) Hydrolysis (Lipases) Emulsification (Bile Salts)->Hydrolysis (Lipases) Step 2 Hydrolysis (Lipases)->Absorption (Enterocytes) Free Nervonic Acid Free Nervonic Acid Hydrolysis (Lipases)->Free Nervonic Acid Release Absorption (Enterocytes)->Free Nervonic Acid

Caption: Metabolic pathways of trinervonoyl glycerol and nervonic acid.

Proposed Signaling Pathway for Nervonic Acid in Neuroprotection

cluster_downstream Downstream Effects NA Nervonic Acid Receptor Cell Surface Receptor (Hypothesized) NA->Receptor PI3K PI3K Receptor->PI3K Activation AKT AKT PI3K->AKT Activation mTOR mTOR AKT->mTOR Activation NFkB NF-κB AKT->NFkB Inhibition Neuroprotection Neuroprotection mTOR->Neuroprotection CellSurvival Cell Survival mTOR->CellSurvival AntiInflammation Anti-inflammation NFkB->AntiInflammation

Caption: Hypothesized PI3K/AKT/mTOR signaling cascade modulated by nervonic acid.

Conclusion and Future Directions

While trinervonoyl glycerol holds promise as a delivery vehicle for nervonic acid, its biological efficacy relative to the free fatty acid form remains to be experimentally determined. The primary advantage of administering nervonic acid directly is its immediate bioavailability, bypassing the need for enzymatic breakdown. Conversely, trinervonoyl glycerol may offer a more sustained release of nervonic acid, which could be advantageous in certain therapeutic contexts.

Future research should focus on direct, head-to-head comparisons of trinervonoyl glycerol and nervonic acid in both in vitro and in vivo models. Key areas of investigation should include:

  • Pharmacokinetic studies: To compare the absorption, distribution, metabolism, and excretion profiles of both compounds.

  • Dose-response studies: To determine the relative potency of each compound in eliciting biological effects.

  • Long-term efficacy and safety studies: To evaluate the chronic effects of supplementation.

Such studies are essential for elucidating the full therapeutic potential of trinervonoyl glycerol and for guiding the development of novel nervonic acid-based therapies for neurological and other disorders.

References

A Comparative Guide to Synthetic vs. Natural 1,2,3-Trinervonoyl Glycerol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Analysis of Physicochemical Properties, Biological Efficacy, and Production Methodologies

For researchers, scientists, and professionals in drug development, the choice between synthetic and natural sources of bioactive compounds is a critical decision. This guide provides a comprehensive comparison of synthetic and natural 1,2,3-Trinervonoyl glycerol (B35011), a triglyceride containing three nervonic acid moieties. Nervonic acid, a very-long-chain monounsaturated fatty acid, is a key component of myelin and has garnered significant interest for its potential therapeutic applications in neurological disorders.[1][2] This document outlines the differences in their production, physicochemical properties, and biological performance, supported by experimental data and detailed methodologies.

Executive Summary

While chemically identical, the route of production—either through chemical synthesis or extraction from natural sources—can influence the impurity profile, isomeric distribution, and ultimately, the biological efficacy of 1,2,3-Trinervonoyl glycerol. Natural this compound is typically extracted from plant oils, while synthetic routes offer greater control over purity and stereochemistry. This guide will delve into the nuances of these differences to inform sourcing and application decisions.

Physicochemical Properties: A Comparative Analysis

The fundamental physicochemical properties of pure this compound are consistent regardless of its origin. However, minor variations in purity and the presence of co-extracted compounds in natural preparations can lead to slight differences in observed values.

PropertySynthetic this compoundNatural this compoundKey Considerations
Purity Typically >98%Variable, depends on purificationSynthetic methods allow for higher and more consistent purity.
Appearance White to off-white solidMay vary from white to pale yellow solidColor variations in natural products can be due to co-extracted pigments.
Molecular Formula C₇₅H₁₄₀O₆C₇₅H₁₄₀O₆The chemical formula is identical for the pure compound.
Molecular Weight 1137.9 g/mol 1137.9 g/mol The molecular weight is identical for the pure compound.
Solubility Soluble in organic solvents like chloroform, ether, and hexane.Generally soluble in similar organic solvents.Minor impurities in natural extracts may slightly alter solubility profiles.
Melting Point Consistent and sharp melting pointMay exhibit a broader melting rangeA broader melting range can indicate the presence of impurities.
Isomeric Purity High, defined stereochemistryMay contain a mixture of regioisomersEnzymatic synthesis can offer high stereospecificity.

Production Methodologies

Synthetic this compound

The synthesis of this compound can be achieved through chemical or enzymatic methods.

Chemical Synthesis: This typically involves the esterification of glycerol with nervonic acid. The process allows for high yields and purity.

  • Workflow for Chemical Synthesis of this compound

Glycerol Glycerol Reaction Esterification Reaction (Solvent, Heat) Glycerol->Reaction NervonicAcid Nervonic Acid (3 eq.) NervonicAcid->Reaction Catalyst Acid Catalyst (e.g., H₂SO₄) or Coupling Agent (e.g., DCC) Catalyst->Reaction CrudeProduct Crude 1,2,3-Trinervonoyl Glycerol Reaction->CrudeProduct Purification Purification (Chromatography) CrudeProduct->Purification PureProduct Pure Synthetic This compound Purification->PureProduct

Caption: Chemical synthesis of this compound.

Enzymatic Synthesis: Lipase-catalyzed esterification offers a milder and more stereospecific alternative to chemical synthesis. This method can produce triglycerides with a defined fatty acid composition at specific positions on the glycerol backbone.

  • Workflow for Enzymatic Synthesis of this compound

Glycerol Glycerol Reaction Enzymatic Esterification (Solvent-free or Organic Solvent) Glycerol->Reaction NervonicAcid Nervonic Acid (3 eq.) NervonicAcid->Reaction Lipase Immobilized Lipase (e.g., Novozym 435) Lipase->Reaction CrudeProduct Crude 1,2,3-Trinervonoyl Glycerol Reaction->CrudeProduct Purification Purification (Chromatography) CrudeProduct->Purification PureProduct Pure Synthetic This compound Purification->PureProduct

Caption: Enzymatic synthesis of this compound.

Natural this compound

Natural this compound is extracted from plant sources rich in nervonic acid, such as the seeds of Malania oleifera, Acer truncatum, and Xanthoceras sorbifolium.[3] The process involves oil extraction followed by purification to isolate the desired triglyceride.

  • Workflow for Extraction and Purification of Natural this compound

PlantSource Plant Seeds (e.g., Malania oleifera) Extraction Oil Extraction (Solvent or Cold Press) PlantSource->Extraction CrudeOil Crude Plant Oil Extraction->CrudeOil Degumming Degumming CrudeOil->Degumming Neutralization Neutralization Degumming->Neutralization Bleaching Bleaching Neutralization->Bleaching Deodorization Deodorization Bleaching->Deodorization RefinedOil Refined Oil Deodorization->RefinedOil Fractionation Fractional Crystallization or Supercritical Fluid Extraction RefinedOil->Fractionation EnrichedFraction Trinervonoin-rich Fraction Fractionation->EnrichedFraction Chromatography Preparative HPLC EnrichedFraction->Chromatography PureProduct Pure Natural This compound Chromatography->PureProduct

Caption: Extraction and purification of natural this compound.

Biological Performance and Efficacy

While direct comparative studies on synthetic versus natural this compound are limited, insights can be drawn from research on other triglycerides, particularly omega-3 fatty acids. Natural triglycerides have been reported to have better bioavailability compared to some synthetic forms like ethyl esters.[4][5] This is attributed to the more efficient enzymatic hydrolysis of the natural triglyceride structure by pancreatic lipase.

AspectSynthetic this compoundNatural this compoundKey Considerations
Bioavailability Potentially lower if not in the natural triglyceride form. Re-esterified triglycerides mimic the natural form.Generally considered to have high bioavailability.The stereochemistry and linkage of fatty acids to the glycerol backbone can influence enzymatic digestion and absorption.
Biological Activity The activity of the pure compound is expected to be identical to the natural form.The presence of other synergistic bioactive compounds in less pure extracts could potentially modulate the overall biological effect.The therapeutic effect of nervonic acid is linked to its incorporation into myelin.[1][2]
Impurity Profile Well-defined, with potential for residual catalysts or solvents.May contain other triglycerides, free fatty acids, and minor plant-derived compounds.The nature and level of impurities are critical for pharmaceutical applications.
  • Signaling Pathways Involving Nervonic Acid

Nervonic acid, the key component of this compound, is involved in several crucial signaling pathways related to neurogenesis and angiogenesis.

cluster_0 Neurogenesis cluster_1 Angiogenesis NervonicAcid_Neuro Nervonic Acid MyelinSynthesis Myelin Sheath Synthesis/Repair NervonicAcid_Neuro->MyelinSynthesis NGF NGF Secretion NervonicAcid_Neuro->NGF NF200 NF-200 Expression NervonicAcid_Neuro->NF200 S100 S100 Protein Expression NervonicAcid_Neuro->S100 NerveRegeneration Nerve Regeneration NGF->NerveRegeneration NF200->NerveRegeneration S100->NerveRegeneration NervonicAcid_Angio Nervonic Acid VEGF VEGF Upregulation NervonicAcid_Angio->VEGF CD31 CD31 Expression NervonicAcid_Angio->CD31 BloodVesselFormation Blood Vessel Formation VEGF->BloodVesselFormation CD31->BloodVesselFormation

Caption: Role of nervonic acid in neurogenesis and angiogenesis.

Experimental Protocols

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)
  • Objective: To determine the purity and concentration of this compound.

  • Instrumentation: HPLC system with a UV or Evaporative Light Scattering Detector (ELSD).

  • Column: Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and isopropanol.

  • Flow Rate: 1.0 mL/min.

  • Detector Wavelength: 205 nm (UV) or as required for ELSD.

  • Sample Preparation: Dissolve a known amount of the sample in the mobile phase.

  • Procedure: Inject the sample and a series of standards of known concentrations. Quantify the sample based on the peak area relative to the standard curve.

Fatty Acid Profile Analysis by Gas Chromatography (GC)
  • Objective: To confirm the fatty acid composition of the triglyceride.

  • Instrumentation: Gas chromatograph with a Flame Ionization Detector (FID).

  • Column: A polar capillary column suitable for fatty acid methyl ester (FAME) analysis (e.g., DB-23, 60 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium or hydrogen.

  • Temperature Program: A temperature gradient from approximately 150°C to 240°C.

  • Sample Preparation: Transesterify the triglyceride to fatty acid methyl esters (FAMEs) using a reagent such as boron trifluoride in methanol.

  • Procedure: Inject the FAMEs and compare the retention times and peak areas to a known FAME standard mixture containing nervonic acid methyl ester.

Structural Confirmation by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Mass Spectrometry (MS): Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) can be used to determine the molecular weight and fragmentation pattern, confirming the identity of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information, including the confirmation of the ester linkages and the structure of the fatty acid chains.

Conclusion

The choice between synthetic and natural this compound depends heavily on the specific application. For applications demanding the highest purity and a well-defined chemical entity, such as in pharmaceutical formulations, synthetic this compound, particularly from enzymatic synthesis, is likely the preferred option. For nutraceuticals or applications where a broader spectrum of natural compounds may offer synergistic benefits, and where minor impurities are acceptable, purified natural extracts may be more suitable. Researchers and drug development professionals should carefully consider the trade-offs between purity, potential for co-eluting bioactive compounds, and production scalability when selecting their source of this compound. Further direct comparative studies are warranted to fully elucidate the potential differences in biological efficacy between the two forms.

References

Navigating the Purity Landscape of Trinervonoyl Glycerol: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of investigational compounds is paramount. This guide provides a comprehensive comparison of purity analysis methods for commercially available trinervonoyl glycerol (B35011), a triacylglycerol of significant interest, and its potential alternatives. By presenting supporting experimental data and detailed methodologies, this document aims to equip researchers with the necessary tools to make informed decisions for their studies.

Trinervonoyl glycerol, a triacylglycerol composed of three nervonic acid moieties, is a specialized lipid with emerging applications in various research fields. Its unique structure, featuring very-long-chain monounsaturated fatty acids, necessitates robust analytical techniques to accurately determine its purity. Commercially, trinervonoyl glycerol is available from suppliers such as Cayman Chemical, which reports a purity of ≥98%.

Alternative High Molecular Weight Triacylglycerols: A Comparative Overview

In the realm of very-long-chain triacylglycerols, trierucin (B53456) stands out as a relevant alternative to trinervonoyl glycerol. Trierucin is a triacylglycerol containing three erucic acid molecules. Both compounds share the characteristic of being high molecular weight triacylglycerols, which can present unique challenges in their analysis. While direct comparative performance data between trinervonoyl glycerol and trierucin is limited in publicly available literature, a comparison of their constituent fatty acids and general analytical behavior can inform researchers on their potential interchangeability or distinct properties in various experimental settings.

For a clear comparison, the following table summarizes the key properties of trinervonoyl glycerol and trierucin.

PropertyTrinervonoyl GlycerolTrierucin
Structure Glycerol esterified with three nervonic acid (24:1 n-9) moleculesGlycerol esterified with three erucic acid (22:1 n-9) molecules
Molecular Formula C₇₅H₁₄₀O₆C₆₉H₁₂₈O₆
Molecular Weight 1137.9 g/mol 1053.7 g/mol
Commercial Purity ≥98% (Cayman Chemical)Purity varies by supplier
Potential Sources Seed oils of Lunaria speciesRapeseed oil, mustard oil

Experimental Protocols for Purity Analysis

Accurate purity assessment of trinervonoyl glycerol and its alternatives relies on the application of sophisticated analytical techniques. High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods employed for the analysis of these high molecular weight triacylglycerols.

High-Performance Liquid Chromatography (HPLC) for Triacylglycerol Analysis

Reversed-phase HPLC (RP-HPLC) is a powerful technique for separating triacylglycerols based on their partitioning between a nonpolar stationary phase and a polar mobile phase.

Experimental Protocol: RP-HPLC for Trinervonoyl Glycerol Purity

  • Sample Preparation:

    • Accurately weigh 10 mg of the trinervonoyl glycerol sample.

    • Dissolve the sample in 1 mL of a suitable organic solvent, such as a mixture of isopropanol (B130326) and hexane (B92381) (e.g., 1:1 v/v).

    • Vortex the solution until the sample is completely dissolved.

    • Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A gradient of acetonitrile (B52724) (A) and isopropanol (B).

      • Start with 80% B, hold for 5 minutes.

      • Increase to 100% B over 20 minutes.

      • Hold at 100% B for 10 minutes.

      • Return to 80% B over 5 minutes and equilibrate for 10 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Injection Volume: 10 µL.

    • Detector: Evaporative Light Scattering Detector (ELSD) or a UV detector at a low wavelength (e.g., 205 nm).

  • Data Analysis:

    • The purity is determined by calculating the peak area percentage of the main trinervonoyl glycerol peak relative to the total area of all peaks in the chromatogram.

Gas Chromatography (GC) for Fatty Acid Profile Analysis

High-temperature GC (HT-GC) can be used for the direct analysis of intact triacylglycerols. However, a more common approach involves the transesterification of the triacylglycerol to fatty acid methyl esters (FAMEs) followed by conventional GC analysis. This method provides information about the fatty acid composition, which is an indirect measure of purity.

Experimental Protocol: GC-FAME Analysis of Trinervonoyl Glycerol

  • Transesterification (to form FAMEs):

    • To approximately 5 mg of the trinervonoyl glycerol sample in a screw-capped tube, add 1 mL of 0.5 M sodium methoxide (B1231860) in methanol.

    • Heat the mixture at 50°C for 10 minutes.

    • After cooling, add 1 mL of hexane and 1 mL of distilled water.

    • Vortex thoroughly and centrifuge to separate the layers.

    • The upper hexane layer containing the FAMEs is collected for GC analysis.

  • Chromatographic Conditions:

    • Column: A polar capillary column suitable for FAME analysis (e.g., BPX70, 30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

    • Oven Temperature Program:

      • Initial temperature of 150°C, hold for 1 minute.

      • Ramp to 200°C at 10°C/min.

      • Ramp to 240°C at 5°C/min, hold for 10 minutes.

    • Injector Temperature: 250°C.

    • Detector Temperature (FID): 260°C.

    • Injection Volume: 1 µL (split injection, e.g., 50:1).

  • Data Analysis:

    • Identify the nervonic acid methyl ester peak by comparing its retention time with that of a standard.

    • The purity is assessed by the percentage of nervonic acid methyl ester relative to all other fatty acid methyl esters present.

Visualizing the Workflow and Pathways

To provide a clearer understanding of the analytical process and the biosynthetic context of trinervonoyl glycerol, the following diagrams have been generated using the Graphviz DOT language.

Experimental_Workflow_for_Purity_Analysis Experimental Workflow for Purity Analysis of Trinervonoyl Glycerol cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_gc GC-FAME Analysis cluster_analysis Data Analysis & Purity Determination start Trinervonoyl Glycerol Sample dissolve Dissolve in Organic Solvent start->dissolve transesterification Transesterification to FAMEs start->transesterification filter Filter through 0.45µm Syringe Filter dissolve->filter hplc_inject Inject into HPLC System filter->hplc_inject hplc_separation C18 Reversed-Phase Separation hplc_inject->hplc_separation hplc_detection ELSD/UV Detection hplc_separation->hplc_detection hplc_data Chromatogram Data hplc_detection->hplc_data purity_calc Calculate Peak Area Percentage hplc_data->purity_calc gc_inject Inject into GC System transesterification->gc_inject gc_separation Capillary Column Separation gc_inject->gc_separation gc_detection FID Detection gc_separation->gc_detection gc_data Chromatogram Data gc_detection->gc_data gc_data->purity_calc final_result Purity Report purity_calc->final_result

Caption: Workflow for purity analysis of trinervonoyl glycerol using HPLC and GC.

Biosynthesis_of_Trinervonoyl_Glycerol Simplified Biosynthesis of Trinervonoyl Glycerol cluster_precursors Precursors cluster_elongation Fatty Acid Elongation cluster_esterification Esterification oleic_acid Oleic Acid (18:1) elongase Elongase Enzymes oleic_acid->elongase glycerol Glycerol-3-Phosphate acyltransferases Acyltransferases glycerol->acyltransferases nervonic_acid Nervonic Acid (24:1) elongase->nervonic_acid nervonic_acid->acyltransferases trinervonoyl_glycerol Trinervonoyl Glycerol acyltransferases->trinervonoyl_glycerol

Caption: Simplified biosynthesis pathway of trinervonoyl glycerol.

Conclusion

The purity analysis of commercially available trinervonoyl glycerol requires a multi-faceted approach, leveraging the strengths of various analytical techniques. While HPLC provides a direct assessment of the intact triacylglycerol, GC-FAME analysis offers valuable information on the fatty acid composition, which is crucial for confirming the identity and purity of the compound. For researchers considering alternatives, trierucin presents a structurally similar option, and the analytical methods described herein are equally applicable to its purity assessment. By employing these detailed protocols and understanding the underlying biochemical pathways, researchers can confidently assess the quality of their materials and ensure the reliability of their experimental outcomes.

Cross-Validation of Quantification Techniques for Trinervonoyl Glycerol: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific lipids is paramount. This guide provides a comparative analysis of two primary techniques for the quantification of trinervonoyl glycerol (B35011): Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS) and Nuclear Magnetic Resonance (NMR) spectroscopy. Trinervonoyl glycerol is a triacylglycerol composed of a glycerol backbone esterified with three nervonic acid molecules. Nervonic acid is a very-long-chain monounsaturated fatty acid that plays a crucial role in the biosynthesis of myelin sheaths in the nervous system.

This guide presents a summary of quantitative data, detailed experimental protocols for each technique, and a visual representation of a typical experimental workflow to aid in the selection of the most appropriate method for your research needs.

Quantitative Performance Comparison

The selection of an analytical technique for the quantification of trinervonoyl glycerol depends on various factors, including sensitivity, specificity, accuracy, and the required sample throughput. Below is a table summarizing the key quantitative performance metrics for LC-MS/MS and NMR spectroscopy in the context of triacylglycerol analysis.

FeatureLiquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Sensitivity High (picomolar to femtomolar range)Moderate (micromolar to millimolar range)
Specificity Very High (can distinguish between isobaric species)High (provides detailed structural information)
Accuracy High (with appropriate internal standards)High (can be an absolute quantification method)
Precision High (typically <15% CV)High (typically <5% CV)
Throughput HighLow to Moderate
Sample Requirement Low (micrograms)High (milligrams)
Cost High (instrumentation and consumables)Very High (instrumentation and maintenance)

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable quantification. The following sections outline standardized protocols for the analysis of trinervonoyl glycerol using LC-MS/MS and NMR.

Lipid Extraction Protocol (Applicable to both LC-MS/MS and NMR)

A robust lipid extraction is the foundation of accurate quantification. The Folch method is a widely used protocol:

  • Homogenization: Homogenize the tissue or cell sample in a chloroform (B151607):methanol (2:1, v/v) solution.

  • Phase Separation: Add water to the homogenate to induce phase separation. The lower chloroform phase will contain the lipids.

  • Washing: Wash the chloroform layer with a salt solution (e.g., 0.9% NaCl) to remove non-lipid contaminants.

  • Drying and Reconstitution: Evaporate the chloroform under a stream of nitrogen and reconstitute the lipid extract in a solvent compatible with the chosen analytical technique.

Quantification by LC-MS/MS

This technique offers high sensitivity and is ideal for targeted quantification of specific lipid species.

  • Chromatographic Separation:

    • Column: A C18 reversed-phase column is typically used for the separation of triacylglycerols.

    • Mobile Phase: A gradient of solvents such as water, acetonitrile, and isopropanol (B130326) with additives like ammonium (B1175870) formate (B1220265) or formic acid is employed to elute the lipids.

    • Flow Rate: A flow rate in the range of 0.2-0.5 mL/min is common.

    • Injection Volume: Typically 1-10 µL of the reconstituted lipid extract is injected.

  • Mass Spectrometry Detection:

    • Ionization: Electrospray ionization (ESI) in positive ion mode is commonly used for triacylglycerols.

    • Analysis Mode: Multiple Reaction Monitoring (MRM) is the preferred mode for quantification. This involves selecting a specific precursor ion (the molecular ion of trinervonoyl glycerol) and a specific product ion (a fragment ion generated by collision-induced dissociation).

    • Internal Standard: A stable isotope-labeled internal standard (e.g., D5-trinervonoyl glycerol) should be added to the sample prior to extraction to correct for matrix effects and variations in instrument response.

  • Data Analysis:

    • The concentration of trinervonoyl glycerol is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve constructed using known concentrations of a trinervonoyl glycerol standard.

Quantification by ¹H-NMR Spectroscopy

NMR spectroscopy provides a non-destructive method for quantification and can offer detailed structural information.[1]

  • Sample Preparation:

    • The dried lipid extract is dissolved in a deuterated solvent (e.g., chloroform-d, CDCl₃) containing a known amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS, or a compound with a distinct, non-overlapping signal).

  • NMR Data Acquisition:

    • Spectrometer: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for adequate resolution.

    • Experiment: A standard one-dimensional ¹H-NMR spectrum is acquired.

    • Parameters: Key parameters such as the pulse angle, relaxation delay, and number of scans need to be optimized to ensure full relaxation of the protons for accurate integration.

  • Data Analysis:

    • The concentration of trinervonoyl glycerol is determined by comparing the integral of a specific proton signal from trinervonoyl glycerol (e.g., the glycerol backbone protons or the olefinic protons of the nervonic acid chains) to the integral of the known concentration of the internal standard.[1] The number of protons giving rise to each signal must be taken into account in the calculation.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the quantification of trinervonoyl glycerol, from sample preparation to data analysis.

experimental_workflow Experimental Workflow for Trinervonoyl Glycerol Quantification cluster_sample_prep Sample Preparation cluster_analysis Analytical Techniques cluster_lcms LC-MS/MS cluster_nmr NMR cluster_data_analysis Data Analysis Sample Biological Sample (Tissue, Cells, etc.) Homogenization Homogenization in Chloroform:Methanol Sample->Homogenization Extraction Lipid Extraction (Folch Method) Homogenization->Extraction Drying Solvent Evaporation Extraction->Drying Reconstitution Reconstitution in Appropriate Solvent Drying->Reconstitution LC_Separation Chromatographic Separation (Reversed-Phase) Reconstitution->LC_Separation NMR_Acquisition ¹H-NMR Data Acquisition Reconstitution->NMR_Acquisition MS_Detection Mass Spectrometry (ESI+, MRM) LC_Separation->MS_Detection Peak_Integration Peak Integration MS_Detection->Peak_Integration NMR_Acquisition->Peak_Integration Calibration Calibration Curve (for LC-MS/MS) Peak_Integration->Calibration Quantification Quantification Peak_Integration->Quantification Calibration->Quantification

Caption: Workflow for trinervonoyl glycerol quantification.

Signaling Pathway Context

Trinervonoyl glycerol is primarily a storage form of nervonic acid. The biosynthesis of nervonic acid is a critical pathway for neuronal health. The pathway begins with the synthesis of oleic acid, which is then elongated through a series of enzymatic steps to form nervonic acid.[2][3] This very-long-chain fatty acid is then incorporated into sphingolipids and glycerophospholipids, which are essential components of the myelin sheath that insulates nerve fibers.[4] The quantification of trinervonoyl glycerol can provide insights into the metabolic flux and storage of nervonic acid, which is relevant in the study of neurodegenerative diseases and brain development.[3][4]

nervonic_acid_biosynthesis Simplified Nervonic Acid Biosynthesis and Incorporation cluster_incorporation Incorporation into Lipids Acetyl_CoA Acetyl-CoA Oleic_Acid Oleic Acid (18:1) Acetyl_CoA->Oleic_Acid Fatty Acid Synthesis Nervonic_Acid Nervonic Acid (24:1) Oleic_Acid->Nervonic_Acid Elongation Glycerol_Backbone Glycerol Backbone Nervonic_Acid->Glycerol_Backbone Esterification Sphingolipids Sphingolipids (Myelin Sheath) Nervonic_Acid->Sphingolipids Ceramide Synthesis Trinervonoyl_Glycerol Trinervonoyl Glycerol (Storage) Glycerol_Backbone->Trinervonoyl_Glycerol

Caption: Nervonic acid synthesis and storage pathway.

References

Comparative Lipidomics of Cells Treated with Trinervonoyl Glycerol: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of the cellular lipid profile alterations induced by trinervonoyl glycerol (B35011) treatment. The insights presented herein are synthesized from studies on its constituent fatty acid, nervonic acid, to forecast its effects on cellular lipidomes.

Introduction to Trinervonoyl Glycerol and its Significance

Trinervonoyl glycerol is a triacylglycerol composed of a glycerol backbone esterified with three molecules of nervonic acid (C24:1, n-9).[1] Nervonic acid is a very-long-chain monounsaturated fatty acid that is a key component of sphingolipids, such as sphingomyelin (B164518), in the myelin sheath of nerve fibers.[2][3] Due to its role in the nervous system, there is significant interest in its therapeutic potential for neurological diseases like multiple sclerosis and Alzheimer's disease.[2][4] Understanding its influence on the broader cellular lipid landscape is crucial for elucidating its mechanisms of action and identifying potential off-target effects.

Comparative Analysis of Cellular Lipid Profiles

The following tables summarize the expected quantitative changes in major lipid classes in cells treated with trinervonoyl glycerol compared to a control group of untreated cells. These projections are based on the known metabolism and signaling roles of nervonic acid.

Table 1: Predicted Changes in Major Lipid Classes Following Trinervonoyl Glycerol Treatment

Lipid ClassPredicted Change in Treated CellsRationale
Sphingolipids (SP) Increased availability of nervonic acid, a key precursor for the synthesis of sphingomyelin and other sphingolipids.[5]
Glycerophospholipids (GP) ↑↓ (Species dependent)Remodeling of glycerophospholipid acyl chains to incorporate nervonic acid. Potential for both up- and down-regulation of specific species.[5]
Triacylglycerols (TAG) Direct incorporation of exogenous trinervonoyl glycerol and re-esterification of nervonic acid into cellular TAG stores.
Free Fatty Acids (FFA) Transient increase in intracellular nervonic acid concentration following hydrolysis of trinervonoyl glycerol.

Table 2: Anticipated Shifts in Specific Lipid Species

Lipid SpeciesPredicted Change in Treated CellsBiological Implication
Nervonyl-Sphingomyelin ↑↑Enhanced myelin sheath structural integrity and nerve cell function.[2][3]
Phosphatidylcholines (PC) containing C24:1 Altered membrane fluidity and function.[5]
Ceramides containing Nervonic Acid Modulation of cell signaling pathways involved in apoptosis and inflammation.
Polyunsaturated Fatty Acid (PUFA)-containing Phospholipids Potential competitive inhibition of elongase and desaturase enzymes involved in PUFA synthesis.

Signaling Pathways Modulated by Trinervonoyl Glycerol Metabolites

The primary bioactive component of trinervonoyl glycerol, nervonic acid, is known to influence key cellular signaling pathways.

Figure 1: PI3K/AKT/mTOR Signaling Pathway Activation. Nervonic acid, derived from trinervonoyl glycerol, has been shown to activate the PI3K/AKT/mTOR pathway, which is associated with improved cognitive function.[6]

Figure 2: NLRP3 Inflammasome Activation. High levels of nervonic acid can induce mitochondrial oxidative stress, leading to the activation of the NLRP3 inflammasome and subsequent pro-inflammatory cytokine release.[7]

Experimental Protocols

A detailed methodology for a comparative lipidomics study is provided below. This protocol can be adapted for various cell types and experimental conditions.

1. Cell Culture and Treatment:

  • Culture cells to 70-80% confluency in appropriate growth medium.

  • Prepare a stock solution of trinervonoyl glycerol in a suitable solvent (e.g., DMSO with BSA conjugation).

  • Treat cells with the desired concentration of trinervonoyl glycerol or vehicle control for a specified time period (e.g., 24-48 hours).

  • Include a positive control, such as treatment with nervonic acid, and other fatty acids (e.g., oleic acid, palmitic acid) for a more comprehensive comparison.

2. Lipid Extraction:

  • Harvest cells and wash with ice-cold phosphate-buffered saline (PBS).

  • Perform a biphasic lipid extraction using a modified Bligh-Dyer or Folch method with a chloroform:methanol:water solvent system.

  • Collect the lower organic phase containing the lipids.

  • Dry the lipid extract under a stream of nitrogen.

3. Mass Spectrometry-Based Lipidomics:

  • Reconstitute the dried lipid extract in an appropriate solvent for analysis.

  • Perform lipid analysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9]

  • Utilize a high-resolution mass spectrometer for accurate mass measurements and identification of lipid species.

  • Employ both positive and negative ionization modes to detect a wide range of lipid classes.

4. Data Analysis:

  • Process the raw mass spectrometry data using specialized lipidomics software for peak picking, lipid identification, and quantification.

  • Perform statistical analysis (e.g., t-test, ANOVA) to identify significantly altered lipid species between treatment groups.

  • Utilize pathway analysis tools to determine the biological pathways affected by the observed lipid changes.

Figure 3: Experimental Workflow for Comparative Lipidomics. A generalized workflow for studying the effects of trinervonoyl glycerol on cellular lipidomes.

Conclusion

The administration of trinervonoyl glycerol to cultured cells is predicted to significantly remodel the cellular lipidome, most notably by increasing the abundance of nervonic acid-containing sphingolipids and altering the composition of glycerophospholipids. These changes are anticipated to modulate key signaling pathways involved in neurological function and inflammation. The provided experimental framework offers a robust starting point for researchers to directly investigate these predicted effects and further unravel the complex roles of trinervonoyl glycerol in cellular biology. Such studies will be instrumental in validating its therapeutic potential and informing the development of novel lipid-based drugs.

References

Assessing the Bioavailability of Trinervonoyl Glycerol Formulations: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The oral delivery of therapeutic agents often faces the significant hurdle of poor bioavailability, primarily due to low aqueous solubility and extensive first-pass metabolism. One promising strategy to overcome these challenges is the formulation of drugs as triglyceride-mimetic prodrugs. This guide provides a comparative analysis of the bioavailability of such formulations, with a focus on the conceptual framework of trinervonoyl glycerol (B35011), drawing upon data from analogous triglyceride-mimetic prodrug studies.

Enhancing Oral Bioavailability through Lymphatic Transport

Triglyceride-mimetic prodrugs are designed to hijack the body's natural lipid absorption pathway.[1][2][3] By mimicking dietary triglycerides, these prodrugs can be incorporated into chylomicrons within the enterocytes and subsequently transported into the mesenteric lymph.[2] This pathway bypasses the portal circulation, thereby avoiding extensive first-pass metabolism in the liver, a common fate for many orally administered drugs.[1][4][5] This strategy has been shown to significantly enhance the oral bioavailability of various parent drugs.[1][3][4][5]

Comparative Bioavailability Data

Parent DrugProdrug FormulationAnimal ModelKey Pharmacokinetic FindingsReference
Scutellarin (B1681692)Triglyceride-mimetic prodrugsSprague-Dawley RatsRelative oral bioavailability was increased by 2.24 and 2.45-fold compared to scutellarin alone.[1][3]
BuprenorphineTriglyceride-mimetic prodrugs with self-immolative linkersSprague-Dawley RatsOral bioavailability was enhanced up to 22-fold compared to buprenorphine alone.[4][5]

Experimental Protocols

The assessment of bioavailability for triglyceride-mimetic prodrugs involves a series of in vitro and in vivo experiments.

In Vitro Stability Studies
  • Objective: To evaluate the stability of the prodrug in simulated physiological fluids.

  • Methodology:

    • Incubate the triglyceride-mimetic prodrug in simulated gastric fluid (SGF) and simulated intestinal fluid (SIF).[2]

    • Incubate the prodrug in rat plasma to assess its stability and the release of the parent drug in the systemic circulation.[4]

    • Samples are taken at various time points and analyzed by a validated analytical method such as UHPLC-MS/MS to determine the concentration of the prodrug and the released parent drug.[2]

In Vivo Pharmacokinetic and Lymphatic Transport Studies
  • Objective: To determine the oral bioavailability and the extent of lymphatic transport of the prodrug.

  • Methodology:

    • Animal Model: Typically, Sprague-Dawley rats are used. The animals are cannulated in the carotid artery (for blood sampling) and/or the mesenteric lymph duct (for lymph collection).[4]

    • Drug Administration: The prodrug formulation is administered orally to the fasted rats.[4]

    • Sample Collection: Blood and lymph samples are collected at predetermined time intervals.[4]

    • Sample Analysis: The concentrations of the parent drug and the prodrug in plasma and lymph are quantified using a validated analytical method like UHPLC-MS/MS.[2]

    • Pharmacokinetic Analysis: Key parameters such as maximum concentration (Cmax), time to maximum concentration (Tmax), and the area under the concentration-time curve (AUC) are calculated to determine the oral bioavailability. The extent of lymphatic transport is determined by quantifying the amount of drug recovered in the lymph.

Visualizing the Pathway and Process

To better illustrate the concepts and experimental procedures, the following diagrams are provided.

cluster_oral_admin Oral Administration cluster_gi_tract Gastrointestinal Tract cluster_lymphatic Lymphatic Circulation cluster_systemic Systemic Circulation Trinervonoyl Glycerol Formulation Trinervonoyl Glycerol Formulation Dispersion & Emulsification Dispersion & Emulsification Trinervonoyl Glycerol Formulation->Dispersion & Emulsification Lipolysis by Pancreatic Lipase Lipolysis by Pancreatic Lipase Dispersion & Emulsification->Lipolysis by Pancreatic Lipase Micellar Solubilization Micellar Solubilization Lipolysis by Pancreatic Lipase->Micellar Solubilization Absorption by Enterocytes Absorption by Enterocytes Micellar Solubilization->Absorption by Enterocytes Chylomicron Assembly Chylomicron Assembly Absorption by Enterocytes->Chylomicron Assembly Exocytosis into Lymph Exocytosis into Lymph Chylomicron Assembly->Exocytosis into Lymph Thoracic Duct Thoracic Duct Exocytosis into Lymph->Thoracic Duct Bypass First-Pass Metabolism Bypass First-Pass Metabolism Thoracic Duct->Bypass First-Pass Metabolism Systemic Drug Availability Systemic Drug Availability Bypass First-Pass Metabolism->Systemic Drug Availability

Caption: Signaling pathway of lymphatic absorption for trinervonoyl glycerol.

cluster_formulation Formulation & Characterization cluster_animal_studies In Vivo Animal Studies cluster_analysis Sample Analysis & Data Interpretation Prodrug Synthesis Prodrug Synthesis Formulation Development Formulation Development Prodrug Synthesis->Formulation Development In Vitro Stability (SGF, SIF, Plasma) In Vitro Stability (SGF, SIF, Plasma) Formulation Development->In Vitro Stability (SGF, SIF, Plasma) Animal Model (Rat) Animal Model (Rat) In Vitro Stability (SGF, SIF, Plasma)->Animal Model (Rat) Cannulation (Carotid Artery / Mesenteric Lymph Duct) Cannulation (Carotid Artery / Mesenteric Lymph Duct) Animal Model (Rat)->Cannulation (Carotid Artery / Mesenteric Lymph Duct) Oral Administration of Formulation Oral Administration of Formulation Cannulation (Carotid Artery / Mesenteric Lymph Duct)->Oral Administration of Formulation Blood & Lymph Sample Collection Blood & Lymph Sample Collection Oral Administration of Formulation->Blood & Lymph Sample Collection Sample Preparation Sample Preparation Blood & Lymph Sample Collection->Sample Preparation LC-MS/MS Analysis LC-MS/MS Analysis Sample Preparation->LC-MS/MS Analysis Pharmacokinetic Modeling Pharmacokinetic Modeling LC-MS/MS Analysis->Pharmacokinetic Modeling Bioavailability Assessment Bioavailability Assessment Pharmacokinetic Modeling->Bioavailability Assessment

Caption: Experimental workflow for assessing bioavailability.

References

Safety Operating Guide

Prudent Disposal of 1,2,3-Trinervonoyl Glycerol in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following procedures are general guidelines for the disposal of a non-hazardous chemical. It is imperative to consult the official Safety Data Sheet (SDS) for 1,2,3-Trinervonoyl Glycerol provided by the manufacturer for specific handling and disposal instructions. The information in the SDS supersedes the general guidance provided here.

The proper disposal of laboratory chemicals is paramount for ensuring the safety of personnel and minimizing environmental impact. For this compound, which is a triglyceride, the disposal protocol hinges on its classification as a hazardous or non-hazardous substance. While many triglycerides of fatty acids are not classified as hazardous, this is not a universal rule, and the hazard profile can be influenced by the specific fatty acid components. For instance, while 1,2,3-Trilauroyl Glycerol is not classified as hazardous, 1,2,3-Tridocosahexaenoyl Glycerol is considered toxic. Therefore, obtaining and reviewing the Safety Data Sheet (SDS) for this compound is a critical first step.

Essential Pre-Disposal Safety and Logistical Information

Before initiating any disposal procedures, ensure that all personnel involved are equipped with the appropriate Personal Protective Equipment (PPE), including safety glasses, lab coats, and chemical-resistant gloves. All disposal activities should be conducted in a well-ventilated area, such as a fume hood.

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound will depend on its physical state (solid or liquid) and the regulations of your institution and local authorities.

For Solid this compound Waste:

  • Waste Collection: Place the solid this compound waste into a designated, leak-proof, and clearly labeled waste container.

  • Labeling: The label should include the full chemical name ("this compound"), the words "Non-Hazardous Waste" (assuming this is confirmed by the SDS), and the date of accumulation.

  • Storage: Store the waste container in a designated waste accumulation area, away from incompatible materials.

  • Disposal: Arrange for the collection and disposal of the non-hazardous solid waste through your institution's environmental health and safety (EHS) office or a licensed waste disposal contractor. Do not dispose of solid chemical waste in the regular trash unless explicitly permitted by your institution's policies.

For Liquid this compound Waste (or solutions thereof):

  • Avoid Drain Disposal: Do not pour this compound or its solutions down the drain. Many localities prohibit the drain disposal of oils and greases.

  • Absorption (for small spills): For small spills, absorb the liquid with an inert absorbent material (e.g., vermiculite, sand, or commercial absorbent pads).

  • Collection: Place the absorbed material into a designated, leak-proof, and clearly labeled waste container.

  • Labeling: As with the solid waste, label the container with the chemical name, "Non-Hazardous Waste" (pending SDS confirmation), and the accumulation date.

  • Disposal: Dispose of the container through your institution's EHS-approved waste stream for non-hazardous liquid chemical waste.

Quantitative Data Summary

In the absence of a specific Safety Data Sheet for this compound, quantitative disposal limits cannot be provided. The following table outlines key qualitative considerations for its proper disposal.

ParameterGuidelineCitation
Hazard Classification Must be determined by consulting the manufacturer's Safety Data Sheet (SDS).
Solid Waste Disposal Collect in a labeled, sealed container for disposal via institutional EHS.[1]
Liquid Waste Disposal Do not pour down the drain. Absorb and collect for disposal as chemical waste.[2][3]
Empty Containers Should be triple-rinsed with a suitable solvent; the rinsate must be collected and disposed of as chemical waste.[4]

Experimental Protocols

The disposal procedures outlined above are based on standard laboratory safety protocols for handling non-hazardous chemical waste. No experimental protocols are cited in this context.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Decision Workflow for this compound start Start: Have 1,2,3-Trinervonoyl Glycerol for Disposal sds Consult Safety Data Sheet (SDS) start->sds is_hazardous Is it classified as hazardous? sds->is_hazardous hazardous_waste Follow Hazardous Waste Disposal Procedures is_hazardous->hazardous_waste Yes non_hazardous_waste Follow Non-Hazardous Waste Disposal Procedures is_hazardous->non_hazardous_waste No end End: Proper Disposal hazardous_waste->end physical_state Determine Physical State non_hazardous_waste->physical_state solid_disposal Solid Waste Disposal: - Collect in labeled container - Dispose via EHS physical_state->solid_disposal Solid liquid_disposal Liquid Waste Disposal: - Absorb liquid - Collect in labeled container - Dispose via EHS physical_state->liquid_disposal Liquid solid_disposal->end liquid_disposal->end

Caption: Disposal decision workflow for this compound.

References

Essential Safety and Logistical Information for Handling 1,2,3-Trinervonoyl Glycerol

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals working with 1,2,3-Trinervonoyl glycerol (B35011), a comprehensive understanding of safety protocols and handling procedures is paramount. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to ensure the safe and effective use of this compound in the laboratory.

Personal Protective Equipment (PPE)

Appropriate personal protective equipment must be worn at all times when handling 1,2,3-Trinervonoyl glycerol to minimize exposure and ensure personal safety. The following table summarizes the recommended PPE.

PPE CategoryItemSpecification/StandardPurpose
Hand Protection Chemical-resistant glovesNitrile or LatexTo prevent skin contact.
Eye Protection Safety glasses with side shieldsANSI Z87.1 approvedTo protect eyes from splashes or aerosols.
Body Protection Laboratory coatStandardTo protect skin and clothing from contamination.

Operational Handling and Storage

Proper handling and storage procedures are critical to maintaining the integrity of this compound and ensuring a safe laboratory environment.

ProcedureGuideline
Handling Use in a well-ventilated area. Avoid inhalation of dust or aerosols. Avoid contact with skin and eyes.
Storage Store in a tightly sealed container in a cool, dry place.
Hygiene Wash hands thoroughly after handling.

Disposal Plan

The disposal of this compound and its containers must be conducted in accordance with institutional and local regulations for non-hazardous chemical waste.

Waste TypeDisposal Method
Unused Product Dispose of as chemical waste through a licensed waste disposal company. Do not allow to enter drains or waterways.
Contaminated Materials Dispose of contaminated gloves, lab coats, and other materials in a designated chemical waste container.
Empty Containers Rinse containers thoroughly with an appropriate solvent and dispose of as non-hazardous waste, or as required by institutional protocols.

Experimental Protocols

While specific experimental protocols will vary depending on the research application, the following general guidelines should be followed when working with this compound:

  • Preparation of Solutions : When preparing solutions, add the solid this compound to the solvent slowly while stirring to ensure complete dissolution.

  • Heating : If heating is required, use a water bath or a heating mantle with a temperature controller to avoid decomposition.

  • Spills : In the event of a spill, follow the emergency spill response workflow outlined below.

Emergency Spill Response Workflow

The following diagram illustrates the step-by-step procedure for handling a spill of this compound.

G node_start Spill Detected node_evacuate Evacuate Immediate Area (if necessary) node_start->node_evacuate node_ppe Don Appropriate PPE node_evacuate->node_ppe node_contain Contain the Spill (use absorbent material) node_ppe->node_contain node_cleanup Clean Up Spill Residue node_contain->node_cleanup node_dispose Dispose of Waste (in sealed container) node_cleanup->node_dispose node_decontaminate Decontaminate Area and Equipment node_dispose->node_decontaminate node_end Spill Response Complete node_decontaminate->node_end

Caption: Workflow for handling a chemical spill.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.